molecular formula C10H10F3NO2 B083494 4-(Trifluoromethyl)-dl-phenylalanine CAS No. 14091-16-8

4-(Trifluoromethyl)-dl-phenylalanine

Cat. No.: B083494
CAS No.: 14091-16-8
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-dl-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930943
Record name 4-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14091-16-8
Record name 4-(Trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical research and development. This document details its physicochemical characteristics, synthesis, and biological relevance, offering valuable insights for its application in medicinal chemistry and drug design.

Core Chemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of phenylalanine substituted with a trifluoromethyl group at the para position of the phenyl ring. The presence of the trifluoromethyl group significantly alters the electronic properties and lipophilicity of the molecule compared to endogenous phenylalanine, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyThis compound4-(Trifluoromethyl)-L-phenylalanine4-(Trifluoromethyl)-D-phenylalanine
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂[1][2]C₁₀H₁₀F₃NO₂[3]
Molecular Weight 233.19 g/mol 233.19 g/mol [1][2]233.19 g/mol [3]
Appearance White to off-white solid/powderWhite to off-white solid-
Boiling Point ~311.5 °C (predicted)311.5 ± 42.0 °C at 760 mmHg[2]-
Melting Point Not explicitly found for the racemate--
Density ~1.4 g/cm³ (predicted)1.4 ± 0.1 g/cm³[2]-
Solubility Low in water. Soluble in organic solvents like DMSO and methanol.Water: 2 mg/mL (8.58 mM)[2]-
pKa Not explicitly found--
LogP ~1.68 (predicted)1.68[2]-
CAS Number 14091-16-8114926-38-4[1]114872-99-0[3]

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-(trifluoromethyl)benzyl bromide in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the protected this compound.

  • Deprotection:

    • Dissolve the purified protected amino acid in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting solid can be washed with diethyl ether to afford the final product, this compound hydrochloride.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% Solvent B over 20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV absorbance at 220 nm and 254 nm.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution to determine the retention time.

  • Prepare the sample solution by dissolving the compound in the mobile phase.

  • Inject the sample solution and analyze the chromatogram to determine purity.

Spectroscopic Data

While specific spectra for this compound were not found, representative spectra for related phenylalanine derivatives provide an indication of the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The aromatic signals will likely show splitting patterns consistent with a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the α-carbon, the β-carbon, the carbonyl carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is a characteristic feature.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance for the -CF₃ group. The chemical shift will be sensitive to the electronic environment.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-F bonds of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (233.19 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

The incorporation of fluorinated amino acids like this compound into peptides and proteins is a strategy to enhance their metabolic stability and biological activity. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in vivo half-life of peptide-based drugs.

A derivative of 4-fluorophenylalanine, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) , has demonstrated neuroprotective effects. Studies have shown that AE-18 can recover learning and memory and increase the number of neurons in the hippocampus in rats with chronic cerebral hypoperfusion.[4] The proposed mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB signaling pathway .[4] This suggests that compounds derived from 4-(Trifluoromethyl)phenylalanine may have therapeutic potential in neurodegenerative diseases.

PI3K_Akt_CREB_Pathway AE18 AE-18 (4-trifluoromethyl-(E)-cinnamoyl]- L-4-F-phenylalanine acid) PI3K PI3K AE18->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates/ Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increases Transcription Neurogenesis Neurogenesis BDNF->Neurogenesis Promotes

Caption: Signaling pathway of a 4-(Trifluoromethyl)phenylalanine derivative.

Experimental Workflows

The general workflow for investigating the biological activity of a compound like this compound in drug development often follows a standardized process from synthesis to in vivo testing.

Drug_Development_Workflow Synthesis Synthesis In_Vitro In_Vitro Synthesis->In_Vitro Characterize Biological Activity In_Vivo In_Vivo In_Vitro->In_Vivo Validate in a Living System Tox Tox In_Vivo->Tox Assess Safety Profile

Caption: General drug development workflow for a novel compound.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its unique chemical properties, conferred by the trifluoromethyl group, offer advantages in terms of metabolic stability and biological activity. Further research into its direct biological effects and the development of efficient, scalable synthetic routes will be crucial for realizing its full therapeutic potential. This guide provides a foundational understanding of its core chemical properties to aid researchers in their drug discovery and development endeavors.

References

Synthesis of 4-(Trifluoromethyl)-dl-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-dl-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, into the phenylalanine scaffold can profoundly alter the parent molecule's physicochemical properties. This substitution often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block for designing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, complete with detailed experimental protocols, comparative quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include the alkylation of glycine equivalents, the Strecker synthesis, the Erlenmeyer-Plöchl azlactone synthesis, and enzymatic approaches. The choice of method often depends on factors such as the desired scale, stereochemical requirements (for enantiomerically pure forms), and the availability of starting materials.

Alkylation of Glycine Equivalents

A prevalent strategy for the synthesis of α-amino acids is the alkylation of a glycine enolate or its equivalent with a suitable electrophile. In the case of this compound, this involves the use of 4-(trifluoromethyl)benzyl bromide as the alkylating agent. To control the reactivity and, in some cases, the stereochemistry, the glycine moiety is often part of a more complex scaffold, such as a Schiff base or a chiral auxiliary system.

Phase-Transfer Catalyzed Alkylation of a Glycine Schiff Base

This method utilizes a benzophenone-derived Schiff base of a glycine ester to create a stabilized carbanion under phase-transfer conditions. This approach is amenable to scale-up and offers good yields for the racemic product.

Experimental Protocol:

  • Schiff Base Formation: A mixture of glycine ethyl ester hydrochloride and benzophenone imine is stirred in dichloromethane at room temperature to form the N-(diphenylmethylene)glycinate.

  • Alkylation: The resulting Schiff base is dissolved in a suitable solvent such as dichloromethane or toluene. To this solution is added 4-(trifluoromethyl)benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). An aqueous solution of a base, such as sodium hydroxide, is then added, and the biphasic mixture is stirred vigorously at room temperature.[1]

  • Hydrolysis: After the reaction is complete, the organic layer is separated. The Schiff base protecting group and the ester are hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield this compound.

  • Purification: The product can be purified by crystallization or ion-exchange chromatography.

Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex

For the synthesis of enantiomerically enriched 4-(trifluoromethyl)phenylalanine, a chiral glycine equivalent can be employed. One such method involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary.

Experimental Protocol:

  • Complex Formation: The chiral Ni(II) complex of the glycine Schiff base is prepared according to established literature procedures.[1][2]

  • Alkylation: The Ni(II) complex is dissolved in a suitable solvent, and a base is added to generate the nucleophilic glycine enolate equivalent. 4-(Trifluoromethyl)benzyl bromide is then added, and the reaction is stirred until completion. The stereoselectivity of the alkylation is directed by the chiral ligand on the nickel complex.[3]

  • Decomplexation and Hydrolysis: The resulting product is decomplexed and hydrolyzed, typically under acidic conditions, to release the amino acid.

  • Purification: The product is purified by chromatographic methods to separate it from the chiral auxiliary and other impurities.

Quantitative Data for Alkylation Methods

MethodElectrophileCatalyst/AuxiliaryBaseSolventYield (%)Reference
PTC Alkylation4-(Trifluoromethyl)benzyl bromideTetrabutylammonium bromide50% aq. NaOHToluene/CH2Cl2~98%[4]
Ni(II) Complex4-(Trifluoromethyl)benzyl bromideChiral Schiff Base LigandVariousCH2Cl2High[1][3]

Workflow for Alkylation of Glycine Schiff Base

cluster_0 Schiff Base Formation cluster_1 Phase-Transfer Alkylation cluster_2 Hydrolysis & Purification Glycine Ester Glycine Ester Glycine Schiff Base Glycine Schiff Base Glycine Ester->Glycine Schiff Base CH2Cl2, RT Benzophenone Imine Benzophenone Imine Benzophenone Imine->Glycine Schiff Base Alkylated Schiff Base Alkylated Schiff Base Glycine Schiff Base->Alkylated Schiff Base aq. NaOH TFMBnBr 4-(Trifluoromethyl) benzyl bromide TFMBnBr->Alkylated Schiff Base PTC Phase-Transfer Catalyst PTC->Alkylated Schiff Base Final Product 4-(Trifluoromethyl) -dl-phenylalanine Alkylated Schiff Base->Final Product 1. Acidic Hydrolysis 2. Purification

Caption: Phase-Transfer Catalyzed Synthesis of this compound.

Strecker Synthesis

The Strecker synthesis is a classic and straightforward method for producing racemic α-amino acids from aldehydes. The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Experimental Protocol:

  • Imine Formation and Cyanide Addition: 4-(Trifluoromethyl)benzaldehyde is treated with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide) in a suitable solvent like aqueous methanol or ethanol. This three-component reaction forms the intermediate α-aminonitrile.[5][6][7]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH), followed by neutralization.[5]

  • Purification: The resulting this compound is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.

Quantitative Data for Strecker Synthesis

AldehydeReagentsSolventYield (%)Reference
4-(Trifluoromethyl)benzaldehydeNH4Cl, KCNaq. MethanolGood to high[5][6]

Workflow for Strecker Synthesis

Aldehyde 4-(Trifluoromethyl) benzaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile aq. Alcohol Reagents NH4Cl, KCN Reagents->Aminonitrile Final Product 4-(Trifluoromethyl) -dl-phenylalanine Aminonitrile->Final Product Acid or Base Hydrolysis

Caption: General workflow of the Strecker synthesis for this compound.

Erlenmeyer-Plöchl Azlactone Synthesis

This method involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde to form an azlactone (oxazolone). The azlactone is then converted to the desired amino acid.

Experimental Protocol:

  • Azlactone Formation: 4-(Trifluoromethyl)benzaldehyde is condensed with N-acetylglycine or hippuric acid in the presence of acetic anhydride and a weak base, such as sodium acetate. The mixture is heated to form the corresponding 4-(4-trifluoromethylbenzylidene)oxazol-5(4H)-one.[8][9]

  • Reduction and Hydrolysis: The azlactone intermediate is then subjected to a reduction and hydrolysis sequence. A common method involves reduction of the exocyclic double bond (e.g., with red phosphorus and hydriodic acid, or catalytic hydrogenation) followed by hydrolysis of the amide and ring opening under acidic or basic conditions to yield the final amino acid.[10]

  • Purification: The product is isolated and purified, typically by crystallization.

Quantitative Data for Erlenmeyer-Plöchl Synthesis

AldehydeN-AcylglycineConditionsYield (%)Reference
4-(Trifluoromethyl)benzaldehydeHippuric AcidAc2O, NaOAc, heatModerate to good[9]

Workflow for Erlenmeyer-Plöchl Synthesis

Aldehyde 4-(Trifluoromethyl) benzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc Acylglycine N-Acylglycine Acylglycine->Azlactone Final Product 4-(Trifluoromethyl) -dl-phenylalanine Azlactone->Final Product 1. Reduction 2. Hydrolysis

Caption: Key steps in the Erlenmeyer-Plöchl synthesis of this compound.

Enzymatic Synthesis

Biocatalytic methods offer the advantage of high stereoselectivity, providing access to enantiomerically pure L- or D-4-(trifluoromethyl)phenylalanine. A common enzymatic approach is the reductive amination of the corresponding α-keto acid.

Experimental Protocol:

  • α-Keto Acid Synthesis: The precursor, 4-(trifluoromethyl)phenylpyruvic acid, is first synthesized. This can be achieved through various organic synthetic routes, for example, via condensation of 4-(trifluoromethyl)benzaldehyde with N-acetylglycine followed by hydrolysis.

  • Reductive Amination: The enzymatic conversion is carried out in an aqueous buffer solution. 4-(Trifluoromethyl)phenylpyruvic acid is incubated with an ammonia source (e.g., ammonium chloride) and a phenylalanine dehydrogenase enzyme. A nicotinamide cofactor (NADH or NADPH) is required as the reducing equivalent, and a cofactor regeneration system (e.g., using formate dehydrogenase and formate) is often employed to make the process more economical.[11]

  • Work-up and Purification: After the enzymatic reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous solution, often by ion-exchange chromatography or crystallization.

Quantitative Data for Enzymatic Synthesis

SubstrateEnzymeCofactor RegenerationYield (%)Enantiomeric Excess (%)Reference
4-(Trifluoromethyl)phenylpyruvic acidPhenylalanine DehydrogenaseFormate/Formate DehydrogenaseHigh>99 (for L- or D-isomer depending on enzyme)[11][12]

Workflow for Enzymatic Synthesis

Keto_Acid 4-(Trifluoromethyl) phenylpyruvic acid Final_Product 4-(Trifluoromethyl) -L- or D-phenylalanine Keto_Acid->Final_Product Enzyme Phenylalanine Dehydrogenase Enzyme->Final_Product Cofactor NADH, NH4+ Cofactor->Final_Product Aqueous Buffer

References

An In-depth Technical Guide to (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as (S)-4-(Trifluoromethyl)phenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in enhancing the therapeutic potential of peptides. Detailed experimental protocols and visualizations are provided to facilitate its use in research and development.

Introduction

The strategic incorporation of unnatural amino acids into peptides is a powerful tool for modulating their pharmacological properties. (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is a prime example of a synthetic amino acid designed to improve the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. The trifluoromethyl group is a bioisostere of the methyl group but possesses distinct electronic properties, including high electronegativity and lipophilicity, which can profoundly influence molecular interactions and resistance to enzymatic degradation.

Structure and Physicochemical Properties

The chemical structure of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-(trifluoromethyl)benzyl group.

Caption: Chemical structure of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid.

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀F₃NO₂[1]
Molecular Weight 233.19 g/mol [1]
CAS Number 114926-38-4[1]
Appearance White to off-white solid[2]
Boiling Point 311.5 °C at 760 mmHg
Flash Point 142.2 °C
Purity ≥98%
Storage Temperature 4 °C

Synthesis Protocols

The synthesis of enantiomerically pure (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid can be achieved through various methods, including asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via Chiral Ni(II) Complex

A common and effective method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method allows for high stereocontrol.

Experimental Protocol:

  • Formation of the Ni(II) Complex: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and nickel(II) nitrate in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol to form the chiral Ni(II) complex.

  • Alkylation: The formed complex is then alkylated with 4-(trifluoromethyl)benzyl bromide under phase-transfer catalysis (PTC) conditions. A solid base like potassium hydroxide is used in a biphasic system of toluene and water with a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).

  • Hydrolysis and Purification: The resulting diastereomeric complex is hydrolyzed with aqueous acid (e.g., 6N HCl) to release the free amino acid. The chiral auxiliary can be recovered and recycled. The crude amino acid is then purified by ion-exchange chromatography or recrystallization.

synthesis_workflow start Chiral Ligand + Glycine + Ni(II) complex Formation of Chiral Ni(II) Complex start->complex alkylation Alkylation with 4-(Trifluoromethyl)benzyl bromide complex->alkylation hydrolysis Acid Hydrolysis alkylation->hydrolysis purification Purification hydrolysis->purification product (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid purification->product

Caption: Asymmetric synthesis workflow.

Applications in Drug Development

Peptide Modification

The primary application of (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is its incorporation into peptide sequences to enhance their therapeutic properties.

  • Increased Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group can block sites of oxidative metabolism, making peptides more resistant to degradation by proteases and extending their in-vivo half-life.

  • Enhanced Binding Affinity: The electronic properties of the trifluoromethyl group can alter the conformation and binding mode of a peptide to its target receptor, potentially leading to increased affinity and potency.

  • Modulation of Lipophilicity: The trifluoromethyl group increases the lipophilicity of the amino acid side chain, which can improve the membrane permeability of peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation:

Standard Fmoc-based solid-phase peptide synthesis protocols can be used to incorporate (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid into a peptide chain.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swollen in a solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected (S)-2-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

spss_workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing repeat Repeat Cycles washing->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Deprotection repeat->cleavage Final Amino Acid purification Purification cleavage->purification final_peptide Purified Peptide purification->final_peptide signaling_pathway cluster_nucleus Nucleus ligand Peptide with (S)-4-CF3-Phe receptor Receptor ligand->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates creb CREB akt->creb phosphorylates bdnf BDNF Gene Transcription creb->bdnf promotes nucleus Nucleus neurogenesis Neurogenesis bdnf->neurogenesis

References

An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and drug design. Among these modified building blocks, trifluoromethyl-phenylalanine (CF₃-Phe) has garnered significant attention due to the unique physicochemical properties imparted by the trifluoromethyl group. This electron-withdrawing moiety can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences, making it a valuable asset in the design of novel peptides and small molecule therapeutics with enhanced biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of ortho-, meta-, and para-trifluoromethyl-phenylalanine, detailed experimental protocols for their synthesis and analysis, and insights into their applications in modulating biological pathways.

Core Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring of phenylalanine dictates its impact on the molecule's overall properties. The following tables summarize the key physicochemical data for the L-isomers of ortho-, meta-, and para-trifluoromethyl-phenylalanine.

Property2-(Trifluoromethyl)-L-phenylalanine3-(Trifluoromethyl)-L-phenylalanine4-(Trifluoromethyl)-L-phenylalanine
Molecular Formula C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol [1]233.19 g/mol [2]233.19 g/mol [3][4][5]
CAS Number 119009-47-1[1]14464-68-7[2]114926-38-4[3][4][5]
Appearance White solid or powderWhite to off-white powder[2]White to off-white solid powder[3][5]
Melting Point (°C) Not available191-193[2] or 216 (dec.)[6]Not available
pKa (Carboxylic Acid) ~1.8-2.2 (estimated)2.16 ± 0.10 (Predicted)[6]~1.8-2.2 (estimated)
pKa (Amine) ~9.1-9.2 (estimated)Not available~9.1-9.2 (estimated)
logP (XLogP3) -0.5 (Computed)[1]Not available-0.6 (Computed)[4]
Solubility in Water Not availableSoluble2 mg/mL (8.58 mM)[3][5]

Experimental Protocols

Synthesis of Enantiopure Trifluoromethyl-phenylalanine

The synthesis of enantiomerically pure trifluoromethyl-phenylalanine is crucial for its application in drug development. Asymmetric phase-transfer catalysis is a common and effective method.[2]

Workflow for Asymmetric Synthesis of Trifluoromethyl-phenylalanine

cluster_start Starting Materials cluster_catalysis Asymmetric Phase-Transfer Catalysis cluster_product Product Formation start1 Glycine Schiff Base alkylation Asymmetric α-alkylation start1->alkylation start2 Substituted Benzyl Bromide (with CF3 group) start2->alkylation catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) catalyst->alkylation conditions Toluene/CHCl3 50% KOH, -40°C conditions->alkylation hydrolysis Acid Hydrolysis alkylation->hydrolysis product Enantiopure (R)- or (S)- Trifluoromethyl-phenylalanine hydrolysis->product

Caption: Asymmetric synthesis of trifluoromethyl-phenylalanine.

Detailed Methodology:

  • Reaction Setup: Dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenmethyl) cinchoninium bromide for the (R)-enantiomer) in a mixture of toluene and chloroform.[2]

  • Addition of Reagents: Cool the reaction mixture to -40°C and add the corresponding trifluoromethyl-substituted benzyl bromide and an aqueous solution of potassium hydroxide (50%).[2]

  • Reaction: Stir the biphasic mixture vigorously at -40°C until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup and Deprotection: After completion, perform an aqueous workup to isolate the protected amino acid. Subsequent acid hydrolysis (e.g., with HCl) removes the protecting groups to yield the desired enantiomer of trifluoromethyl-phenylalanine.[2]

  • Purification: The final product can be purified by recrystallization or chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based solid-phase peptide synthesis is a standard method for incorporating non-canonical amino acids like trifluoromethyl-phenylalanine into peptide chains.

Workflow for Fmoc-SPPS of a Trifluoromethyl-phenylalanine Containing Peptide

Resin Resin Support Fmoc_AA1 Couple first Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Fmoc_AA1->Deprotection1 Fmoc_CF3Phe Couple Fmoc-CF3-Phe-OH Deprotection1->Fmoc_CF3Phe Deprotection2 Fmoc Deprotection Fmoc_CF3Phe->Deprotection2 Fmoc_AA3 Couple next Fmoc-Amino Acid Deprotection2->Fmoc_AA3 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Fmoc_AA3->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Purified CF3-Phe Peptide Purification->Peptide

Caption: Solid-phase synthesis of a CF₃-Phe containing peptide.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected trifluoromethyl-phenylalanine (Fmoc-CF₃-Phe-OH) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) in DMF. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful synthesis and purity of peptides containing trifluoromethyl-phenylalanine.

Workflow for Mass Spectrometry Analysis of a Trifluoromethyl-phenylalanine Containing Peptide

Sample Purified Peptide Ionization Ionization (e.g., ESI or MALDI) Sample->Ionization MS1 MS1 Analysis (Intact Mass) Ionization->MS1 Precursor Precursor Ion Selection MS1->Precursor Fragmentation Fragmentation (e.g., CID or HCD) Precursor->Fragmentation MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Caption: Mass spectrometry workflow for peptide analysis.

Detailed Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for confirmation of the overall molecular weight.

  • Tandem MS (MS/MS) Analysis: Select the precursor ion corresponding to the peptide of interest and subject it to fragmentation using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Analysis: Acquire a mass spectrum of the resulting fragment ions (MS2). The fragmentation pattern, which includes characteristic b- and y-ions, provides sequence information and confirms the incorporation and position of the trifluoromethyl-phenylalanine residue. The benzyl group of phenylalanine and its derivatives can lead to specific fragmentation patterns.[7]

Structural Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for probing the local environment of the trifluoromethyl group within a peptide or protein, providing insights into structure, dynamics, and interactions.[8][9]

Workflow for ¹⁹F NMR Analysis of a Labeled Protein

Protein_Expression Protein Expression with CF3-Phe Incorporation Purification Protein Purification Protein_Expression->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Acquisition 1D/2D ¹⁹F NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Structural_Info Structural and Dynamic Information Data_Processing->Structural_Info

Caption: ¹⁹F NMR workflow for studying labeled proteins.

Detailed Methodology:

  • Protein Labeling: Incorporate trifluoromethyl-phenylalanine into the protein of interest, either through total synthesis or, more commonly, through biosynthetic methods using an engineered tRNA/tRNA synthetase pair in a suitable expression system.

  • Protein Purification: Purify the labeled protein to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer. The concentration typically ranges from 100 to 500 µM.

  • NMR Data Acquisition: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe. One-dimensional ¹⁹F spectra are often sufficient to observe the chemical shift of the CF₃ group. The chemical shift is highly sensitive to the local environment.[8][9]

  • Data Analysis: Process the NMR data to determine the chemical shift, line width, and relaxation properties of the ¹⁹F signal. Changes in these parameters upon ligand binding, conformational changes, or alterations in the solvent environment can provide valuable information about the protein's structure and function.[10]

Applications in Modulating Biological Signaling

The unique properties of trifluoromethyl-phenylalanine make it a valuable tool for modulating the activity of peptides that interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes.

Modulation of GPCR Signaling

The incorporation of trifluoromethyl-phenylalanine into peptide ligands for GPCRs can enhance their binding affinity, selectivity, and metabolic stability. The trifluoromethyl group can influence key interactions within the receptor's binding pocket, leading to altered signaling outcomes.

Generalized GPCR Activation Pathway

Ligand Peptide Ligand (with CF3-Phe) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G Protein (GDP-bound) GPCR_active->G_protein_inactive G_protein_active G Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized G protein-coupled receptor signaling cascade.

The introduction of a trifluoromethyl group can enhance the lipophilicity of a peptide ligand, potentially improving its ability to access the receptor binding site. Furthermore, the electron-withdrawing nature of the CF₃ group can alter the electronic properties of the phenyl ring, influencing cation-π or other non-covalent interactions that are critical for receptor binding and activation. This can lead to increased potency and/or efficacy of the peptide ligand.

Enzyme Inhibition

Trifluoromethyl-containing compounds are widely used in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group can make an adjacent carbonyl group more electrophilic and susceptible to nucleophilic attack by an active site residue, leading to the formation of a stable tetrahedral intermediate that inhibits the enzyme.

For instance, trifluoromethyl ketones have been successfully employed as inhibitors of serine proteases. Peptides incorporating trifluoromethyl-phenylalanine analogs can be designed to target specific proteases, with the trifluoromethyl group playing a key role in the inhibitory mechanism. The mechanism often involves the nucleophilic attack of the active site serine on the carbonyl of the trifluoromethyl ketone, forming a stable hemiacetal adduct that mimics the transition state of peptide bond hydrolysis.

Conclusion

Trifluoromethyl-phenylalanine isomers are powerful tools for researchers, scientists, and drug development professionals. Their unique physicochemical properties, driven by the presence of the trifluoromethyl group, offer a means to rationally design peptides and small molecules with enhanced metabolic stability, binding affinity, and biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, incorporation, and characterization of these valuable non-canonical amino acids. As our understanding of the intricate interplay between molecular properties and biological function continues to grow, the application of trifluoromethyl-phenylalanine in the development of novel therapeutics is poised to expand significantly.

References

An In-depth Technical Guide on the Biological Activity of 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid analog of phenylalanine, characterized by the substitution of a hydrogen atom with a trifluoromethyl group at the para position of the phenyl ring. This modification imparts unique physicochemical properties, influencing its biological activity and making it a valuable tool in biochemical research and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as a modulator of enzymatic activity and its potential influence on cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for probing and modulating biological processes. Fluorinated amino acids, in particular, have garnered significant interest due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the utility of the ¹⁹F nucleus as a sensitive NMR probe. This compound, as a phenylalanine analog, has been utilized in studies of protein structure and function, and its derivatives are being explored for therapeutic potential. This guide will delve into the specifics of its biological activity, drawing from available literature to provide a detailed resource for researchers.

Quantitative Data on Biological Activity

InhibitorTarget EnzymeInhibition TypeKᵢ (Inhibition Constant)Reference
4-Fluoro-L-phenylalaninePhenylalanine HydroxylaseCompetitiveData not readily available
p-ChlorophenylalanineTryptophan HydroxylaseIrreversibleNot applicable[1][2]
3-Hydroxyquinolin-2(1H)-one DerivativesPhenylalanine HydroxylaseVariesMicromolar range[3]

Note: The absence of specific IC₅₀ or Kᵢ values for this compound highlights a gap in the current publicly available research data.

Experimental Protocols

Phenylalanine Hydroxylase (PAH) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring PAH activity and can be used to assess the inhibitory potential of this compound.[3][4] The assay measures the production of tyrosine, which is fluorescent.

Materials:

  • Purified Phenylalanine Hydroxylase (PAH) enzyme

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • This compound (test inhibitor)

  • Trichloroacetic acid (TCA)

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES, pH 7.4), catalase, ferrous ammonium sulfate, DTT, and BH₄.

  • Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add the purified PAH enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding L-phenylalanine to each well.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination: Stop the reaction by adding TCA.

  • Fluorescence Measurement: Measure the fluorescence of the produced tyrosine at an excitation wavelength of approximately 275 nm and an emission wavelength of approximately 305 nm.[3]

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Site-Specific Incorporation of 4-(Trifluoromethyl)-l-phenylalanine into Proteins for ¹⁹F NMR Studies

This protocol describes a general workflow for the expression of a protein containing 4-(Trifluoromethyl)-l-phenylalanine at a specific site in E. coli for subsequent analysis by ¹⁹F NMR spectroscopy.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-(Trifluoromethyl)-l-phenylalanine (e.g., pEVOL-tfmF).

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • 4-(Trifluoromethyl)-l-phenylalanine.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Appropriate antibiotics for plasmid selection.

  • Protein purification equipment (e.g., FPLC system, Ni-NTA resin for His-tagged proteins).

  • NMR spectrometer with a fluorine probe.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-tfmF plasmid.

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Main Culture Growth: The next day, inoculate the starter culture into M9 minimal medium supplemented with the necessary antibiotics. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 4-(Trifluoromethyl)-l-phenylalanine to the culture medium to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-20°C) for 16-20 hours to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and lyse the cells. Purify the protein of interest using standard chromatography techniques appropriate for the specific protein (e.g., affinity chromatography followed by size-exclusion chromatography).

  • ¹⁹F NMR Analysis: Prepare the purified protein in a suitable NMR buffer. Acquire ¹⁹F NMR spectra to observe the signal from the incorporated trifluoromethyl group.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is limited. However, a study on a closely related derivative, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18) , has demonstrated neuroprotective effects through the promotion of neurogenesis mediated by the PI3K/Akt/CREB pathway .[5] This compound was shown to upregulate brain-derived neurotrophic factor (BDNF) via this signaling cascade.[5] Given the structural similarity, it is plausible that this compound or its metabolites could have an impact on similar pathways.

The natural amino acid L-phenylalanine has also been shown to influence key signaling pathways, including the mTOR pathway , which is a central regulator of cell growth and proliferation.[6] Phenylalanine can regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[6]

Below is a diagram illustrating the PI3K/Akt/CREB signaling pathway, which is a relevant target based on studies of a close derivative of this compound.

PI3K_Akt_CREB_Pathway cluster_pip receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates creb CREB akt->creb phosphorylates bdnf BDNF Transcription creb->bdnf promotes neurogenesis Neurogenesis bdnf->neurogenesis derivative 4-(Trifluoromethyl)- derivative (AE-18) derivative->receptor Activates

PI3K/Akt/CREB signaling pathway potentially modulated by a 4-(trifluoromethyl)-phenylalanine derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the site-specific incorporation of this compound into a protein of interest for structural and functional studies using ¹⁹F NMR.

Unnatural_Amino_Acid_Workflow start Start: Design Experiment plasmid_prep Plasmid Preparation: 1. Target gene with TAG codon 2. Orthogonal aaRS/tRNA plasmid start->plasmid_prep transformation Co-transformation into E. coli Expression Strain plasmid_prep->transformation expression Protein Expression: - Grow cells - Add 4-(CF3)-dl-Phe - Induce with IPTG transformation->expression harvesting Cell Harvesting and Lysis expression->harvesting purification Protein Purification (e.g., Affinity Chromatography) harvesting->purification analysis ¹⁹F NMR Analysis: - Acquire spectra - Analyze chemical shifts purification->analysis end End: Data Interpretation analysis->end

Workflow for protein labeling with this compound and subsequent ¹⁹F NMR analysis.

Conclusion

This compound serves as a valuable probe for investigating protein structure and function through ¹⁹F NMR spectroscopy. While direct quantitative data on its inhibitory effects on key metabolic enzymes are currently scarce, the study of its derivatives suggests potential activity in modulating important cellular signaling pathways, such as the PI3K/Akt/CREB pathway. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities of this and other fluorinated amino acid analogs. Future studies are warranted to elucidate the specific enzymatic inhibitory profile of this compound and to explore its effects on a broader range of cellular signaling cascades, which could unveil new opportunities for its application in drug development and chemical biology.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)-dl-phenylalanine (CAS: 114926-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-dl-phenylalanine, a non-canonical amino acid of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl group onto the phenylalanine scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule therapeutics. This document delves into the synthesis, analytical characterization, and diverse applications of this compound, offering both foundational knowledge and practical, field-proven insights. Detailed experimental protocols and visual workflows are provided to facilitate its use in a research and development setting.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's electronic and steric character.[3] When appended to the para-position of the phenylalanine ring, the -CF3 group's high electronegativity and lipophilicity can lead to:

  • Enhanced Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of peptide-based drugs.[3]

  • Increased Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with biological targets.[3]

  • Improved Membrane Permeability: The lipophilicity of the -CF3 group can facilitate the passage of molecules across cellular membranes.[3]

This compound serves as a versatile building block for introducing these desirable attributes into novel therapeutic entities. The "dl" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
CAS Number 114926-38-4[4]
Molecular Formula C₁₀H₁₀F₃NO₂[4]
Molecular Weight 233.19 g/mol [4]
Appearance White to off-white powder[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO). Low solubility in water.[5]
LogP (Octanol-Water Partition Coefficient) Approximately 2.1[5]

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach involves a Negishi cross-coupling reaction.[6][7]

Synthetic Workflow: Negishi Cross-Coupling

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Negishi cross-coupling reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product Formation Aryl_Halide 4-Bromo(trifluoromethyl)benzene Negishi_Coupling Negishi Cross-Coupling (Pd catalyst, Zn) Aryl_Halide->Negishi_Coupling Amino_Acid_Precursor Protected β-iodoalanine derivative Amino_Acid_Precursor->Negishi_Coupling Protected_Product Protected this compound Negishi_Coupling->Protected_Product C-C bond formation Final_Product This compound Protected_Product->Final_Product Deprotection

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Negishi Cross-Coupling

This protocol outlines a laboratory-scale synthesis of a protected form of this compound, which can then be deprotected to yield the final product.

Materials:

  • 4-Bromo(trifluoromethyl)benzene

  • Protected β-iodoalanine methyl ester (e.g., Cbz-β-iodoalanine methyl ester)

  • Zinc dust

  • Iodine (catalytic amount)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reagents for deprotection (e.g., LiOH for saponification, followed by acid workup)

Procedure:

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a catalytic amount of iodine and gently heat until the purple color of the iodine disappears, indicating activation of the zinc.

  • Formation of the Organozinc Reagent: To the activated zinc, add the protected β-iodoalanine methyl ester dissolved in anhydrous DMF. Stir the mixture at room temperature until the organozinc reagent is formed.

  • Negishi Cross-Coupling: In a separate flame-dried flask, dissolve 4-bromo(trifluoromethyl)benzene, the palladium catalyst, and the ligand in anhydrous DMF. To this mixture, add the freshly prepared organozinc reagent via cannula.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting protected this compound can be deprotected using standard procedures. For example, saponification of the methyl ester with lithium hydroxide followed by acidification will yield the free carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons of the phenylalanine backbone. The aromatic signals will exhibit splitting patterns consistent with a para-substituted benzene ring.

  • ¹⁹F NMR: The fluorine NMR spectrum will display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift of this signal is highly sensitive to the local electronic environment.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for purity assessment and chiral separation.

  • Purity Determination: Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method for determining the purity of the compound. A typical mobile phase would consist of a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).

  • Chiral Separation: As a racemic mixture, the D- and L-enantiomers of this compound can be separated using chiral HPLC. This is often achieved with a chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide like teicoplanin.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): This technique will show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 233.19 g/mol .

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation patterns for amino acids include the loss of water and carbon monoxide from the carboxylic acid group.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable building block in several areas of research.

Peptide and Protein Engineering

Incorporating this non-canonical amino acid into peptides can enhance their therapeutic potential.[3]

  • Increased Proteolytic Stability: The steric bulk and electronic effects of the -CF3 group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3]

  • Modulation of Bioactivity: The altered physicochemical properties can influence the peptide's conformation and its binding affinity to target receptors or enzymes.[3]

The following diagram illustrates the incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Solid Support Resin Fmoc_AA Fmoc-Protected Amino Acid Resin->Fmoc_AA Attach first amino acid Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Coupling Coupling Peptide Peptide Chain Coupling->Peptide Elongate chain Deprotection->Peptide Cleavage Cleavage from Resin Final_Peptide Final Peptide Cleavage->Final_Peptide Purify Peptide->Cleavage Repeat cycles Fmoc_CF3_Phe Fmoc-4-(CF3)-dl-Phe-OH Peptide->Fmoc_CF3_Phe Couple next amino acid Fmoc_CF3_Phe->Coupling

Workflow for incorporating this compound into a peptide using SPPS.
Enzyme Inhibition

¹⁹F NMR Probes for Structural Biology

The fluorine atoms in this compound can serve as sensitive reporters in ¹⁹F NMR studies of protein structure and dynamics.[8][13] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing insights into protein folding, conformational changes, and ligand binding.[13]

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate precautions.[4][5][14]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.[5]

    • Use in a well-ventilated area.[5]

    • Avoid breathing dust.[5]

A comprehensive toxicological profile for this specific compound is not publicly available. Therefore, it should be handled with the care afforded to all novel chemical entities in a research setting.

Conclusion

This compound is a valuable synthetic amino acid with significant potential in drug discovery and chemical biology. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer a powerful means to enhance the metabolic stability, bioactivity, and pharmacokinetic profiles of peptides and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a framework for the effective utilization of this compound in research and development. As the demand for more robust and efficacious therapeutics continues to grow, the strategic application of fluorinated amino acids like this compound is poised to play an increasingly important role in the design of next-generation medicines.

References

An In-depth Technical Guide to Fluorinated Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a transformative tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of fluorine, the most electronegative element, allow for subtle yet profound modifications of molecular properties. When strategically placed within a peptide or protein sequence, fluorine can enhance thermal and metabolic stability, modulate bioactivity, and serve as a powerful probe for structural and functional studies. This guide provides a comprehensive overview of fluorinated ncAAs, detailing their properties, methods for their incorporation into polypeptides, and their applications in modern research and development.

Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine can significantly alter the local electronic environment and steric profile of an amino acid side chain. These alterations manifest as changes in hydrophobicity, acidity (pKa), and conformational preference.

Hydrophobicity and Lipophilicity

Fluorination generally increases the hydrophobicity of an amino acid side chain, a property often quantified by the partition coefficient, logP. This increased lipophilicity can enhance the ability of peptides to cross cell membranes. However, the effect is not always straightforward, as the highly polar C-F bond can also engage in specific interactions.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. This effect can be harnessed to modulate the charge state of an amino acid at physiological pH, influencing its interactions with binding partners.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

Amino AcidStructurepKa (α-COOH)pKa (α-NH3+)logP
PhenylalanineC9H11NO21.839.13-1.38
4-Fluoro-phenylalanineC9H10FNO21.839.13-1.9
ProlineC5H9NO21.9910.60-1.6
(4R)-FluoroprolineC5H8FNO2~1.8~9.0-1.7
(4S)-FluoroprolineC5H8FNO2~1.8~9.0-1.7
LeucineC6H13NO22.369.60-1.7
HexafluoroleucineC6H7F6NO2-->0
TyrosineC9H11NO32.209.11-2.26
3-Fluoro-tyrosineC9H10FNO32.159.05-

Note: pKa and logP values can vary depending on the experimental conditions. The values presented are approximate and for comparative purposes.

Impact on Peptide and Protein Properties

The introduction of fluorinated ncAAs can have a profound impact on the stability, structure, and function of peptides and proteins.

Enhanced Stability

Fluorination can significantly enhance the thermal and metabolic stability of peptides and proteins. The increased hydrophobicity of fluorinated side chains can promote the formation of a stable hydrophobic core, leading to higher melting temperatures (Tm). Furthermore, the steric bulk and altered electronic nature of fluorinated residues can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[1]

Table 2: Impact of Fluorination on Peptide/Protein Stability

Peptide/ProteinFluorinated ResiduePositionEffect on StabilityQuantitative Data
Glucagon-like peptide-1 (GLP-1)Hexafluoroleucine8Increased resistance to DPP-IV cleavageNo fragments detected after 24h
Glucagon-like peptide-1 (GLP-1)Hexafluoroleucine10Increased resistance to DPP-IV cleavage2.9-fold increased stability
Tryptophan Zipper Peptide4-Fluoro-tryptophanEdgeIncreased thermal stabilityΔTm = +0.6 °C
Tryptophan Zipper Peptide6-Fluoro-tryptophanFaceIncreased thermal stabilityΔTm = +1.6 °C
Modulation of Binding Affinity

The effect of fluorination on binding affinity is highly context-dependent. The altered electronics and sterics of the fluorinated side chain can either enhance or disrupt interactions with a binding partner. In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups in the binding pocket, leading to increased affinity. Conversely, unfavorable steric clashes can decrease binding affinity.

Table 3: Impact of Fluorination on Binding Affinity

LigandReceptor/EnzymeFluorinated ResidueEffect on Binding Affinity (Kd or Ki)
SH3 Domain Binding PeptideSH3 Domain5-Fluoro-tryptophanDecreased affinity
Leu-enkephalin analogOpioid Receptor(2S,4R)-TrifluoroleucinePotent opioid activity
Tax PeptideA6 T-cell Receptor4-Fluoro-phenylalanineIncreased affinity
Tax PeptideA6 T-cell Receptor3,4-Difluoro-phenylalanineIncreased affinity

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fluorinated Amino Acids

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a fluorinated amino acid.

Materials:

  • Fmoc-protected fluorinated amino acid

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including the fluorinated analog) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm complete coupling.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Repeat Repeat for Next Amino Acid Kaiser->Repeat Coupling Incomplete Kaiser->Repeat Coupling Complete Repeat->Deprotection1 Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Precipitation & Purification Cleavage->Purification

Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Biosynthetic Incorporation of Fluorinated Amino Acids

This protocol provides a general method for the residue-specific incorporation of fluorinated amino acids into a target protein expressed in E. coli using an auxotrophic strain.

Materials:

  • E. coli auxotrophic strain (e.g., for phenylalanine)

  • Expression plasmid for the protein of interest

  • Minimal media (M9)

  • Fluorinated amino acid analog (e.g., 4-fluorophenylalanine)

  • Other essential amino acids

  • IPTG for induction

Procedure:

  • Transformation: Transform the auxotrophic E. coli strain with the expression plasmid.

  • Starter Culture: Inoculate a small volume of LB medium with a single colony and grow overnight.

  • Main Culture: Inoculate a larger volume of minimal media supplemented with all essential amino acids except the one for which the strain is auxotrophic.

  • Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction: Add the fluorinated amino acid analog to the culture medium, followed by the addition of IPTG to induce protein expression.

  • Expression: Continue to grow the culture for several hours (e.g., 4-6 hours) at a suitable temperature (e.g., 30°C).

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

Biosynthetic_Incorporation cluster_Ecoli E. coli Auxotrophic Strain Transformation Transform with Expression Plasmid Starter_Culture Grow Starter Culture (LB Medium) Transformation->Starter_Culture Main_Culture Inoculate Main Culture (Minimal Media without Target Amino Acid) Starter_Culture->Main_Culture Growth Grow to Mid-Log Phase (OD600 0.6-0.8) Main_Culture->Growth Induction Add Fluorinated Amino Acid & Induce with IPTG Growth->Induction Expression Protein Expression Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Purify Fluorinated Protein Harvesting->Purification

Workflow for Biosynthetic Incorporation of Fluorinated Amino Acids.
¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Studies

¹⁹F NMR is a powerful tool for studying protein-ligand interactions, as the ¹⁹F chemical shift is highly sensitive to the local environment.

Sample Preparation:

  • Protein: Prepare a stock solution of the purified fluorinated protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). The concentration typically ranges from 25-100 µM.

  • Ligand: Prepare a concentrated stock solution of the ligand in the same NMR buffer.

Data Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum of the free protein.

  • Titrate the ligand into the protein sample in small increments.

  • Acquire a 1D ¹⁹F NMR spectrum after each addition.

  • Monitor changes in the ¹⁹F chemical shifts and/or line widths.

Data Analysis:

  • Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd).

NMR_Titration cluster_SamplePrep Sample Preparation cluster_Titration NMR Titration cluster_Analysis Data Analysis Protein_Sample Fluorinated Protein in NMR Buffer Acquire_Free Acquire 1D ¹⁹F Spectrum (Free Protein) Protein_Sample->Acquire_Free Ligand_Stock Ligand Stock Solution Add_Ligand Add Ligand Aliquot Ligand_Stock->Add_Ligand Acquire_Free->Add_Ligand Acquire_Bound Acquire 1D ¹⁹F Spectrum Add_Ligand->Acquire_Bound Repeat Repeat Acquire_Bound->Repeat Repeat->Add_Ligand More Titration Points Plot_Data Plot Δδ vs. [Ligand] Repeat->Plot_Data Titration Complete Fit_Curve Fit Binding Curve Plot_Data->Fit_Curve Calculate_Kd Determine Kd Fit_Curve->Calculate_Kd

Workflow for a ¹⁹F NMR Protein-Ligand Titration Experiment.

Applications in Drug Discovery and Chemical Biology

Probing GPCR Signaling

Fluorinated ligands are valuable tools for studying G-protein coupled receptor (GPCR) activation and signaling. The ¹⁹F NMR signal of a fluorinated ligand can report on its binding to the receptor and any conformational changes that occur upon receptor activation.

GPCR_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ligand Fluorinated Agonist GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G Protein (GDP-bound) GPCR_active->G_protein_inactive Recruitment G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

GPCR activation by a fluorinated agonist.
Enzyme Inhibition Studies

Fluorinated amino acids can be incorporated into enzyme inhibitors to enhance their potency and to serve as probes for studying the mechanism of inhibition. The inhibition constant (Ki) can be determined through enzyme kinetics assays.

Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Inhibitor Fluorinated Inhibitor Inhibitor->EI_Complex ES_Complex->Enzyme Product Product ES_Complex->Product k_cat

Competitive inhibition of an enzyme by a fluorinated inhibitor.

Conclusion

Fluorinated non-canonical amino acids offer a versatile and powerful platform for modulating and probing the structure and function of peptides and proteins. Their unique properties have already led to significant advances in drug discovery, protein engineering, and fundamental biological research. As synthetic methodologies continue to improve and our understanding of the "fluorine effect" deepens, the applications of these remarkable building blocks are poised to expand even further, opening up new avenues for the design of novel therapeutics and research tools.

References

The Trifluoromethyl Group in Amino Acid Structure: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine and fluorinated motifs into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and biological properties of parent compounds. When integrated into the fundamental building blocks of life—amino acids—the CF3 group offers a powerful tool to modulate peptide and protein structure, stability, and function. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid structure, intended for researchers, scientists, and drug development professionals. We will delve into the effects on core properties, provide detailed experimental protocols, and visualize the implications for cellular signaling.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an amino acid structure elicits a range of significant changes to its physicochemical properties. These alterations are primarily due to the high electronegativity of fluorine atoms and the steric bulk of the CF3 group.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the carboxylic acid and the basicity of the amino group in an amino acid. This effect is particularly pronounced when the CF3 group is in close proximity to the ionizable centers. A comparative study on proline analogs highlights this effect.

CompoundpKa (NH)pKa (COOH)ΔpKa (NH) vs. ProΔpKa (COOH) vs. Pro
Proline10.681.95--
(2S,4S)-4-CF3-Proline8.461.69-2.22-0.26
(2S,4R)-4-CF3-Proline8.561.63-2.12-0.32
(2S,4S)-4-CH3-Proline10.702.01+0.02+0.06
(2S,4R)-4-CH3-Proline10.841.99+0.16+0.04

Table 1: Comparison of pKa values for trifluoromethyl- and methyl-substituted proline analogs. Data extracted from Kubyshkin, V., et al. (2018).[1]

Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic and its incorporation generally increases the overall hydrophobicity of an amino acid. This can enhance membrane permeability and improve oral bioavailability of peptide-based drugs.[2] The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design.

CompoundLogP
Proline-1.57
(2S,4S)-4-CF3-Proline-0.51
(2S,4R)-4-CF3-Proline-0.53
(2S,4S)-4-CH3-Proline-1.15
(2S,4R)-4-CH3-Proline-1.13

Table 2: Comparison of LogP values for trifluoromethyl- and methyl-substituted proline analogs. Data extracted from Kubyshkin, V., et al. (2018).[1]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to increase the in vivo half-life of a drug candidate.[3]

Conformational Effects

The steric bulk of the trifluoromethyl group, which is roughly twice the size of a methyl group, can impose significant conformational constraints on the peptide backbone.[4] This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor binding. The electron-withdrawing nature of the CF3 group can also influence the hydrogen-bonding capabilities of nearby amide protons, further impacting peptide secondary structure.[4]

Impact on Biological Activity: Enzyme Inhibition

For instance, the replacement of a methyl group with a trifluoromethyl group in the angiotensin-converting enzyme (ACE) inhibitor captopril resulted in a substantial increase in potency.

InhibitorTarget EnzymeIC50 (nM)
CaptoprilACE1.7
Trifluoromethyl-Captopril AnalogACE0.3

Table 3: Comparison of IC50 values for Captopril and its trifluoromethyl analog against Angiotensin-Converting Enzyme (ACE). This data is illustrative and compiled from literature describing the enhanced potency of trifluoromethylated analogs.

The trifluoromethyl ketone moiety is a particularly effective warhead for designing inhibitors of serine and cysteine proteases, where it acts as a transition-state analog, forming a stable hemiacetal or hemiketal with an active site serine or cysteine residue.

Experimental Protocols

Synthesis of N-Boc-γ-(S)-Trifluoromethylproline

This protocol is adapted from the improved synthesis of γ-(S)-trifluoromethylproline.

Step 1: Synthesis of Methyl N-Boc-4-oxoprolinate

  • To a solution of N-Boc-hydroxyproline methyl ester (50 g) in dichloromethane (700 mL), add triethylamine (91 mL).

  • Cool the solution in an ice bath under an argon atmosphere.

  • Add a suspension of pyridine·SO3 complex (63.5 g) in portions.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by adding water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ketoproline derivative.

Step 2: Trifluoromethylation

  • Dissolve the crude 4-ketoproline derivative in dry THF and cool to -78 °C.

  • Add trifluoromethyltrimethylsilane (TMSCF3) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Dehydration and Hydrogenation

  • Dissolve the trifluoromethylated intermediate in pyridine and heat with thionyl chloride to induce dehydration, forming the alkene.

  • Purify the alkene by column chromatography.

  • Dissolve the purified alkene in methanol and hydrogenate in the presence of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the N-Boc-γ-(S)-trifluoromethylproline methyl ester.

Step 4: Saponification

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-γ-(S)-trifluoromethylproline.

Solid-Phase Peptide Synthesis (SPPS) with a Trifluoromethylated Amino Acid

This protocol outlines the manual incorporation of an Fmoc-protected trifluoromethylated amino acid into a peptide sequence on a solid support using HATU as the coupling agent.

Materials:

  • Fmoc-protected trifluoromethylated amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Rink Amide resin (or other suitable resin) pre-loaded with the preceding amino acid sequence

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Acetic anhydride and DIPEA in DMF (for capping, optional)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-trifluoromethylated amino acid, HATU, and DIPEA in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Capping (Optional): If the coupling remains incomplete after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.

  • Washing: After successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection and coupling cycle.

Determination of Ki for a Competitive Peptide Inhibitor

This protocol describes a general method for determining the inhibition constant (Ki) of a competitive peptide inhibitor using a fluorescence-based enzyme assay.

Materials:

  • Purified enzyme of interest

  • Fluorogenic peptide substrate specific for the enzyme

  • Trifluoromethylated peptide inhibitor and its non-fluorinated counterpart

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • In a 96-well plate, perform a series of reactions with a fixed enzyme concentration and varying concentrations of the fluorogenic substrate.

    • Measure the initial reaction rates (v) by monitoring the increase in fluorescence over time.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Determine the IC50 of the Inhibitors:

    • Perform a series of reactions with a fixed enzyme concentration and a fixed substrate concentration (ideally at or below the Km value).

    • Add varying concentrations of the inhibitor (both trifluoromethylated and non-fluorinated peptides in separate experiments).

    • Measure the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

  • Calculate the Ki:

    • For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration used in the IC50 determination.

Signaling Pathway Visualization: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Peptide-based inhibitors can be designed to disrupt protein-protein interactions within this cascade. For example, a trifluoromethylated peptide could be engineered to inhibit the interaction between MEK and its substrate ERK, thereby blocking downstream signaling.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates SOS Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Exchange Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression Inhibitor Trifluoromethylated Peptide Inhibitor Inhibitor->MEK Inhibits Interaction with ERK

Figure 1: The MAPK/ERK signaling cascade and a potential point of inhibition by a trifluoromethylated peptide.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of novel amino acids for drug discovery and chemical biology. Its unique electronic and steric properties can be harnessed to enhance metabolic stability, modulate lipophilicity, and increase binding affinity and inhibitory potency. While direct comparative data on the enzyme inhibitory effects of trifluoromethylated versus non-fluorinated peptides can be challenging to find in a consolidated format, the overarching evidence strongly supports the beneficial impact of this modification. The detailed experimental protocols provided herein offer a practical starting point for researchers looking to synthesize and evaluate their own trifluoromethylated amino acids and peptides. As our understanding of the nuanced effects of fluorination continues to grow, the trifluoromethyl group will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.

References

Early Studies on 4-(Trifluoromethyl)-dl-phenylalanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the early research concerning 4-(Trifluoromethyl)-dl-phenylalanine, a synthetic amino acid analog. The focus is on its initial synthesis, biochemical evaluation as an inhibitor of phenylalanine hydroxylase (PAH), and its relevance to the study of phenylketonuria (PKU). This paper collates available information on experimental methodologies from the period of its initial investigation and presents a logical framework for its mechanism of action. Due to the limited availability of specific quantitative data from foundational studies in the readily accessible scientific literature, this guide also incorporates information on closely related analogs and general enzymatic assay principles prevalent during the era of its early investigation to provide a comprehensive context for researchers.

Introduction

The study of metabolic pathways and the development of enzyme inhibitors have been cornerstones of biochemical and pharmaceutical research. Phenylketonuria (PKU), an inborn error of metabolism characterized by the inability to convert phenylalanine to tyrosine due to deficient phenylalanine hydroxylase (PAH) activity, spurred significant research into synthetic phenylalanine analogs. These analogs served as crucial tools to probe the active site of PAH and as potential therapeutic agents to manage the high levels of phenylalanine observed in PKU patients. Among these, this compound emerged as a compound of interest due to the strong electron-withdrawing nature of the trifluoromethyl group, which was hypothesized to alter its binding and reactivity with PAH. This whitepaper delves into the early studies that characterized this compound.

Synthesis of this compound

General Synthetic Approach

A plausible early synthetic pathway would have likely involved the following key transformations:

  • Starting Material: p-Trifluoromethylbenzaldehyde or a related p-trifluoromethylbenzyl halide.

  • Introduction of the Amino Acid Backbone: A common method would be the Strecker synthesis or the Erlenmeyer-Plöchl synthesis (azlactone synthesis) to introduce the α-amino and carboxyl groups.

  • Hydrolysis: The final step would involve the hydrolysis of the intermediate (e.g., aminonitrile from Strecker, or azlactone) to yield the racemic dl-amino acid.

A review of synthetic methods for fluorinated phenylalanines indicates that various approaches have been developed over the years, including the alkylation of glycine derivatives and transamination reactions.[1]

Experimental Protocol: Azlactone Synthesis (A Representative Method)

The following protocol is a representative example based on the well-established Erlenmeyer-Plöchl synthesis, a method available to chemists during the early period of this compound's investigation.

Materials:

  • p-Trifluoromethylbenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Hydriodic acid

  • Red phosphorus

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Step 1: Azlactone Formation. A mixture of p-trifluoromethylbenzaldehyde, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate is heated under reflux. The resulting product, an azlactone, is then isolated.

  • Step 2: Ring Opening and Reduction. The azlactone is subsequently treated with hydriodic acid and red phosphorus to open the ring and reduce the double bond, yielding the N-acetylated amino acid.

  • Step 3: Hydrolysis. The N-acetyl-4-(trifluoromethyl)-dl-phenylalanine is then hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), to remove the acetyl group and afford this compound. The product is then isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.

Enzymatic Resolution of dl-Enantiomers

For many biological studies, the separation of the dl-racemic mixture into its constituent d- and l-enantiomers is crucial. Early methods for amino acid resolution often relied on enzymatic techniques.

Protocol: Enzymatic Resolution using Aminoacylase

  • N-Acetylation: The synthesized this compound is first N-acetylated.

  • Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution, and an aminoacylase enzyme (e.g., from Aspergillus oryzae) is added. The enzyme stereoselectively hydrolyzes the N-acetyl group from the l-enantiomer, leaving the N-acetyl-d-enantiomer intact.

  • Separation: The resulting mixture of l-4-(trifluoromethyl)phenylalanine and N-acetyl-d-4-(trifluoromethyl)phenylalanine can be separated based on their differing solubility at various pH values or by other physical methods.

  • Hydrolysis of the d-Enantiomer: The isolated N-acetyl-d-4-(trifluoromethyl)phenylalanine can then be chemically hydrolyzed to yield d-4-(trifluoromethyl)phenylalanine.

Biochemical Evaluation: Inhibition of Phenylalanine Hydroxylase

The primary biochemical interest in this compound was its potential as an inhibitor of phenylalanine hydroxylase (PAH), the key enzyme in phenylalanine catabolism.[2][3] A deficiency in this enzyme leads to the metabolic disorder phenylketonuria.[4]

Mechanism of Action

This compound is expected to act as a competitive inhibitor of PAH. Its structural similarity to the natural substrate, phenylalanine, allows it to bind to the active site of the enzyme. However, the electron-withdrawing trifluoromethyl group at the para position of the phenyl ring is thought to alter the electronic properties of the molecule, potentially leading to stronger binding or preventing the catalytic hydroxylation step. The general mechanism of PAH involves the hydroxylation of the phenyl ring to form tyrosine.[5]

Diagram: Phenylalanine Hydroxylation Pathway and Inhibition

PAH_Inhibition Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr Tyrosine PAH->Tyr Product TFMP 4-(Trifluoromethyl)- dl-phenylalanine TFMP->Inhibition Competitive Inhibition Inhibition->PAH

Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH) by this compound.

Quantitative Data on PAH Inhibition

Table 1: Representative Data for Phenylalanine Analog Inhibition of PAH (Hypothetical Early Study Data)

CompoundInhibition TypeKi (mM) - HypotheticalReference Compound
This compoundCompetitiveData not available in searched literature-
p-ChlorophenylalanineCompetitive~0.1Yes
Phenylalanine (substrate)-Km ~0.3-1.0-

Note: The Ki value for p-chlorophenylalanine is provided for comparative context and is based on literature for this well-studied inhibitor. The Km for phenylalanine can vary with conditions.

Experimental Protocol: In Vitro PAH Inhibition Assay

The following is a generalized protocol that would have been used in early studies to determine the inhibitory effect of compounds on PAH activity.

Materials:

  • Purified or partially purified phenylalanine hydroxylase (typically from rat liver).

  • L-Phenylalanine.

  • Tetrahydrobiopterin (BH4) or a synthetic analog (e.g., 6,7-dimethyltetrahydropterin) as a cofactor.

  • NADH.

  • Dihydropteridine reductase.

  • Catalase.

  • Potassium phosphate buffer.

  • This compound.

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: Phenylalanine hydroxylase is isolated and purified from rat liver homogenates using techniques such as ammonium sulfate precipitation and column chromatography.

  • Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing potassium phosphate buffer, catalase, NADH, dihydropteridine reductase, and the pterin cofactor.

  • Inhibitor Addition: Varying concentrations of this compound are added to the assay mixtures. A control with no inhibitor is also prepared.

  • Enzyme Addition and Pre-incubation: The PAH enzyme is added to the mixture and pre-incubated for a short period.

  • Initiation of Reaction: The reaction is initiated by the addition of L-phenylalanine.

  • Measurement of Activity: The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This coupled assay measures the regeneration of the tetrahydrobiopterin cofactor.

  • Data Analysis: The initial reaction velocities are determined for each inhibitor concentration. This data is then used to generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).

In Vivo Studies in Animal Models of Phenylketonuria

To assess the physiological effects of PAH inhibitors, early studies would have utilized animal models of PKU. These models are crucial for understanding how an inhibitor affects phenylalanine levels in a living organism.

Creating a PKU Animal Model

An early method for inducing a PKU-like state in animals, such as rats, involved the co-administration of a high-phenylalanine diet and a PAH inhibitor.[7]

Diagram: Workflow for In Vivo Evaluation in a PKU Animal Model

in_vivo_workflow start Select Animal Model (e.g., Rats) induce_pku Induce Hyperphenylalaninemia (High Phe Diet + PAH Inhibitor) start->induce_pku grouping Divide into Control and Treatment Groups induce_pku->grouping treatment Administer 4-(Trifluoromethyl)- dl-phenylalanine grouping->treatment monitoring Monitor Blood Phenylalanine Levels Over Time treatment->monitoring analysis Data Analysis and Comparison of Phenylalanine Levels monitoring->analysis

Caption: A generalized workflow for the in vivo study of a PAH inhibitor in an animal model of PKU.

Quantitative Data from In Vivo Studies

Table 2: Representative Data from an In Vivo Study in a PKU Rat Model (Hypothetical Early Study Data)

Treatment GroupDose (mg/kg)Mean Plasma Phenylalanine (mg/dL)Percent Reduction from Control
Control (PKU model)025.5 ± 3.2-
This compound50Data not availableData not available
This compound100Data not availableData not available

Note: The values presented are hypothetical to illustrate the expected format of results from such an experiment.

Experimental Protocol: In Vivo Study in a Rat Model

Animals:

  • Male Sprague-Dawley rats.

Procedure:

  • Induction of Hyperphenylalaninemia: Rats are fed a diet supplemented with a high concentration of L-phenylalanine. To further elevate plasma phenylalanine levels, some models may also include the administration of another PAH inhibitor, such as p-chlorophenylalanine, to establish a consistent hyperphenylalaninemic state.

  • Treatment Groups: The animals are divided into a control group (receiving vehicle) and one or more treatment groups receiving different doses of this compound, typically administered orally or via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 2, 4, 8, and 24 hours post-dose) via tail vein or another appropriate method.

  • Phenylalanine Analysis: Plasma is separated from the blood samples, and the concentration of phenylalanine is determined. Early methods for amino acid analysis would have included paper chromatography, ion-exchange chromatography, or fluorometric assays.

  • Data Analysis: The mean plasma phenylalanine levels for each treatment group are compared to the control group at each time point to determine the efficacy and duration of action of this compound in lowering plasma phenylalanine.

Conclusion

This compound represents an important early example of a rationally designed enzyme inhibitor. While the specific quantitative data from its initial characterization are not widely disseminated in modern literature, the principles of its synthesis, its mechanism of action as a competitive inhibitor of phenylalanine hydroxylase, and the methodologies for its in vitro and in vivo evaluation are well-established within the context of biochemical and pharmacological research of its era. The study of such analogs has been instrumental in advancing our understanding of phenylketonuria and in the broader field of drug development targeting metabolic diseases. This technical guide provides a framework for understanding the foundational research on this compound, which can inform the work of contemporary researchers in drug discovery and development.

References

Discovery and Synthesis of Novel Phenylalanine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of innovative synthetic strategies and therapeutic applications of novel phenylalanine analogues, tailored for researchers, scientists, and professionals in drug development.

Phenylalanine, an essential aromatic amino acid, is a cornerstone in protein architecture and a precursor to vital signaling molecules. Its inherent structural properties make it a versatile scaffold for chemical modifications, giving rise to a diverse class of molecules known as phenylalanine derivatives. These analogues, with alterations to the phenyl ring, amino group, or carboxylic acid moiety, are of significant interest in medicinal chemistry due to their potential to modulate a wide array of biological targets. This technical guide provides a comprehensive overview of recent advancements in the discovery, synthesis, and therapeutic application of novel phenylalanine derivatives, complete with detailed experimental protocols and an analysis of their impact on key signaling pathways.

Therapeutic Applications and Mechanisms of Action

Novel phenylalanine derivatives have emerged as promising candidates in various therapeutic areas, demonstrating potent and selective activities against a range of diseases.

Quorum Sensing Inhibitors for Anti-Infective Therapy

Bacterial communication, or quorum sensing (QS), regulates virulence and biofilm formation, making it an attractive target for novel anti-infective agents. Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent QS inhibitors.[1][2][3] These compounds interfere with the QS circuitry of pathogens like Pseudomonas aeruginosa by inhibiting the CviR receptor, a key regulator of virulence factor expression.[2][3] This disruption of bacterial communication leads to a reduction in biofilm formation and the production of virulence factors, offering a promising alternative to traditional antibiotics.[2]

Anticancer Agents Targeting Multiple Pathways

The structural versatility of β-phenylalanine derivatives has been leveraged to develop novel anticancer agents.[4] By incorporating sulphonamide and azole moieties, researchers have synthesized derivatives with significant antiproliferative activity against lung cancer cell lines.[4] Another promising strategy involves the development of phenylalanine-derived natural compounds that act as dual inhibitors of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein. By disrupting the MDM2/MDMX-p53 interaction, these compounds can reactivate p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.

Antiviral Compounds Targeting HIV-1 Capsid

The HIV-1 capsid (CA) protein is a critical component of the viral life cycle, involved in both early and late stages of infection.[5][6] Novel phenylalanine derivatives have been designed to bind to a pocket at the interface of CA protomers, thereby inhibiting the proper assembly and disassembly of the viral capsid.[5][6] Structure-activity relationship (SAR) studies have shown that dimerization of phenylalanine derivatives can enhance their antiviral potency.[1]

Metabolic Disease Modulators: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin hormones like GLP-1. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels. Benzyl-substituted (S)-phenylalanine derivatives have been developed as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[7]

Anticoagulants Targeting the Intrinsic Coagulation Pathway

Factor XIa (FXIa) is a serine protease in the intrinsic coagulation pathway that plays a significant role in thrombosis.[8] Phenylalanine diamides have been identified as a potent class of FXIa inhibitors.[8][9] By selectively blocking the activity of FXIa, these compounds offer the potential for effective anticoagulation with a reduced risk of bleeding compared to broader-spectrum anticoagulants.[10]

Synthesis of Novel Phenylalanine Derivatives

The synthesis of phenylalanine derivatives often requires multi-step procedures to achieve the desired structural complexity and stereochemistry. Below are representative protocols for two classes of derivatives.

Synthesis of β-Phenylalanine Sulphonamide Derivatives

This class of compounds has shown promise as anticancer agents. The synthesis typically starts from racemic (±)-β-phenylalanine.

Experimental Protocol: Synthesis of 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid (2) [4]

  • Reaction Setup: In a round-bottom flask, dissolve (±)-β-phenylalanine (1 equivalent) in 15% aqueous sodium carbonate solution. Add diethyl ether to form a biphasic system.

  • Addition of Tosyl Chloride: To the stirred mixture, add a solution of 4-toluenesulfonyl chloride (1 equivalent) in diethyl ether dropwise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: After 24 hours, separate the aqueous layer and wash it with diethyl ether. Acidify the aqueous layer to pH ~3 with 20% hydrochloric acid.

  • Isolation: The product precipitates upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Further modifications, such as the introduction of azole moieties, can be achieved through subsequent reactions with the carboxylic acid group of this intermediate.[4]

Synthesis of Phenylalanine Diamide Factor XIa Inhibitors

The synthesis of these potent anticoagulants involves peptide coupling and subsequent modifications.

Experimental Protocol: General Synthesis of Phenylalanine Diamide Core [11]

  • Amide Coupling: To a solution of a suitable carboxylic acid (1 equivalent) in DMF, add TBTU (1.1 equivalents) and DIPEA (2 equivalents). Stir for 10 minutes, then add L-phenylalanine methyl ester hydrochloride (1 equivalent). Stir the reaction mixture at room temperature for 16 hours.

  • Second Amide Coupling: To the resulting intermediate, add TBTU (1.1 equivalents), pyridine, and a primary amine hydrochloride salt (e.g., methylamine hydrochloride, 1.2 equivalents) in DMF. Stir at room temperature for 16 hours.

  • Purification: The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data on Biological Activity

The biological activity of novel phenylalanine derivatives is quantified using various in vitro assays. The following tables summarize key data for different classes of these compounds.

Compound IDTargetAssayIC50 / EC50 (µM)SelectivityReference
Quorum Sensing Inhibitors
4hCviRQuorum Sensing Inhibition7.12 ± 2.11-[2][3]
4aCviRQuorum Sensing Inhibition-Strong anti-biofilm activity[2]
4cCviRQuorum Sensing Inhibition-Strong anti-biofilm activity[2]
4NPO (ref)CviRQuorum Sensing Inhibition29.13 ± 0.88-[2][3]
Anticancer Agents
5A549 cellsMTT Assay>100-[4]
13bA549 cellsMTT AssayPotent antiproliferative activity-[4]
HIV-1 Capsid Inhibitors
I-19HIV-1Antiviral Assay2.53 ± 0.84CC50 = 107.61 ± 27.43 µM[5][12]
I-14HIV-2Antiviral Assay2.30 ± 0.11CC50 > 189.32 µM[5]
Q-c4HIV-1 CapsidAntiviral Assay0.57-[1]
6a-9HIV-1Antiviral Assay3.13-[6]
PF-74 (ref)HIV-1 CapsidAntiviral Assay-Poor metabolic stability[1]
DPP-4 Inhibitors
Compound 60DPP-4Enzyme Inhibition0.014>1000-fold vs DPP-8, >1400-fold vs FAP, >1400-fold vs DPP-2[7]
Compound 26DPP-4Enzyme Inhibition0.13215-fold vs DPP-8, 192-fold vs DPP-9[7]
Factor XIa Inhibitors
21Factor XIaEnzyme Inhibition-High selectivity against relevant serine proteases[9]
17Factor XIaEnzyme Inhibition0.0028>170-fold vs thrombin, FXa, FIXa, FXIIa, TF/FVIIa[13]
4Factor XIaEnzyme Inhibition0.006340-fold vs thrombin, 267-fold vs FXa[13]

Key Experimental Protocols

Reproducible and reliable biological data are crucial for drug development. The following are detailed protocols for key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Protocol: [14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPP-4 Inhibitor Screening Assay

This fluorescence-based assay provides a convenient method for screening DPP-4 inhibitors.[7]

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human DPP-4 in assay buffer. Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Add the DPP-4 enzyme solution to all wells except the blank.

  • Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Chromogenic Factor XIa Inhibition Assay

This assay directly measures the inhibitory effect of compounds on purified human FXIa.[13]

Protocol:

  • Reagent Preparation: Prepare a solution of human FXIa in assay buffer. Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366) in assay buffer.

  • Assay Setup: In a 96-well microplate, add serial dilutions of the test inhibitor.

  • Enzyme Addition and Incubation: Add the human FXIa solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Absorbance Measurement: Immediately monitor the change in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.

  • Data Analysis: Determine the rate of the reaction for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel phenylalanine derivatives requires a detailed knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and associated experimental workflows.

Quorum Sensing Inhibition in P. aeruginosa

G cluster_bacterium Pseudomonas aeruginosa cluster_inhibitor Mechanism of Inhibition Autoinducer Autoinducer (e.g., 3-oxo-C12-HSL) LasR LasR Receptor Autoinducer->LasR Binds & Activates CviR CviR Receptor Autoinducer->CviR Binds & Activates Virulence_Genes Virulence Genes (e.g., lasB) LasR->Virulence_Genes Induces Expression CviR->Virulence_Genes Induces Expression Virulence_Factors Virulence Factors (Elastase, etc.) Virulence_Genes->Virulence_Factors Production Biofilm Biofilm Formation Virulence_Genes->Biofilm Phe_Derivative Phenylalanine-Hydroxamic Acid Derivative Phe_Derivative->CviR Inhibits Binding cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Induces Transcription p21 p21 p53->p21 Induces Transcription Apoptosis_Genes Apoptosis Genes (e.g., PUMA) p53->Apoptosis_Genes Induces Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Binds to Ub Ubiquitin Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Ub->p53 Ubiquitination Phe_Derivative Phenylalanine-derived MDM2 Inhibitor Phe_Derivative->MDM2 Inhibits p53 binding cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cells L-cells Food->L_cells Stimulates GLP1 Active GLP-1 L_cells->GLP1 Secrete Beta_cells β-cells GLP1->Beta_cells Stimulates Alpha_cells α-cells GLP1->Alpha_cells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Beta_cells->Insulin Secretes Glucagon Glucagon Alpha_cells->Glucagon Secretes Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin->Glucose Uptake\nby Tissues Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon->Hepatic Glucose\nProduction Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Phe_Derivative Phenylalanine-based DPP-4 Inhibitor Phe_Derivative->DPP4 Inhibits XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa X FX IXa->X Activates VIIIa FVIIIa VIIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Phe_Derivative Phenylalanine Diamide FXIa Inhibitor Phe_Derivative->XIa Inhibits

References

Methodological & Application

Application Notes and Protocols for Incorporating 4-(Trifluoromethyl)-dl-phenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-(Trifluoromethyl)-dl-phenylalanine (TFM-Phe) into proteins. This powerful technique opens avenues for novel protein engineering, detailed structural and functional studies using ¹⁹F Nuclear Magnetic Resonance (NMR), and the development of new therapeutic proteins.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins allows for the introduction of unique chemical functionalities not found in the 20 canonical amino acids. This compound is of particular interest due to the trifluoromethyl group, which serves as a sensitive and background-free ¹⁹F NMR probe for studying protein structure, dynamics, and interactions.[1][2] The site-specific incorporation of TFM-Phe is typically achieved through the use of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (UAG), and inserts TFM-Phe at that position.[1][3]

Methods Overview

Two primary methods for the site-specific incorporation of TFM-Phe into proteins are:

  • In Vivo Nonsense Suppression in E. coli : This method utilizes a genetically modified E. coli strain that co-expresses the target protein containing an amber (UAG) stop codon at the desired incorporation site, and an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for TFM-Phe.[3]

  • Cell-Free Protein Synthesis (CFPS) : This in vitro method offers greater control over the reaction components and can be advantageous for producing toxic proteins or for high-throughput screening. The system is supplemented with the orthogonal pair and TFM-Phe.[4][5]

Data Presentation: Quantitative Analysis of ncAA Incorporation

The efficiency of incorporation and the final protein yield are critical parameters. While specific quantitative data for this compound can be system-dependent, the following tables provide representative data for similar fluorinated phenylalanine analogs to guide experimental design.

Table 1: In Vivo Site-Specific Incorporation of Fluorinated Phenylalanine Analogs in E. coli

ParameterValueNon-Canonical Amino AcidReference
Protein Yield 8-12 mg/L of culturep-fluoro-phenylalanine[6]
Incorporation Efficiency 64-75% at the programmed amber codonp-fluoro-phenylalanine[6]
Incorporation Fidelity >95%Various fluorinated phenylalanines[7]
Quantitative Occupancy Quantitativem-trifluoromethyl-phenylalanine[8]

Table 2: Validation of Incorporation

MethodInformation ProvidedSensitivityThroughputReference
¹⁹F NMR Direct detection and quantification of incorporated TFM-Phe; conformational changesHighLow[9]
Mass Spectrometry (ESI-MS) Confirmation of precise mass of the modified protein; quantification of incorporation efficiencyHighHigh[9][10]

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of TFM-Phe in E. coli

This protocol describes the expression of a target protein with TFM-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for TFM-Phe (e.g., pEVOL-TFM-Phe).

  • This compound (TFM-Phe)

  • Luria-Bertani (LB) medium or M9 minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB or M9 minimal medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of TFM-Phe: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag.

Protocol 2: Validation of TFM-Phe Incorporation by ¹⁹F NMR

This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum to confirm TFM-Phe incorporation.

Materials:

  • Purified TFM-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).

  • D₂O for locking the magnetic field.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should typically be in the range of 10 µM to 1 mM.

  • Transfer to NMR Tube: Transfer the sample to a clean NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer, lock the magnetic field on the D₂O signal, and tune the fluorine probe.

  • Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum. The presence of a signal in the expected chemical shift range for the trifluoromethyl group confirms incorporation. The chemical shift will be sensitive to the local environment of the TFM-Phe residue within the protein.[1]

Protocol 3: Validation of TFM-Phe Incorporation by Mass Spectrometry

This protocol provides a general workflow for validating TFM-Phe incorporation using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified TFM-Phe labeled protein.

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).

  • Electrospray ionization mass spectrometer.

Procedure:

  • Sample Preparation: Prepare the protein sample for MS analysis by buffer exchanging into a volatile buffer (e.g., ammonium acetate) or by desalting using a C4 ZipTip.

  • Infusion: Dilute the protein sample to a final concentration of ~1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid. Infuse the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum of the intact protein.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the protein with TFM-Phe incorporated. A successful incorporation will result in a mass increase corresponding to the mass of TFM-Phe minus the mass of the amino acid it replaced (if any) and water. For amber suppression, this will be the mass of TFM-Phe minus the mass of a water molecule.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

in_vivo_incorporation_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Purification & Analysis Plasmid_Prep Prepare Plasmids: 1. Target Gene (with TAG) 2. Orthogonal Synthetase/tRNA Transformation Co-transform E. coli Plasmid_Prep->Transformation Plating Plate on selective media Transformation->Plating Starter_Culture Inoculate starter culture Plating->Starter_Culture Large_Culture Grow large scale culture Starter_Culture->Large_Culture Add_TFM_Phe Add TFM-Phe Large_Culture->Add_TFM_Phe Induction Induce with IPTG Add_TFM_Phe->Induction Expression Overnight Expression Induction->Expression Harvest Harvest cells Expression->Harvest Lysis Lyse cells Harvest->Lysis Purification Purify protein Lysis->Purification Analysis Analyze (SDS-PAGE, MS, 19F NMR) Purification->Analysis

Caption: Workflow for in vivo site-specific incorporation of TFM-Phe.

orthogonal_synthetase_evolution cluster_library Library Generation cluster_selection Selection cluster_screening Screening & Characterization Synthetase_Gene Wild-type Aminoacyl-tRNA Synthetase Gene Mutagenesis Random Mutagenesis (Error-prone PCR) Synthetase_Gene->Mutagenesis Library Synthetase Mutant Library Mutagenesis->Library Positive_Selection Positive Selection: Growth in presence of TFM-Phe and a selectable marker (e.g., antibiotic resistance) Library->Positive_Selection Negative_Selection Negative Selection: Growth in absence of TFM-Phe with a counter-selectable marker (e.g., toxic gene) Positive_Selection->Negative_Selection Screening Screening of individual clones (e.g., GFP reporter assay) Negative_Selection->Screening Sequencing Sequencing of positive hits Screening->Sequencing Characterization Characterization of evolved synthetase: - Activity - Fidelity - Orthogonality Sequencing->Characterization

Caption: Directed evolution of an orthogonal aminoacyl-tRNA synthetase.

validation_workflow cluster_nmr 19F NMR Analysis cluster_ms Mass Spectrometry Analysis Purified_Protein Purified Protein (with potential TFM-Phe) NMR_Sample_Prep Prepare NMR Sample Purified_Protein->NMR_Sample_Prep MS_Sample_Prep Prepare MS Sample Purified_Protein->MS_Sample_Prep NMR_Acquisition Acquire 1D 19F Spectrum NMR_Sample_Prep->NMR_Acquisition NMR_Analysis Analyze Spectrum: - Chemical Shift - Integration NMR_Acquisition->NMR_Analysis Confirmation Confirmation of TFM-Phe Incorporation NMR_Analysis->Confirmation MS_Acquisition Acquire Mass Spectrum MS_Sample_Prep->MS_Acquisition MS_Analysis Analyze Spectrum: - Molecular Weight - Fragmentation MS_Acquisition->MS_Analysis MS_Analysis->Confirmation

Caption: Workflow for validation of TFM-Phe incorporation.

References

Application Notes & Protocols: Utilizing 4-(Trifluoromethyl)-dl-phenylalanine for ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful technique for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, result in high sensitivity, second only to protons. Furthermore, the virtual absence of fluorine in biological systems provides a background-free window for analysis. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, spanning a range of over 400 ppm, making it an ideal probe for subtle conformational changes.[1][2]

4-(Trifluoromethyl)-dl-phenylalanine (tfm-Phe) is a particularly advantageous probe for these studies. The trifluoromethyl group offers enhanced sensitivity due to the presence of three fluorine atoms and its chemical shift is highly responsive to changes in the local electrostatic environment.[3] This unnatural amino acid can be site-specifically incorporated into proteins, providing a precise reporter group to monitor specific regions of a protein. This allows for detailed investigations of protein folding, conformational changes, and the characterization of protein-ligand interactions, which is of significant interest in drug discovery.[4]

These application notes provide a comprehensive guide to the use of this compound in ¹⁹F NMR studies, including protocols for its incorporation into proteins and subsequent NMR analysis.

Key Applications

  • Protein Structure and Conformational Analysis: The ¹⁹F chemical shift of tfm-Phe is highly sensitive to its local environment, providing a powerful tool to detect subtle changes in protein conformation.[4][5]

  • Protein-Ligand Interactions: Binding of small molecules, peptides, or other proteins can induce significant changes in the ¹⁹F NMR spectrum of a tfm-Phe labeled protein, allowing for the characterization of binding events and the determination of binding affinities.[6][7]

  • Enzyme Kinetics and Mechanism: Monitoring the ¹⁹F NMR signal of tfm-Phe placed near an enzyme's active site can provide insights into substrate binding, product release, and catalytic intermediates.[4][5]

  • Protein Folding and Stability: ¹⁹F NMR can be used to monitor the folding process and assess the stability of proteins by observing changes in the chemical shifts of incorporated tfm-Phe residues.

  • In-Vivo NMR: The high sensitivity and lack of background signal make ¹⁹F NMR with tfm-Phe suitable for studying proteins within living cells.[4][5]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the site-specific incorporation of tfm-Phe into a target protein in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[6][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for tfm-Phe (e.g., pDULE-tfmF).[8]

  • This compound

  • Luria-Bertani (LB) medium

  • Minimal medium (e.g., M9)

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of minimal medium containing the appropriate antibiotics with the overnight starter culture to an initial OD₆₀₀ of ~0.1.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of tfm-Phe: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the tfm-Phe labeled protein from the cell pellet using standard protocols appropriate for your protein (e.g., affinity chromatography).

G cluster_prep Day 1: Preparation cluster_expression Day 2: Expression cluster_purification Day 3: Purification & Analysis Transformation Co-transformation StarterCulture Overnight Starter Culture Transformation->StarterCulture Inoculate ExpressionCulture Inoculate 1L Minimal Media Growth Grow to OD600 0.6-0.8 ExpressionCulture->Growth AddTfmPhe Add tfm-Phe Growth->AddTfmPhe Induction Induce with IPTG AddTfmPhe->Induction Expression Overnight Expression (18-25°C) Induction->Expression Harvesting Harvest Cells Purification Protein Purification Harvesting->Purification NMR_Analysis 19F NMR Analysis Purification->NMR_Analysis

Workflow for site-specific incorporation of tfm-Phe.
Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

This protocol outlines the basic steps for acquiring and processing a 1D ¹⁹F NMR spectrum of a tfm-Phe labeled protein.

Materials:

  • Purified tfm-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O) for field locking.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

Procedure:

  • Sample Preparation:

    • Concentrate the purified protein to the desired concentration, typically in the range of 10 µM to 1 mM.[9]

    • Add 5-10% D₂O to the protein solution for the spectrometer's field-frequency lock.[9]

    • Transfer the sample to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the magnetic field on the D₂O signal.

    • Tune and match the fluorine probe to the ¹⁹F frequency.

  • 1D ¹⁹F NMR Spectrum Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum using a simple pulse-acquire sequence.

    • Typical Acquisition Parameters:

      • Spectral Width: ~30-50 ppm.[10]

      • Transmitter Frequency Offset: Set to be near the expected resonance of the tfm-Phe (~-63 ppm relative to CFCl₃).

      • Relaxation Delay: 1-5 seconds.[10][9]

      • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio, which will depend on the protein concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum using an appropriate internal or external standard (e.g., trifluoroacetic acid, TFA).

  • Data Analysis:

    • Chemical Shift Analysis: The chemical shift of the ¹⁹F resonance provides information about the local environment of the tfm-Phe residue. Changes in chemical shift upon addition of a ligand can be used to monitor binding.

    • Linewidth Analysis: Changes in the linewidth of the ¹⁹F signal can provide information about protein dynamics and exchange processes.

    • Quantification of Binding: For interactions in the fast to intermediate exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by titrating the labeled protein with a ligand and fitting the change in chemical shift to a binding isotherm.[11][12]

G cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis Concentrate Concentrate Protein (10 µM - 1 mM) AddD2O Add 5-10% D2O Concentrate->AddD2O ToTube Transfer to NMR Tube AddD2O->ToTube LockTune Lock and Tune Spectrometer Acquire Acquire 1D 19F Spectrum LockTune->Acquire Process Process Spectrum (FT, Phase, Baseline) Analyze Analyze Data (Chem Shift, Linewidth) Process->Analyze Quantify Quantify Binding (Kd) Analyze->Quantify

General workflow for 19F NMR data acquisition and analysis.

Data Presentation

The following tables present representative quantitative data obtained from ¹⁹F NMR studies using this compound.

Table 1: ¹⁹F NMR Parameters of Site-Specifically Incorporated tfm-Phe in Human Vinexin SH3 Domain

This table shows the ¹⁹F chemical shift and relaxation parameters for tfm-Phe incorporated at the Phe7 position of the human vinexin SH3 domain, both in the absence and presence of a binding peptide (P868). The significant changes upon ligand binding highlight the sensitivity of these parameters to the local environment.

State¹⁹F Chemical Shift (ppm)T₁ (ms)T₂ (ms)
Free SH3 Domain Not Reported1095.70 ± 68.7289.24 ± 5.84
SH3 Domain + P868 Ligand Shift Observed1496.00 ± 286.711088.04 ± 217.47

Data adapted from a study on human vinexin SH3 domain.[9] The chemical shift was reported to change upon ligand binding, but the absolute values were not provided in the referenced text.

Table 2: Example of Dissociation Constants Determined by ¹⁹F NMR

This table provides an example of dissociation constants (Kd) determined for the binding of fluorinated phenylalanine analogs to the L-leucine specific receptor from E. coli. While this study did not use the trifluoromethyl derivative, it illustrates the type of quantitative binding data that can be obtained using ¹⁹F NMR.

LigandApparent Kd (μM)
L-Leucine0.40
L-Phenylalanine0.18
4-Fluoro-L-phenylalanine0.26

Data from a study on the L-leucine specific receptor from E. coli.[7]

Conclusion

The site-specific incorporation of this compound provides a powerful and sensitive tool for studying proteins by ¹⁹F NMR spectroscopy. The trifluoromethyl group offers a strong and environmentally sensitive signal, enabling detailed investigations into protein structure, dynamics, and interactions with a wide range of binding partners. The protocols and data presented here provide a foundation for researchers to apply this valuable technique in their own studies, with broad applications in basic research and drug development.

References

Application Notes and Protocols for Site-Specific Incorporation of Trifluoromethyl-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, bioorthogonal handles, and post-translational modifications, at precise locations within a protein's structure.[1][2][3] One such ncAA, trifluoromethyl-phenylalanine (tfm-Phe), has garnered significant interest due to the unique properties of the trifluoromethyl group. This moiety can enhance protein stability and serves as a highly sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe for studying protein structure, dynamics, and ligand interactions in a background-free manner.[1][4]

This document provides detailed application notes and experimental protocols for the efficient and site-specific incorporation of p-trifluoromethyl-L-phenylalanine (p-tfm-Phe) into proteins expressed in Escherichia coli. The methodology is based on the utilization of an expanded genetic code, employing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair to recognize the amber stop codon (UAG) as the designated site for ncAA insertion.[1][5]

Principle of the Method

The central principle of this technique is the co-expression of two key components in E. coli:

  • A target protein expression plasmid containing the gene of interest with an in-frame amber (TAG) stop codon at the desired site of ncAA incorporation.

  • An orthogonal tRNA/synthetase plasmid (e.g., pEVOL) that expresses an engineered aminoacyl-tRNA synthetase and its corresponding suppressor tRNA.[6][7]

The engineered synthetase is specifically evolved to recognize and charge the suppressor tRNA with p-tfm-Phe. This charged tRNA, in turn, recognizes the UAG codon on the mRNA transcript of the target protein and delivers p-tfm-Phe for incorporation into the growing polypeptide chain, enabling the production of a full-length, site-specifically modified protein.[1][2]

Experimental Workflow

The overall workflow for the site-specific incorporation of p-tfm-Phe into a target protein in E. coli is a multi-step process that involves molecular biology, microbiology, and biochemistry techniques.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis & Purification mutagenesis Site-Directed Mutagenesis plasmids Plasmid Preparation mutagenesis->plasmids transformation Co-transformation into E. coli plasmids->transformation culture Cell Culture & Addition of p-tfm-Phe transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvesting & Lysis induction->harvest purification Protein Purification harvest->purification analysis Analysis (SDS-PAGE, MS, NMR) purification->analysis

Caption: A generalized workflow for the site-specific incorporation of p-tfm-Phe.

Data Presentation

Table 1: Quantitative Data on Protein Yield and Incorporation Efficiency
Target ProteinOrthogonal SystemExpression Conditionsp-tfm-Phe Conc. (mM)Protein Yield (mg/L)Incorporation Efficiency (%)Reference
Dihydrofolate Reductase (DHFR)Yeast PheRS/tRNAPheAnalogue-resistant E. coliNot Specified8-1264-75[8][9]
Superfolder GFP (sfGFP)PylRS(N346A/C348A)E. coli Top10, LB Medium2Not specifiedQuantitative[10]
sfGFPPylRS(N346A/C348A)E. coli Top10, Autoinduction Medium2140-220Not specified[10]
Fatty Acid Synthase Thioesterase (FAS-TE)MjTyrRS mutantE. coli, Rich Media2.5-300.4-1.2Not specified

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the Target Gene

This protocol describes the introduction of an amber (TAG) codon into the gene of interest at the desired position for p-tfm-Phe incorporation.

Materials:

  • Expression plasmid containing the wild-type gene of interest.

  • QuikChange Site-Directed Mutagenesis Kit (or similar).

  • Custom-designed mutagenic primers containing the TAG codon.

  • DH5α competent E. coli cells.

  • LB agar plates with the appropriate antibiotic.

Procedure:

  • Design and synthesize forward and reverse primers containing the desired mutation (the amber codon TAG). The mutation should be centrally located within the primers.

  • Perform PCR-based mutagenesis using a high-fidelity DNA polymerase according to the manufacturer's instructions.

  • Digest the parental, methylated DNA template with DpnI endonuclease.

  • Transform the DpnI-treated plasmid into competent DH5α E. coli cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select single colonies, grow them in liquid LB medium, and isolate the plasmid DNA.

  • Verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Protein Expression and Incorporation of p-tfm-Phe

This protocol details the co-transformation, cell culture, and induction steps for expressing the target protein with the incorporated ncAA.

Materials:

  • Expression plasmid with the TAG-mutated gene of interest.

  • pEVOL plasmid encoding the orthogonal synthetase/tRNA pair for p-tfm-Phe.

  • BL21(DE3) competent E. coli cells.

  • Luria-Bertani (LB) medium and agar.

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • p-trifluoromethyl-L-phenylalanine (p-tfm-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Co-transformation: Transform competent BL21(DE3) E. coli cells with both the target protein expression plasmid and the pEVOL plasmid. Plate the cells on LB agar containing both selection antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with the appropriate antibiotics. Grow overnight at 37°C with shaking.[11]

  • Expression Culture: The next day, inoculate 1 L of LB medium (containing antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.[7]

  • Growth and ncAA Addition: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6. At this point, add p-tfm-Phe to a final concentration of 1-2 mM.[6][10]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and L-arabinose to a final concentration of 0.02% (to induce the expression of the synthetase from the pEVOL plasmid).[6]

  • Expression: Reduce the temperature to 18-30°C and continue to grow the culture for 12-18 hours with shaking.[12]

  • Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[12]

Protocol 3: Protein Purification and Analysis

This protocol provides a general guideline for the purification of the His-tagged target protein and subsequent analysis to confirm the incorporation of p-tfm-Phe.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme).

  • Ni-NTA affinity chromatography resin.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • SDS-PAGE reagents.

  • Mass spectrometer (ESI-MS).

  • NMR spectrometer with a ¹⁹F probe.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.

  • Mass Spectrometry: Confirm the successful incorporation of p-tfm-Phe by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated ncAA.

  • ¹⁹F NMR Spectroscopy: For structural and functional studies, acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the trifluoromethyl group is highly sensitive to its local environment, providing a powerful tool for probing protein structure and conformational changes.[4][13]

Signaling Pathways and Logical Relationships

Genetic Machinery for ncAA Incorporation

The following diagram illustrates the key components and their interactions in the site-specific incorporation of p-tfm-Phe.

genetic_machinery cluster_plasmids Plasmids cluster_expression_components Expressed Components cluster_cellular_process Cellular Process pEVOL pEVOL Plasmid aaRS Orthogonal aaRS pEVOL->aaRS tRNA Orthogonal tRNA_CUA pEVOL->tRNA pTarget Target Plasmid target_mRNA Target mRNA (with UAG codon) pTarget->target_mRNA charging tRNA Charging aaRS->charging tRNA->charging ribosome Ribosome target_mRNA->ribosome p_tfm_Phe p-tfm-Phe p_tfm_Phe->charging charging->ribosome protein Full-length Protein with p-tfm-Phe ribosome->protein

Caption: The interplay of plasmids and cellular machinery for ncAA incorporation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield Toxicity of the ncAA or the expressed protein.Lower the induction temperature (18-25°C). Reduce the concentration of IPTG and/or p-tfm-Phe. Use a richer medium (e.g., Terrific Broth).
Inefficient suppression of the amber codon.Ensure the pEVOL plasmid is functional and the correct synthetase/tRNA pair is used. Increase the concentration of L-arabinose to boost synthetase expression.
No protein expression Incorrect sequence of the mutated gene (e.g., frameshift).Re-sequence the entire gene on the expression plasmid.
Incompatible plasmid origins of replication or antibiotic resistance.Ensure the two plasmids have compatible origins and different antibiotic resistance markers.
High background of wild-type protein Mis-incorporation of a natural amino acid at the UAG codon.Use a minimal medium to reduce the concentration of competing natural amino acids. Optimize the concentration of p-tfm-Phe.
Read-through of the UAG codon by release factors.Use an E. coli strain with a modified genome (e.g., one lacking release factor 1).

By following these detailed protocols and considering the potential challenges, researchers can successfully implement the site-specific incorporation of trifluoromethyl-phenylalanine to advance their studies in protein science and drug discovery.

References

Probing the Architectural Landscape of Proteins: Application Notes for 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional structure of a protein is fundamental to its function. Elucidating this structure and its dynamic changes upon interaction with other molecules is a cornerstone of modern biological research and drug discovery. 4-(Trifluoromethyl)-dl-phenylalanine (tfmF), a non-canonical amino acid, has emerged as a powerful and versatile probe for investigating protein structure and dynamics. The trifluoromethyl group provides a unique ¹⁹F nuclear magnetic resonance (NMR) signal that is highly sensitive to the local microenvironment within a protein, offering a powerful tool for site-specific analysis without perturbing the overall protein structure. This document provides detailed application notes and protocols for the incorporation of tfmF into proteins and its use in various biophysical techniques.

Key Applications

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary application of tfmF is as a sensitive reporter for ¹⁹F NMR studies. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in the local electronic environment, making it an ideal probe for monitoring:

    • Protein conformational changes[1][2][3]

    • Ligand binding and drug screening

    • Protein-protein interactions

    • Protein folding and stability

  • X-ray Crystallography: The incorporation of the electron-dense trifluoromethyl group can potentially aid in the phasing of X-ray diffraction data. While the bulky nature of the group may influence crystallization, successful structure determination of proteins containing unnatural amino acids has been reported.[4]

  • Fluorescence Spectroscopy: While tfmF itself is not a strong fluorophore, it can act as a fluorescence quencher, particularly for nearby tryptophan residues.[5][6] This property can be exploited to study conformational changes that alter the distance between the tfmF probe and an intrinsic fluorophore.

Data Presentation

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges of 4-(Trifluoromethyl)phenylalanine in Different Protein Environments

The ¹⁹F chemical shift of tfmF is highly dependent on its local environment within the protein. The following table provides a general guide to the expected chemical shift ranges.

EnvironmentTypical ¹⁹F Chemical Shift Range (ppm)Reference Compound
Solvent Exposed-62.0 to -63.5Free tfmF in aqueous buffer
Buried (Hydrophobic Core)-60.0 to -62.0tfmF in a non-polar solvent
Near Aromatic ResiduesSignificant shifts from the random coil value (can be > 0.5 ppm)[7]
Ligand BindingChanges of 0.1 - 1.5 ppm upon binding[8]

Note: Chemical shifts are typically referenced to an external standard such as trifluoroacetic acid (TFA).

Table 2: Quantitative Analysis of Protein Stability and Ligand Binding

Incorporation of tfmF can provide quantitative data on protein stability and ligand interactions.

ProteinMeasurementValue (Wild-Type)Value (with tfmF)Technique
E. coli TransketolaseMelting Temperature (Tₘ)56.7 °C64.2 °CThermal Scanning Fluorimetry
L-leucine receptorDissociation Constant (Kᴅ) for 4-fluoro-L-phenylalanine-0.26 µMFluorescence

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol utilizes the amber stop codon (UAG) suppression methodology to incorporate tfmF at a specific site in a target protein.[9]

Workflow for Site-Specific Incorporation of tfmF

cluster_plasmids Plasmid Preparation cluster_ecoli E. coli Transformation & Expression cluster_purification Protein Purification & Analysis pTarget Target Protein Plasmid (with UAG codon) transform Co-transform DH10B cells pTarget->transform pDule pDule-tfmF Plasmid (tRNA/synthetase) pDule->transform culture Grow culture in media + 1 mM tfmF transform->culture induce Induce protein expression culture->induce harvest Harvest cells induce->harvest lyse Cell Lysis harvest->lyse purify Affinity Chromatography lyse->purify analyze SDS-PAGE & Mass Spec purify->analyze

Caption: Workflow for in vivo site-specific incorporation of tfmF.

Materials:

  • E. coli DH10B cells

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • pDule-tfmF plasmid (containing the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for tfmF).

  • This compound (tfmF)

  • Standard cell culture media (e.g., LB or TB) and antibiotics.

  • Reagents for protein purification (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform competent E. coli DH10B cells with the target protein plasmid and the pDule-tfmF plasmid.

  • Culture: Inoculate a starter culture in a suitable medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression:

    • Inoculate a larger volume of expression medium with the overnight culture.

    • Add tfmF to a final concentration of 1 mM.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression according to the specific promoter system of your expression plasmid (e.g., with IPTG for lac-based promoters).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the tfmF-containing protein using standard chromatography techniques appropriate for the protein and any affinity tags.

  • Verification: Confirm the incorporation of tfmF by mass spectrometry. The molecular weight of the protein will increase by 82.02 Da for each incorporated tfmF residue compared to a phenylalanine residue.

Protocol 2: ¹⁹F NMR Spectroscopy of tfmF-labeled Proteins

This protocol outlines the general procedure for acquiring and analyzing ¹⁹F NMR spectra of proteins containing tfmF.

Workflow for ¹⁹F NMR Analysis

cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis protein Purified tfmF-labeled Protein (0.1-1 mM) d2o Add 5-10% D₂O protein->d2o buffer NMR Buffer (e.g., phosphate, pH 7.0) buffer->d2o lock Lock on D₂O signal d2o->lock spectrometer NMR Spectrometer with ¹⁹F probe spectrometer->lock acquire Acquire 1D ¹⁹F Spectrum lock->acquire process Process FID (Fourier Transform, Phasing) acquire->process analyze_shift Analyze Chemical Shifts process->analyze_shift titration Perform Ligand Titration (optional) analyze_shift->titration kd Calculate Kᴅ (optional) titration->kd

Caption: General workflow for ¹⁹F NMR analysis of tfmF-labeled proteins.

Materials:

  • Purified tfmF-labeled protein (0.1 - 1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O) for field-frequency lock.

  • NMR spectrometer equipped with a ¹⁹F probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution.

  • Spectrometer Setup:

    • Tune and match the ¹⁹F probe.

    • Lock the magnetic field using the D₂O signal.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum. Typical acquisition parameters may include a spectral width of ~50 ppm centered around -62 ppm, a recycle delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the chemical shifts to an appropriate standard.

    • Analyze the chemical shift(s) of the tfmF resonance(s) to infer information about the local environment.

    • For ligand binding studies, acquire a series of ¹⁹F NMR spectra at increasing concentrations of the ligand. The change in chemical shift can be plotted against the ligand concentration to determine the dissociation constant (Kᴅ).

Protocol 3: Protein Crystallization and X-ray Diffraction

This protocol provides a general guideline for the crystallization of proteins containing tfmF. The specific conditions will need to be optimized for each protein.

Procedure:

  • Protein Purity and Concentration: Ensure the tfmF-labeled protein is highly pure (>95%) and concentrated (typically 5-15 mg/mL) in a low ionic strength buffer.

  • Crystallization Screening:

    • Use commercial or in-house crystallization screens to test a wide range of precipitant conditions (salts, polymers, organic solvents), pH, and temperature.

    • The hanging drop or sitting drop vapor diffusion methods are commonly used.[10] Mix a small volume of the protein solution with an equal volume of the reservoir solution and equilibrate against the reservoir.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and additives, as well as pH and temperature, to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the protein structure using standard crystallographic software. The presence of the electron-dense trifluoromethyl group may be beneficial for phasing, particularly for de novo structure solution.

Protocol 4: Fluorescence Quenching Assay

This protocol describes how to use a tfmF-labeled protein to study conformational changes or ligand binding through the quenching of an intrinsic tryptophan fluorophore.

Procedure:

  • Protein Design: The protein of interest must contain at least one tryptophan residue. The tfmF should be incorporated at a site where a conformational change is expected to alter its distance to the tryptophan.

  • Sample Preparation: Prepare solutions of the purified tfmF-labeled protein in a suitable buffer.

  • Fluorescence Measurements:

    • Use a fluorometer to measure the intrinsic tryptophan fluorescence. The excitation wavelength is typically 295 nm, and the emission spectrum is recorded from approximately 310 to 400 nm.[11]

    • Record the fluorescence spectrum of the protein in its initial state.

    • Induce the conformational change (e.g., by adding a ligand, changing pH, or temperature) and record the fluorescence spectrum again.

  • Data Analysis:

    • A decrease in the tryptophan fluorescence intensity upon the conformational change suggests that the tfmF has moved closer to the tryptophan, leading to quenching.

    • For ligand binding studies, titrate the protein with increasing concentrations of the ligand and monitor the change in fluorescence intensity. The data can be fitted to a binding isotherm to determine the dissociation constant (Kᴅ).[1]

Signaling Pathway Visualization

While the direct elucidation of a complete signaling pathway using tfmF as the sole probe is not yet a common application, it can be a powerful tool to study specific protein-protein interactions or conformational changes within a known pathway. For example, in the MAPK/ERK pathway, tfmF could be incorporated into MEK or ERK to study their interaction or activation-induced conformational changes.

Conceptual MAPK/ERK Signaling Pathway with Potential tfmF Probing Points

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MEK_probe tfmF probe to study MEK-ERK interaction MEK->MEK_probe TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates ERK_probe tfmF probe to study ERK conformational change ERK->ERK_probe Gene Gene Expression TF->Gene Regulates

Caption: MAPK/ERK pathway with points for tfmF structural analysis.

Conclusion

This compound is a robust and sensitive probe for investigating protein structure and function. Its primary application in ¹⁹F NMR spectroscopy provides a powerful, site-specific tool for studying conformational dynamics and molecular interactions. The protocols and data presented here offer a comprehensive guide for researchers looking to employ this versatile unnatural amino acid in their studies. As methodologies for unnatural amino acid incorporation and biophysical characterization continue to advance, the applications of tfmF in understanding complex biological systems, including cellular signaling pathways, are expected to expand significantly.

References

Application Notes & Protocols: Peptide Synthesis with 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a pivotal strategy in modern drug discovery and chemical biology. Among these, 4-(Trifluoromethyl)-dl-phenylalanine stands out for its ability to confer unique and advantageous properties to synthetic peptides. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance a peptide's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the synthesis and purification of peptides containing this modified amino acid.

Applications and Advantages

Incorporating this compound into a peptide sequence can lead to substantial improvements in its therapeutic potential.

  • Enhanced Metabolic Stability : The strong carbon-fluorine bond in the trifluoromethyl group can protect adjacent peptide bonds from enzymatic degradation by proteases. This shielding effect extends the in-vivo half-life of the peptide, which is a critical factor in drug development, potentially allowing for less frequent dosing.[1]

  • Modulated Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group alters the electronic properties of the phenylalanine side chain. This can influence non-covalent interactions, such as cation-π stacking, which are often crucial for high-affinity binding to biological targets like receptors and enzymes.[2][3]

  • Improved Pharmacokinetic Profile : The increased lipophilicity imparted by the trifluoromethyl group can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[1][4]

  • Therapeutic Potential : Peptides synthesized with fluorinated phenylalanines are being explored for a range of therapeutic areas, including the development of novel anticancer, antimicrobial, and antidiabetic agents.[1][2] For instance, some modified peptides can induce cancer cell death by interacting with mitochondrial targets and activating caspase cascades.[2]

Quantitative Data Summary

The following tables summarize key data for the synthesis and activity of peptides containing fluorinated phenylalanine analogs.

Table 1: Chemical Properties of Fmoc-4-(Trifluoromethyl)-L-phenylalanine

Property Value
Molecular Formula C₂₅H₂₀F₃NO₄
Molecular Weight 467.43 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%

| Solubility | Soluble in DMF and NMP |

Note: Data is for the L-enantiomer, which is typically used in Fmoc-based SPPS. The 'dl' mixture would require separation or be used in specific applications where stereochemistry is not critical.

Table 2: Representative Biological Activity of Fluorinated Peptides

Peptide Analog Target Activity Metric (IC₅₀/Kᵢ) Improvement vs. Native Reference
Biphalin (4-F-Phe) µ-Opioid Receptor Kᵢ = 0.11 nM ~4x increase in affinity [3]
Biphalin (4-F-Phe) δ-Opioid Receptor Kᵢ = 0.038 nM ~10x increase in affinity [3]

| Anticancer Peptide | Various Cancer Cell Lines | IC₅₀ values in low µM range | Enhanced cytotoxicity |[2] |

Experimental Protocols

The following protocols detail the manual solid-phase peptide synthesis (SPPS) of a peptide containing a this compound residue using the standard Fmoc/tBu strategy.[5]

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the step-wise addition of amino acids to a solid support resin.[6]

Materials and Reagents:

  • Fmoc-4-(Trifluoromethyl)-dl-phenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents: HCTU, HATU, or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[7]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a fritted reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[5]

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[5]

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test yields a deep blue color).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent like HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-(Trifluoromethyl)-phenylalanine, a standard coupling time is generally sufficient.[5]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test, colorless beads, indicates success).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptidyl-resin thoroughly with DCM and dry it under a vacuum.

    • Caution: Perform this step in a fume hood using appropriate personal protective equipment. TFA is highly corrosive.[5]

    • Add the cleavage cocktail (approx. 10 mL per gram of resin) to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.[5][8]

    • Filter the cleavage solution away from the resin beads into a clean collection tube.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (at least 10 times the volume of TFA).[5]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet twice more with cold diethyl ether, and dry the crude peptide under vacuum.[5]

Protocol 2: Peptide Purification and Analysis

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

Materials and Reagents:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A or a suitable aqueous-organic mixture. Note that peptides with 4-(Trifluoromethyl)-phenylalanine can be hydrophobic and may require a higher percentage of organic solvent to fully dissolve.[10]

  • Analytical HPLC:

    • Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

    • Run a scouting gradient, for example, 5% to 95% Solvent B over 30 minutes, to determine the retention time of the target peptide and identify impurities.[11] The incorporation of the trifluoromethyl group will generally increase the peptide's hydrophobicity and retention time compared to its non-fluorinated counterpart.[10]

  • Preparative HPLC:

    • Based on the analytical run, optimize the gradient for preparative scale to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide is often effective.[10]

    • Inject the bulk of the crude peptide solution onto a preparative C18 column.

    • Collect fractions as they elute, monitoring the chromatogram at 210-220 nm.[9]

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide.

    • Pool the pure fractions.

    • Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[9]

  • Characterization:

    • Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the synthesized peptide.

Visualizations

The following diagrams illustrate the key workflows and a relevant biological pathway.

cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Solid Support Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 n cycles Couple Couple Activated Fmoc-AA (e.g., Fmoc-Phe(4-CF3)-OH) Wash1->Couple n cycles Wash2 Wash (DMF/DCM) Couple->Wash2 n cycles Wash2->Deprotect n cycles Cleave Cleave from Resin (e.g., 95% TFA) Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).[5]

Ligand Peptide Ligand (with 4-CF3-Phe) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Complex (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Crude Crude Peptide (Post-Cleavage) Dissolve Dissolve in Aqueous Buffer Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Analyze Fractions (Analytical HPLC) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Workflow for the purification and analysis of synthetic peptides.

References

Application Notes and Protocols for Site-Specific Protein Labeling with 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins offers a powerful tool for probing protein structure, function, and dynamics. 4-(Trifluoromethyl)-dl-phenylalanine (tfm-Phe) is a particularly valuable unnatural amino acid for such studies. The trifluoromethyl group serves as a sensitive and non-perturbing ¹⁹F Nuclear Magnetic Resonance (NMR) probe, enabling the investigation of protein conformational changes and interactions with high resolution. The ¹⁹F nucleus boasts 100% natural abundance and a large chemical shift dispersion, making it an excellent reporter for changes in the local electronic environment within a protein. These application notes provide detailed protocols for the site-specific incorporation of this compound into proteins in both Escherichia coli and mammalian cell expression systems.

Data Presentation

Quantitative Data for Unnatural Amino Acid Incorporation

The following tables summarize typical quantitative data for the incorporation of unnatural amino acids into proteins using site-directed mutagenesis. While specific data for this compound is not extensively tabulated in the literature, the following examples for other fluorinated and unnatural phenylalanine analogs provide an expected range for protein yields and incorporation efficiencies.

Table 1: Protein Yields for Unnatural Amino Acid Incorporation in E. coli

ProteinUnnatural Amino AcidExpression SystemYield (mg/L)
sfGFP-N135Norbornene amino acidE. coli Top10140
sfGFP-F27Norbornene amino acidE. coli Top10220
BRD4(D1)5-FluorotryptophanE. coli BL21*(DE3)60-90
BRD4(D1)3-FluorotyrosineE. coli DL39(DE3)5-15

Table 2: Incorporation Efficiency and Mass Spectrometry Data for Fluorinated Phenylalanine Analogs in sfGFP expressed in E. coli

Fluorinated Phenylalanine AnalogEncoding Fidelity (%)
Penta-fluoro Phe98.2%
2,3,5,6-tetra-fluoro Phe98.7%
2,3,6-tri-fluoro Phe100.0%
2,6-di-fluoro Phe95.0%

Table 3: Protein Yield for Unnatural Amino Acid Incorporation in Mammalian Cells

ProteinUnnatural Amino AcidHost Cell LineYield
sfGFPPenta-fluoro PheHEK293T~34 µg per gram of cells

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-(Trifluoromethyl)-l-phenylalanine in E. coli

This protocol is adapted from established methods for the site-specific incorporation of unnatural amino acids using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1] This method utilizes a plasmid encoding an engineered aminoacyl-tRNA synthetase that specifically recognizes 4-(Trifluoromethyl)-l-phenylalanine and an orthogonal amber suppressor tRNA (tRNA CUA). This pair directs the incorporation of the unnatural amino acid in response to an in-frame amber stop codon (TAG) in the gene of interest.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair specific for 4-(Trifluoromethyl)-l-phenylalanine (e.g., pDule-tfmF).[2]

  • 4-(Trifluoromethyl)-l-phenylalanine

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

  • M9 minimal media

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pDule-tfmF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of M9 minimal media containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4.[2]

  • Addition of Unnatural Amino Acid and Inducers: Add 4-(Trifluoromethyl)-l-phenylalanine to a final concentration of 1 mM.[2] Add L-Arabinose to a final concentration of 0.2% to induce the expression of the orthogonal synthetase/tRNA pair.[2]

  • Induction of Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of 4-(Trifluoromethyl)-l-phenylalanine by mass spectrometry. The expected mass increase for the incorporation of 4-(Trifluoromethyl)-l-phenylalanine in place of a standard amino acid like phenylalanine is approximately 68.02 Da.

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells

This generalized protocol is based on established methods for incorporating unnatural amino acids into proteins in mammalian cells, such as HEK293T, using transient transfection.

Materials:

  • HEK293T cells

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair specific for this compound.

  • Standard cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Custom cell culture medium lacking phenylalanine.

  • This compound

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HEK293T cells in standard DMEM with 10% FBS in a 6-well plate or 10 cm dish until they reach 70-80% confluency.

  • Transfection: Co-transfect the cells with the expression plasmid for the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • Initial Expression: After 6-8 hours of transfection, replace the transfection medium with fresh standard culture medium.

  • Medium Exchange and Unnatural Amino Acid Addition: At 24 hours post-transfection, aspirate the standard medium and wash the cells twice with warm PBS. Replace the medium with the custom medium lacking phenylalanine but supplemented with this compound at a final concentration of 1-2 mM.

  • Expression of Labeled Protein: Incubate the cells for an additional 24-48 hours to allow for the expression and incorporation of the fluorinated analog.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization. Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Protein Purification and Analysis: Lyse the cells and purify the labeled protein using standard chromatography techniques. Confirm the incorporation of this compound by mass spectrometry.

Mandatory Visualization

Experimental Workflow for Site-Specific Incorporation in E. coli

experimental_workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Purification & Analysis plasmid_prep Prepare Plasmids: 1. Target Gene (with TAG) 2. Orthogonal Synthetase/tRNA (pDule-tfmF) transformation Co-transform E. coli plasmid_prep->transformation plating Plate on selective media transformation->plating starter_culture Inoculate starter culture plating->starter_culture large_scale Grow large scale culture in M9 minimal media starter_culture->large_scale add_uaa Add 4-(Trifluoromethyl)- l-phenylalanine (1 mM) & L-Arabinose (0.2%) large_scale->add_uaa induction Induce with IPTG add_uaa->induction expression Express protein at 30°C (12-16 hours) induction->expression harvest Harvest cells expression->harvest lysis Lyse cells harvest->lysis purification Purify protein (e.g., Affinity Chromatography) lysis->purification analysis Analyze by Mass Spectrometry purification->analysis

Caption: Workflow for site-specific incorporation of 4-(Trifluoromethyl)-l-phenylalanine in E. coli.

Signaling Pathway Example: Bacterial Chemotaxis

Proteins labeled with 4-(Trifluoromethyl)-phenylalanine can be used to study conformational changes in signaling pathways. For example, in the bacterial chemotaxis pathway, the phosphorylation of the response regulator protein CheY induces a conformational change that can be monitored by ¹⁹F NMR if CheY is labeled with a fluorinated phenylalanine.

signaling_pathway cluster_chemosensing Chemosensing cluster_phosphorylation Phosphorylation Cascade cluster_motor_response Motor Response Receptor Chemoreceptor CheA CheA (Histidine Kinase) Receptor->CheA Activates CheW CheW CheW->CheA Couples CheA_P CheA-P CheA->CheA_P Autophosphorylation CheY CheY (Response Regulator) (Unlabeled) CheA_P->CheY Phosphotransfer CheY_labeled CheY (Response Regulator) (Labeled with tfm-Phe) CheA_P->CheY_labeled Phosphotransfer CheY_P CheY-P CheY_labeled->CheY_P Conformational Change (Monitored by ¹⁹F NMR) Motor Flagellar Motor CheY_P->Motor Binds to Tumble Tumbling Motor->Tumble Induces

Caption: Monitoring the bacterial chemotaxis signaling pathway using a tfm-Phe labeled CheY protein.

References

In Vivo Incorporation of Fluorinated Phenylalanine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo incorporation of fluorinated phenylalanine analogs into proteins. This powerful technique enables novel approaches to study protein structure, function, and dynamics, offering unique advantages for drug development and basic research. The inclusion of fluorine atoms provides a sensitive NMR probe and can modulate the physicochemical properties of proteins.

Introduction

The substitution of canonical amino acids with fluorinated analogs has emerged as a transformative tool in chemical biology and drug discovery. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can alter the stability, conformation, and binding affinities of proteins without causing significant steric disruption.[1] Furthermore, the ¹⁹F nucleus is an exceptional nuclear magnetic resonance (NMR) probe for investigating protein structure and dynamics due to its 100% natural abundance and high gyromagnetic ratio.[2]

This guide details two primary methodologies for incorporating fluorinated phenylalanine analogs in vivo:

  • Site-Specific Incorporation: This method utilizes an expanded genetic code to introduce a fluorinated phenylalanine analog at a specific, predetermined site in a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[1]

  • Global Incorporation: This approach involves the replacement of all instances of a particular amino acid (in this case, phenylalanine) with its fluorinated analog throughout the entire proteome of an organism or cell culture.

Data Presentation: Quantitative Analysis of Incorporation

The efficiency and fidelity of incorporating fluorinated phenylalanine analogs are critical for the success of subsequent experiments. The following tables summarize quantitative data from various studies, providing a comparative overview of expected yields and incorporation rates under different conditions.

Table 1: Site-Specific Incorporation of Fluorinated Phenylalanine Analogs

Organism/Cell LineProteinFluorinated AnalogSynthetase/tRNA PairIncorporation Efficiency/FidelityProtein YieldReference
E. coliDihydrofolate Reductase (DHFR)p-Fluorophenylalanine (p-F-Phe)Yeast tRNAPhe/PheRS64-75% incorporation at the target site8-12 mg/L of culture[3]
E. coliSuperfolder GFP (sfGFP)di-, tri-, tetra-, and pentafluoro PhenylalaninePheX-D6High-fidelity incorporation observedNot specified[4]
E. coliSuperfolder GFP (sfGFP)a wide range of fluorinated PhenylalaninesPheX-B5Efficient encoding observedNot specified[4]
HEK 293T cellsSuperfolder GFP (sfGFP)Penta-fluoro PhenylalaninePheX-D6High-fidelity incorporation~34 µg per gram of cells[4][5]
HEK 293T cellsSuperfolder GFP (sfGFP)Multiply fluorinated Phe analogsPheX-B5High-fidelity incorporationNot specified[4]

Table 2: Global Incorporation of Fluorinated Phenylalanine Analogs

Organism/Cell LineProteinFluorinated AnalogIncorporation MethodIncorporation EfficiencyProtein YieldReference
E. coli DL39(DE3)BRD4(D1)3-Fluorotyrosine (3FY)Auxotrophic strain>95%5-15 mg/L[6]
HEK293T cellsCarbonic Anhydrase 2 (CA2)4-Fluorophenylalanine (4FF)Medium switchUp to 60%Not specified[7]

Experimental Protocols

This section provides detailed methodologies for the in vivo incorporation of fluorinated phenylalanine analogs.

Site-Specific Incorporation in E. coli using an Orthogonal tRNA/Synthetase Pair

This protocol describes the expression of a target protein with a fluorinated phenylalanine analog incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as the pEVOL plasmid system.[1][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for the fluorinated phenylalanine analog (e.g., pEVOL-p-F-Phe).[1]

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Fluorinated phenylalanine analog.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.[1] Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.[1]

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.[1]

  • Growth: Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Addition of Analog: Add the fluorinated phenylalanine analog to a final concentration of 1 mM.[1]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and L-arabinose to a final concentration of 0.02% (if using the pEVOL plasmid with an araC promoter).[1][8]

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.[1]

  • Harvesting: Harvest the cells by centrifugation.

  • Purification: Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[1]

  • Analysis: Confirm the incorporation of the fluorinated phenylalanine analog by mass spectrometry or ¹⁹F NMR.[1]

Global Incorporation in E. coli using a Phenylalanine Auxotroph

This protocol describes the global replacement of phenylalanine with a fluorinated analog in a phenylalanine-auxotrophic E. coli strain.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., DL39(DE3)).

  • Expression plasmid for the gene of interest.

  • Minimal medium (e.g., M9) supplemented with all essential amino acids except phenylalanine.

  • Fluorinated phenylalanine analog.

  • Glucose or other carbon source.

  • Appropriate antibiotics.

  • IPTG.

Protocol:

  • Transformation: Transform the phenylalanine auxotrophic E. coli strain with the expression plasmid for your protein of interest. Plate on minimal medium agar supplemented with phenylalanine and appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of minimal medium containing all essential amino acids (including phenylalanine) and antibiotics. Grow overnight at 37°C.

  • Pre-culture: The next day, wash the cells from the starter culture with minimal medium lacking phenylalanine to remove any residual phenylalanine.

  • Expression Culture: Inoculate 1 L of minimal medium containing all essential amino acids except phenylalanine, the fluorinated phenylalanine analog (at a concentration of ~0.5 g/L), and appropriate antibiotics with the washed pre-culture.

  • Growth: Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a suitable temperature (e.g., 18-30°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells and purify the protein as described in the site-specific protocol.

  • Analysis: Confirm the global incorporation of the fluorinated analog using mass spectrometry.

Incorporation in Mammalian (HEK293T) Cells

This protocol outlines a method for incorporating fluorinated phenylalanine analogs in human embryonic kidney (HEK293T) cells using a medium switch strategy.[7]

Materials:

  • HEK293T cells.

  • Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Custom DMEM lacking phenylalanine.

  • Fluorinated phenylalanine analog.

  • Plasmid DNA for the gene of interest.

  • Transfection reagent (e.g., PEI).

  • Phosphate-buffered saline (PBS).

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells in complete DMEM. Transfect the cells with the plasmid encoding the protein of interest using a suitable transfection reagent.

  • Medium Switch: At a designated time post-transfection (e.g., 8, 16, or 24 hours), remove the complete DMEM.[7]

  • Wash: Gently wash the cells with sterile PBS.

  • Induction Medium: Add the custom DMEM lacking phenylalanine but supplemented with the desired concentration of the fluorinated phenylalanine analog (e.g., 400 µM for 4-fluorophenylalanine).[7]

  • Expression: Continue to incubate the cells for a total of 48 hours post-transfection.[7]

  • Harvesting: Harvest the cells by scraping or trypsinization, followed by centrifugation.

  • Lysis and Purification: Lyse the cells and purify the target protein using appropriate methods.

  • Analysis: Verify incorporation using mass spectrometry or ¹⁹F NMR.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_site_specific cluster_prep Plasmid Preparation cluster_ecoli E. coli Expression cluster_downstream Downstream Processing pGOI Plasmid with Gene of Interest (TAG) Transformation Co-transformation pGOI->Transformation pOrthogonal pEVOL Plasmid with Orthogonal Synthetase/tRNA pOrthogonal->Transformation StarterCulture Overnight Starter Culture Transformation->StarterCulture ExpressionCulture 1L Expression Culture Growth StarterCulture->ExpressionCulture AddAnalog Add Fluorinated Phe Analog ExpressionCulture->AddAnalog Induction Induce with IPTG & Arabinose AddAnalog->Induction Expression Protein Expression (12-16h) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Analysis MS or 19F NMR Analysis Purification->Analysis

Caption: Workflow for site-specific incorporation of fluorinated phenylalanine in E. coli.

experimental_workflow_global cluster_prep Strain and Plasmid cluster_ecoli E. coli Expression cluster_downstream Downstream Processing pGOI Expression Plasmid Transformation Transformation pGOI->Transformation Auxotroph Phe Auxotrophic E. coli Strain Auxotroph->Transformation StarterCulture Starter Culture (with Phe) Transformation->StarterCulture Wash Wash cells (remove Phe) StarterCulture->Wash ExpressionCulture Expression Culture (with Fluoro-Phe) Wash->ExpressionCulture Induction Induce with IPTG ExpressionCulture->Induction Expression Protein Expression Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Purification Protein Purification Harvesting->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for global incorporation of fluorinated phenylalanine in E. coli.

Logical Relationships

orthogonal_translation_system cluster_components Key Components cluster_process Mechanism Synthetase Orthogonal Aminoacyl- tRNA Synthetase (aaRS) Activation Activation of FPhe by aaRS Synthetase->Activation Enzyme tRNA Orthogonal Suppressor tRNA (tRNA_CUA) Charging Charging of tRNA_CUA with FPhe tRNA->Charging Substrate FPhe Fluorinated Phenylalanine Analog FPhe->Activation Substrate mRNA mRNA with Amber Codon (UAG) Ribosome Ribosome mRNA->Ribosome Template Activation->Charging Charging->Ribosome Delivers FPhe-tRNA Incorporation Incorporation of FPhe at UAG site Ribosome->Incorporation

Caption: Logical flow of the orthogonal translation system for site-specific incorporation.

References

Application Notes and Protocols for 4-(Trifluoromethyl)-dl-phenylalanine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid analog of phenylalanine where the para-hydrogen of the phenyl ring is replaced by a trifluoromethyl group. This modification imparts unique physicochemical properties, including increased hydrophobicity and altered electronic characteristics, making it a valuable tool in various research and drug development applications.[1] The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2] These application notes provide a comprehensive guide for the utilization of this compound in mammalian cell culture, including protocols for assessing its effects on cell viability, its incorporation into cellular proteins, and its impact on key signaling pathways.

Applications

  • Probing Protein Structure and Function: Incorporation of this compound into proteins can serve as a sensitive ¹⁹F-NMR probe to study protein conformation, dynamics, and interactions with other molecules.

  • Metabolic Labeling and Proteomics: Its unique mass allows for the tracking and quantification of protein synthesis and turnover in mass spectrometry-based proteomic workflows.

  • Drug Development and Screening: As a building block for peptides and peptidomimetics, it can be used to develop novel therapeutics with enhanced properties. It can also be used to study the effects of altered amino acid metabolism on cellular processes.

  • Investigating Cellular Signaling: This analog can be used to probe the role of phenylalanine in amino acid sensing and signaling pathways, such as the mTOR pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines
Cell LineSeeding Density (cells/well)Treatment Duration (hours)IC50 (mM)
HEK2931 x 10⁴487.5 ± 0.8
HeLa8 x 10³4812.2 ± 1.5
CHO-K11 x 10⁴489.8 ± 1.1
A5491.2 x 10⁴4815.5 ± 2.1

Note: The data presented in this table is illustrative and should be determined experimentally for the specific cell line and conditions used.

Table 2: Incorporation Efficiency of this compound into Total Cellular Protein
Cell LineTreatment Concentration (mM)Treatment Duration (hours)Incorporation Efficiency (%)
HEK29312435 ± 4
HEK29352462 ± 7
CHO-K112428 ± 3
CHO-K152455 ± 6

Note: Incorporation efficiency is expressed as the percentage of this compound relative to total phenylalanine in protein hydrolysates, as determined by LC-MS. This data is illustrative.

Table 3: Effect of this compound on mTORC1 Signaling Pathway
TreatmentConcentration (mM)p-S6K1 (Thr389) / Total S6K1 (Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change)
Control (Phenylalanine-free)01.01.0
L-Phenylalanine0.43.2 ± 0.42.8 ± 0.3
This compound0.41.5 ± 0.21.3 ± 0.1
This compound2.02.1 ± 0.31.8 ± 0.2

Note: Data represents the fold change in the ratio of phosphorylated to total protein relative to the control condition in HEK293 cells after 4 hours of treatment. This data is illustrative.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO-K1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in sterile PBS or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest compound concentration).

  • Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Metabolic Labeling and Analysis of Protein Incorporation by LC-MS

Objective: To quantify the incorporation of this compound into the total proteome of mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Phenylalanine-free cell culture medium (e.g., custom formulation or commercially available)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • L-Phenylalanine

  • 6 M HCl

  • LC-MS grade solvents

  • LC-MS system

Procedure:

  • Culture cells in complete medium until they reach approximately 80% confluency.

  • Wash the cells twice with sterile PBS.

  • Replace the medium with phenylalanine-free medium supplemented with dFBS and the desired concentration of this compound. As a control, supplement a parallel culture with L-phenylalanine.

  • Incubate the cells for a specified duration (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and pellet by centrifugation.

  • Lyse the cells and precipitate the protein (e.g., using acetone or TCA).

  • Wash the protein pellet to remove free amino acids.

  • Hydrolyze the protein pellet by incubating in 6 M HCl at 110°C for 24 hours.

  • Dry the hydrolysate and resuspend in a suitable buffer for LC-MS analysis.

  • Analyze the amino acid composition of the hydrolysate by LC-MS to determine the ratio of this compound to L-phenylalanine.

Protocol 3: Analysis of mTORC1 Signaling Pathway by Western Blotting

Objective: To assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1.

Materials:

  • Mammalian cell line of interest

  • Amino acid-free medium

  • This compound

  • L-Phenylalanine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture cells to approximately 80-90% confluency.

  • Starve the cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.

  • Treat the cells with different concentrations of this compound or L-phenylalanine for a specified time (e.g., 4 hours). Include an untreated control.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AminoAcids Amino Acids (e.g., Phenylalanine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Translation Protein Synthesis & Cell Growth pS6K1->Translation Promotes p4EBP1 p-4E-BP1 fourEBP1->p4EBP1 eIF4E eIF4E fourEBP1->eIF4E Inhibits p4EBP1->eIF4E Dissociates from eIF4E->Translation Promotes

Caption: mTORC1 Signaling Pathway Activation by Amino Acids.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow A Seed Mammalian Cells in 96-well Plate B Treat with Serial Dilutions of This compound A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for Determining IC50 using MTT Assay.

Experimental_Workflow_Incorporation cluster_workflow Protein Incorporation Workflow A Culture Cells in Phenylalanine-free Medium B Supplement with This compound A->B C Incubate for 24 hours B->C D Harvest Cells and Precipitate Protein C->D E Hydrolyze Protein (6 M HCl, 110°C, 24h) D->E F Analyze Amino Acid Composition by LC-MS E->F G Quantify Incorporation Efficiency F->G

Caption: Workflow for Quantifying Protein Incorporation.

References

Application Notes and Protocols for 4-(Trifluoromethyl)-dl-phenylalanine in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-dl-phenylalanine is a non-canonical amino acid that has emerged as a powerful tool for investigating protein-ligand interactions. The trifluoromethyl group serves as a sensitive reporter for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Due to the high sensitivity of the ¹⁹F nucleus to its local chemical environment and the absence of fluorine in most biological systems, site-specific incorporation of this compound into a protein of interest allows for detailed analysis of structural and dynamic changes upon ligand binding. This document provides an overview of the applications, experimental protocols, and data interpretation for utilizing this valuable molecular probe.

The introduction of the trifluoromethyl group into phenylalanine can modulate various physicochemical properties such as acidity, basicity, hydrophobicity, and bioavailability.[1] This makes it a valuable tool in drug design and for probing protein structure and interactions.[1]

Principle of the Method

The core of this technique lies in the site-specific incorporation of this compound into a target protein, typically at a location within or near a ligand-binding site. The unique ¹⁹F NMR signal of the trifluoromethyl group acts as a reporter. Upon the binding of a ligand, conformational changes in the protein alter the local environment of the incorporated amino acid. This, in turn, causes a change in the chemical shift of the ¹⁹F NMR signal. By monitoring these chemical shift perturbations, researchers can gain insights into binding events, determine binding affinities, and characterize the conformational landscape of the protein-ligand complex.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

} caption { label="Experimental workflow for studying protein-ligand interactions using this compound and ¹⁹F NMR." fontsize=12 fontcolor="#202124" }

Caption: Workflow for ¹⁹F NMR-based protein-ligand interaction studies.

Applications

The primary application of this compound is in ¹⁹F NMR-based studies of:

  • Ligand Binding: Detecting and quantifying the binding of small molecules, peptides, or other proteins to a target protein.

  • Conformational Changes: Monitoring structural rearrangements in a protein upon ligand binding or other perturbations.

  • Drug Screening: High-throughput screening of compound libraries to identify potential drug candidates that bind to a specific protein target.

  • Enzyme Kinetics: Studying the binding of substrates, inhibitors, and cofactors to enzymes.[2]

Data Presentation

While specific quantitative data for protein-ligand interactions involving this compound is not abundantly available in the public domain, the following table illustrates how such data would be structured. The values presented are hypothetical and for illustrative purposes only.

Protein TargetLigandThis compound Incorporation SiteΔδ (ppm)Dissociation Constant (Kd)
Kinase AInhibitor XPhe1230.510 µM
Kinase AInhibitor YPhe1230.250 µM
Receptor BAgonist ZPhe881.15 µM
Receptor BAntagonist WPhe880.88 µM

Note: Δδ represents the change in the ¹⁹F NMR chemical shift upon ligand binding. A larger Δδ often indicates a more significant change in the local environment of the probe.

Experimental Protocols

Site-Specific Incorporation of 4-(Trifluoromethyl)-l-phenylalanine in E. coli

This protocol is based on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of L-4-trifluoromethylphenylalanine in response to an amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair (e.g., pDULE-tfmF).

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • 4-(Trifluoromethyl)-l-phenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • 0.1 M HCl.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pDULE-tfmF plasmid.

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of autoinduction media with the starter culture.

  • Amino Acid Addition: Prepare a stock solution of 4-(Trifluoromethyl)-l-phenylalanine by dissolving it in 0.1 M HCl and filter-sterilizing. Add the amino acid to the expression culture to a final concentration of 1 mM.

  • Induction and Expression: Grow the culture for 24-30 hours.

  • Harvesting and Purification: Pellet the cells by centrifugation and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

} caption { label="Workflow for site-specific incorporation of 4-(Trifluoromethyl)-l-phenylalanine." fontsize=12 fontcolor="#202124" }

Caption: Site-specific incorporation workflow in E. coli.

¹⁹F NMR Spectroscopy for Ligand Binding Analysis

Materials:

  • Purified protein labeled with this compound.

  • NMR buffer (e.g., phosphate buffer, pH 7.4, containing 150 mM NaCl and 10% D₂O).

  • Ligand stock solution in a compatible solvent (e.g., DMSO-d₆).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare a protein sample in the NMR buffer at a suitable concentration (typically 10-100 µM).

  • Acquisition of Apo Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference (apo) spectrum.

  • Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample.

  • Acquisition of Complex Spectra: After each addition of the ligand, acquire a ¹⁹F NMR spectrum. Ensure thorough mixing and allow the system to reach equilibrium before each measurement.

  • Data Processing and Analysis: Process the spectra (e.g., Fourier transformation, phasing, and baseline correction). Overlay the spectra from the titration series to observe changes in the ¹⁹F chemical shift. The chemical shift perturbation (Δδ) can be calculated by subtracting the chemical shift of the apo-protein from the chemical shift at each ligand concentration.

  • Binding Affinity (Kd) Determination: Plot the chemical shift perturbation (Δδ) as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

} caption { label="Workflow for ¹⁹F NMR titration to determine binding affinity." fontsize=12 fontcolor="#202124" }

Caption: ¹⁹F NMR titration workflow for Kd determination.

Tryptophan Fluorescence Quenching (General Protocol)

While not a primary application for this compound, if the protein of interest contains tryptophan residues, their intrinsic fluorescence can be used to study ligand binding. The binding of a ligand can cause a conformational change that alters the environment of a tryptophan residue, leading to a change in its fluorescence intensity (quenching or enhancement).

Materials:

  • Purified protein.

  • Fluorescence buffer (e.g., phosphate buffer, pH 7.4).

  • Ligand stock solution.

  • Spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare a solution of the protein in the fluorescence buffer in a quartz cuvette.

  • Excitation and Emission Wavelengths: Set the excitation wavelength to ~295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).

  • Ligand Titration: Add small aliquots of the ligand stock solution to the protein solution.

  • Fluorescence Measurement: After each addition, mix gently and allow the system to equilibrate. Record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd). It is important to perform control experiments to correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[3]

X-ray Crystallography (General Considerations)

Incorporating this compound can be a strategy to aid in the structure determination of protein-ligand complexes by X-ray crystallography. The trifluoromethyl group is electron-rich and can provide a strong anomalous scattering signal, which can be useful for phasing.

Procedure:

  • Protein Expression and Purification: Express and purify the protein with site-specifically incorporated this compound as described in Protocol 1.

  • Complex Formation: Incubate the purified protein with the ligand of interest to form the complex.

  • Crystallization: Screen for crystallization conditions using standard techniques (e.g., hanging drop or sitting drop vapor diffusion).

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal. The anomalous signal from the fluorine atoms can be used to aid in solving the phase problem and determining the three-dimensional structure of the protein-ligand complex.

Conclusion

This compound is a versatile tool for studying protein-ligand interactions, primarily through the application of ¹⁹F NMR spectroscopy. Its site-specific incorporation into proteins provides a sensitive and background-free probe to monitor binding events and conformational changes in real-time. The detailed protocols provided herein offer a starting point for researchers to apply this powerful technique in their own drug discovery and molecular biology research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Expression with 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)-dl-phenylalanine for recombinant protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for incorporating this compound into a protein?

A1: The most common method is the site-specific incorporation of L-4-trifluoromethylphenylalanine (tfmF) using an expanded genetic code in an expression host like E. coli.[1] This system relies on a co-expressed orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor transfer RNA (tRNA).[1][2] The aaRS is specifically engineered to recognize and charge the suppressor tRNA with tfmF. This charged tRNA then recognizes a nonsense codon, typically the amber stop codon (UAG), that has been engineered into the gene of interest at the desired incorporation site, allowing the ribosome to insert tfmF instead of terminating translation.[1][2]

Q2: How do I properly dissolve this compound for my experiment?

A2: this compound can be dissolved in sterile water with the careful addition of a small amount of a strong base, such as 8M NaOH.[1] It is critical to prepare this stock solution fresh before use and to minimize the amount of base added.[1] Excessive use of base can lead to the epimerization or degradation of the amino acid and may also retard cell growth when added to the culture.[1]

Q3: Which E. coli strains are recommended for this type of protein expression?

A3: Strains such as DH10B or Top10 are recommended, particularly when using a system where the orthogonal synthetase is under the control of an arabinose-inducible promoter.[1] These strains can transport L-arabinose but cannot metabolize it, ensuring a more stable concentration of the inducer.[1] For general protein expression, strains like BL21(DE3) are also commonly used.[2]

Q4: How can I verify that this compound has been successfully incorporated into my target protein?

A4: The most definitive method for confirming incorporation is mass spectrometry (e.g., ESI-MS).[2][3] By comparing the molecular weight of the expressed protein to its theoretical mass, you can detect the mass shift caused by the substitution of a standard amino acid (like phenylalanine) with its fluorinated analog. A small fraction of incorporation consistent with natural phenylalanine may sometimes be observed.[3]

Troubleshooting Guide

Problem 1: Low or No Target Protein Yield

Possible Cause Troubleshooting Steps
Toxicity of the Unnatural Amino Acid (ncAA) Lower the concentration of this compound in the culture medium. Start with a concentration around 1 mM and titrate downwards.[1][2] Reduce the expression temperature to 18-25°C and shorten the induction time.[4][5]
Inefficient Amber (UAG) Codon Suppression This can lead to truncated protein products. Ensure the orthogonal aminoacyl-tRNA synthetase/tRNA pair is expressed correctly.[2] Verify the integrity of the plasmids used for co-transformation.[1][2] Optimize the concentration of the ncAA; too low a concentration can limit incorporation efficiency.[2]
General Protein Expression Issues Before troubleshooting ncAA incorporation, confirm that your protein expresses well under standard conditions (without the ncAA and suppression machinery). Check for issues like rare codons in your gene of interest, which can hinder translation in E. coli.[6] If necessary, consider codon optimization or using an expression host that supplies tRNAs for rare codons.[5][6]
Incorrect Inducer Concentration Optimize the concentration of the inducer (e.g., IPTG, L-arabinose). Typical IPTG concentrations range from 0.1 to 1 mM.[2][7] For some proteins, a lower concentration can improve solubility and yield.[7]

Problem 2: High Levels of Truncated Protein

Possible Cause Troubleshooting Steps
Low Incorporation Efficiency Increase the concentration of this compound in the media (e.g., up to 1 mM).[1][2] Ensure robust expression of the orthogonal synthetase. If its expression is controlled by a separate inducer (like L-arabinose), ensure it is added at the correct time and concentration.
Competition with Release Factor 1 (RF1) In E. coli, Release Factor 1 recognizes the UAG stop codon and terminates translation. This competes with the suppressor tRNA. Using an E. coli strain with a modified or deleted RF1 can significantly improve suppression efficiency.
Poor Health of Cell Culture Monitor cell density (OD600) and growth rate. Stressed cells may have lower translational fidelity and efficiency. Ensure proper aeration and nutrient availability. A constant cell density for several hours after reaching a peak often indicates that protein expression is complete.[1]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for E. coli Expression

Reagent Typical Final Concentration Notes
This compound 1 mM[1][2] Prepare fresh stock solution before use.[1]
Ampicillin 100 µg/ml[1] For selection of plasmids with bla resistance gene.
Tetracycline 25 µg/ml[1] For selection of pDule-tfmF or similar plasmids.
IPTG (Inducer) 0.1 - 1 mM[2] Lower concentrations may improve solubility for some proteins.[7]

| L-arabinose (Inducer) | 0.02% | Often used to induce expression of the orthogonal synthetase. |

Table 2: Comparison of Typical In Vivo Incorporation Parameters

Parameter In Vivo Site-Specific Incorporation Reference
Host System E. coli (e.g., DH10B, BL21(DE3)) [1][2]
Incorporation Fidelity >98% [2]
Typical Yield 8-12 mg/L of culture (protein-dependent) [2]
Purity (Post-Purification) >95% [2]

| Incorporation Efficiency | 64-75% at the programmed amber codon |[2] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of tfmF in E. coli

This protocol is adapted from established methods for expressing proteins with non-canonical amino acids.[1][2]

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., DH10B) with two plasmids:

    • A plasmid containing your gene of interest with an in-frame amber (UAG) codon at the desired site.

    • A compatible plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for tfmF (e.g., pDule-tfmF).[1]

  • Plating: Plate the transformed cells on rich medium agar plates containing the appropriate antibiotics for selection (e.g., ampicillin and tetracycline).[1]

  • Starter Culture: Inoculate a single colony into 5-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[2]

  • Expression Culture: The next day, inoculate 1 L of LB medium (in a 2L flask) containing antibiotics with the starter culture. Grow at 37°C with shaking (approx. 250 rpm).[1][2]

  • Addition of ncAA: Monitor cell growth. When the culture reaches an OD600 of 0.6-0.8, add the freshly prepared this compound stock solution to a final concentration of 1 mM.[1][2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If the synthetase is under a different promoter (e.g., arabinose), add its inducer simultaneously.[2]

  • Expression: Reduce the temperature to 18-30°C and continue shaking for 12-16 hours or overnight.[2]

  • Harvesting: Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for protein purification.

Visual Guides

workflow cluster_prep Day 1: Preparation cluster_exp Day 2-3: Expression cluster_analysis Day 4: Analysis prep1 Co-transform E. coli with: 1. Target Gene (UAG) Plasmid 2. Orthogonal Synthetase/tRNA Plasmid prep2 Plate on selective media and incubate overnight prep1->prep2 prep3 Inoculate starter culture and grow overnight prep2->prep3 exp1 Inoculate large scale culture prep3->exp1 exp2 Grow to OD600 0.6-0.8 exp1->exp2 exp3 Add 1 mM 4-(CF3)-Phe exp2->exp3 exp4 Induce with IPTG exp3->exp4 exp5 Express overnight at reduced temperature exp4->exp5 an1 Harvest cells by centrifugation exp5->an1 an2 Lyse cells and purify protein an1->an2 an3 Analyze by SDS-PAGE and Mass Spectrometry an2->an3

Caption: Workflow for in vivo site-specific incorporation of tfmF.

troubleshooting start Low or No Protein Yield q1 Is truncated protein (at UAG site) observed? start->q1 a1_yes Inefficient Suppression: - Increase ncAA concentration - Verify synthetase expression - Use RF1 knockout strain q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Did cells grow poorly after adding ncAA? a2_yes Potential Toxicity: - Lower ncAA concentration - Reduce expression temp. - Reduce induction time q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Does protein express under standard conditions? a3_no General Expression Problem: - Check plasmid sequence - Optimize codons - Try different host strain q3->a3_no No a3_yes Problem is specific to ncAA incorporation system. Re-verify all components. q3->a3_yes Yes a1_no->q2 a2_no->q3

Caption: Troubleshooting logic for low protein yield.

suppression cluster_components Required Components cluster_process Translation Process ncAA 4-(CF3)-Phe (tfmF) charging Charging: aaRS attaches tfmF to suppressor tRNA ncAA->charging aaRS Orthogonal aaRS aaRS->charging tRNA Suppressor tRNA(CUA) tRNA->charging incorporation Charged tRNA(CUA) binds to UAG codon charging->incorporation tfmF-tRNA(CUA) ribosome Ribosome encounters UAG codon in mRNA ribosome->incorporation elongation tfmF is incorporated; Translation continues incorporation->elongation

Caption: Mechanism of amber (UAG) codon suppression with tfmF.

References

Technical Support Center: Ribosomal Incorporation of Trifluoromethyl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers incorporating trifluoromethyl-phenylalanine (CF3-Phe) into recombinant proteins.

Troubleshooting Guide

This section addresses common problems encountered during the site-specific incorporation of CF3-Phe using orthogonal translation systems.

Q1: My protein yield is very low or non-existent after adding trifluoromethyl-phenylalanine. What are the common causes?

Low protein yield is the most frequent challenge. The primary causes can be broken down into several factors:

  • Inefficient Stop Codon Suppression: The amber stop codon (UAG), commonly used to encode the unnatural amino acid, is also recognized by Release Factor 1 (RF1), which terminates translation. This creates a competition between the engineered suppressor tRNA (carrying CF3-Phe) and RF1.

  • Suboptimal Aminoacyl-tRNA Synthetase (aaRS): The engineered synthetase may have poor catalytic efficiency (kcat/Km) for CF3-Phe, leading to slow or insufficient charging of the suppressor tRNA. The selection process may fail to identify a synthetase that binds CF3-Phe with the required efficiency or fidelity.[1]

  • Toxicity of the Unnatural Amino Acid: High concentrations of CF3-Phe or the expressed protein containing it can be toxic to the host cells, leading to reduced growth and lower protein production. Some CF3-Phe isomers may be more toxic than others.[2]

  • Instability of the aaRS: The mutations required to alter the synthetase's specificity to recognize CF3-Phe might thermodynamically destabilize the enzyme, causing it to unfold and lose function.[1]

  • Poor Cellular Uptake: The host organism, typically E. coli, may not efficiently import the supplied CF3-Phe from the growth medium.

Troubleshooting Steps:

  • Use an RF1 Knockout Strain: Employing E. coli strains where the prfA gene (encoding RF1) is deleted (e.g., C321.ΔA) can dramatically increase the incorporation efficiency by removing the competition for the UAG codon.

  • Optimize Orthogonal Translation System (OTS) Plasmids: The relative expression levels of the aaRS and the suppressor tRNA are critical. Use a two-plasmid system and titrate the concentration of each to find the optimal ratio.

  • Optimize CF3-Phe Concentration: Test a range of CF3-Phe concentrations in the growth media (typically 0.5 mM to 2 mM). Start with 1 mM as a common concentration. Too low a concentration will be limiting, while too high may be toxic.

  • Lower Induction Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein production, which often improves folding and reduces the toxicity of the foreign protein.

  • Vary the Inducer Concentration: Optimize the concentration of the inducing agent (e.g., IPTG). For some proteins, a lower inducer concentration can lead to more soluble and correctly folded protein.

Q2: Mass spectrometry analysis shows a mix of my target protein (with CF3-Phe) and a truncated version. How can I improve fidelity?

This indicates incomplete suppression of the amber stop codon.

  • Primary Cause: This is a direct result of the competition between the suppressor tRNA and Release Factor 1 (RF1). When RF1 binds to the UAG codon, it terminates translation, producing a truncated protein.

  • Solution: The most effective solution is to use an E. coli strain lacking RF1. This eliminates the competition at the ribosome and significantly boosts the yield of the full-length protein containing the unnatural amino acid.

Q3: My mass spectrometry results show incorporation of natural amino acids (like Phenylalanine or Tyrosine) at the target UAG codon. What causes this misincorporation?

This issue points to a lack of fidelity in your orthogonal system.

  • Synthetase Cross-Reactivity: The engineered aaRS may not be perfectly specific for CF3-Phe. It might still recognize and activate endogenous amino acids, particularly Phenylalanine, leading to their incorporation at the amber codon site.[3] This is especially common in the absence of the unnatural amino acid.

  • Endogenous aaRS Mis-charging: In some cases, a native E. coli synthetase might weakly recognize the orthogonal tRNA and charge it with a natural amino acid.

  • Solution:

    • Ensure Sufficient CF3-Phe: Make sure an adequate concentration of CF3-Phe (e.g., 1-2 mM) is present in the medium to outcompete natural amino acids for the engineered synthetase's active site. For example, providing m-trifluoromethyl-phenylalanine can prevent the background incorporation of phenylalanine.[3][4]

    • Negative Selection: The engineered aaRS should ideally be evolved through a selection process that includes a negative screening step. This step removes synthetase variants that are active in the absence of the desired unnatural amino acid, thereby selecting for high fidelity.

    • Use Minimal Media: Growing cells in minimal media reduces the concentration of endogenous amino acids, which can lower the chances of misincorporation. One study reported a protein yield of 1.5 mg/L when incorporating phenylalanine in minimal media using an engineered PylRS mutant.[4]

Frequently Asked Questions (FAQs)

Q: Which trifluoromethyl-phenylalanine isomer (ortho, meta, or para) is most efficiently incorporated?

The incorporation efficiency is highly dependent on the specific engineered aminoacyl-tRNA synthetase (aaRS) being used. However, some general observations have been made:

  • A rationally designed Pyrrolysyl-tRNA Synthetase (PylRS) mutant, PylRS(N346A/C348A), has been shown to successfully incorporate meta-substituted phenylalanine derivatives, including m-trifluoromethyl-phenylalanine. This system yielded quantitative incorporation of the unnatural amino acid.[3]

  • In the same system, ortho-trifluoromethyl-phenylalanine resulted in minimal expression of the full-length protein, suggesting the ortho position is less favored by this particular synthetase's binding pocket.[3]

  • para-trifluoromethyl-phenylalanine has also been successfully incorporated using an evolved M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) pair.[4]

Ultimately, the choice of isomer should be guided by the specificity of the available engineered aaRS.

Q: What protein yields can I expect?

Yields are highly variable and depend on the protein being expressed, the efficiency of the orthogonal system, the host strain, and culture conditions. However, here are some reported values to serve as a benchmark:

Amino AcidReporter ProteinExpression SystemYieldReference
m-fluorophenylalanine1,2-Catechol DioxygenaseE. coli (Global Incorporation)31 mg/L[3]
PhenylalanineSuperfolder GFP (sfGFP)E. coli with PylRS(N346A/C348A)1.5 mg/L[4]
Penta-fluoro PhenylalanineSuperfolder GFP (sfGFP)HEK 293T cells34 µg / gram of cell pellet[1][5]

Q: How do I confirm that CF3-Phe has been successfully incorporated?

The most definitive method is mass spectrometry (MS).

  • Purify the Protein: Purify your target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Intact Mass Analysis: Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed molecular weight should match the theoretical molecular weight calculated for the protein with CF3-Phe incorporated.

  • Peptide Mass Fingerprinting (Bottom-Up Proteomics): For confirmation, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will identify the specific peptide containing the modification and confirm the exact site of incorporation.

Data & Protocols

Quantitative Data Summary

The following table summarizes protein expression data from studies involving fluorinated phenylalanine analogs. Direct comparative data for CF3-Phe isomers is limited; however, these results provide valuable context.

Table 1: Relative Expression of sfGFP with Fluorinated Phenylalanine Analogs Expression was measured via fluorescence and normalized to background levels (no unnatural amino acid). The PylRS(N346A/C348A) synthetase was used.

Unnatural Amino Acid (2 mM)Relative Expression vs. BackgroundKey ObservationReference
m-trifluoromethyl-phenylalanine1.8–3.9 fold increaseObviated background Phe incorporation.[4][6]
o-trifluoromethyl-phenylalanineMinimal expressionMinimal incorporation observed.[3]
Key Experimental Protocols

Protocol 1: In Vivo Incorporation of CF3-Phe in E. coli

This protocol outlines a general procedure for expressing a target protein containing CF3-Phe at a specific site corresponding to an in-frame amber (TAG) codon.

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or an RF1-knockout strain).

  • Expression plasmid for your gene of interest with a TAG codon at the desired site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair specific for CF3-Phe (e.g., pEVOL-pylT-N346A/C348A).

  • Trifluoromethyl-phenylalanine (CF3-Phe).

  • Appropriate antibiotics and inducer (e.g., IPTG).

  • Glycerol Minimal Medium with Leucine (GMML).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair. Plate on LB agar with appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 500 mL of GMML medium (supplemented with antibiotics) with the overnight culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

  • Induction: Add CF3-Phe to a final concentration of 1-2 mM and the inducer (e.g., IPTG to 0.5-1 mM).

  • Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Analysis: Harvest the cells by centrifugation. Purify the protein using standard protocols. Confirm incorporation via ESI-MS.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes involved in these experiments.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis p1 Plasmid 1: Gene of Interest (with TAG codon) transform Co-transformation p1->transform p2 Plasmid 2: Orthogonal aaRS/tRNA Pair p2->transform ecoli E. coli Host Strain (e.g., RF1 Knockout) ecoli->transform culture Cell Culture & Growth (to OD600 ~0.8) transform->culture induce Add CF3-Phe (1-2 mM) & Inducer (e.g., IPTG) culture->induce express Protein Expression (e.g., 16h at 20°C) induce->express harvest Harvest Cells express->harvest purify Protein Purification (e.g., Affinity Chromatography) harvest->purify analyze Confirm Incorporation (ESI-MS, LC-MS/MS) purify->analyze

General workflow for ribosomal incorporation of CF3-Phe.

troubleshooting_flowchart start Low or No Protein Yield q_suppression Is RF1 competition a possibility? start->q_suppression Check first q_fidelity Mass Spec shows misincorporation? start->q_fidelity sol_rf1 Use RF1 Knockout E. coli Strain q_suppression->sol_rf1 Yes q_synthetase Is the aaRS/tRNA system optimal? q_suppression->q_synthetase No / Already done sol_ots Optimize plasmid ratios & expression levels q_synthetase->sol_ots No q_toxicity Is the ncAA or protein toxic? q_synthetase->q_toxicity Yes sol_conditions Lower induction temp (18-25°C) Optimize ncAA & inducer conc. q_toxicity->sol_conditions Possibly sol_fidelity Ensure sufficient ncAA (1-2 mM) Use minimal media Verify negative selection of aaRS

Troubleshooting logic for low-yield experiments.

References

Technical Support Center: Enhancing Yields of Fluorinated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve the yield of proteins containing fluorinated amino acids in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of fluorinated proteins.

Issue 1: Low or No Expression of the Fluorinated Protein

Possible Causes and Solutions:

Possible Cause Recommended Solution Supporting Evidence/Rationale
Toxicity of the Fluorinated Amino Acid Reduce the concentration of the fluorinated amino acid in the growth media. Perform a dose-response experiment to find the optimal concentration that balances incorporation and cell viability. Some organofluorine compounds can be toxic to cells, inhibiting cell division and other essential processes.[1][2][3]
Codon Bias Optimize the codon usage of your gene of interest to match the tRNA pool of the expression host (e.g., E. coli). Rare codons can lead to translational stalling and premature termination.[4][5]
Inefficient Amber Suppression - Increase the expression level of the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA.[6] - Use an E. coli strain with a modified genome, such as those lacking release factor 1 (RF1), which competes with the suppressor tRNA at the amber stop codon.[7][8] - The nucleotide context surrounding the amber codon can influence suppression efficiency; purines at the +4 position (immediately following the UAG codon) have been shown to enhance incorporation.[9][10]
Promoter Strength/Leaky Expression Use a vector with a strong, tightly regulated promoter (e.g., T7 promoter in BL21(DE3) strains). Leaky expression of a potentially toxic fluorinated protein can harm the cells before induction.
Plasmid Instability Ensure appropriate antibiotic selection is maintained throughout the culture. Plasmid loss can lead to a significant reduction in the population of protein-expressing cells.[11][12][13]

Issue 2: Protein Aggregation and Low Solubility

Possible Causes and Solutions:

Possible Cause Recommended Solution Supporting Evidence/Rationale
Increased Hydrophobicity - Co-express molecular chaperones to assist in proper folding. - Optimize purification buffers with additives like arginine, proline, or non-detergent sulfobetaines to enhance solubility.[14] - Fuse a highly soluble protein tag (e.g., MBP, GST) to your protein of interest.Fluorinated amino acids are generally more hydrophobic than their natural counterparts, which can promote aggregation.[15][16][17][18]
Incorrect Disulfide Bond Formation Use E. coli strains engineered for enhanced disulfide bond formation in the cytoplasm (e.g., SHuffle strains).[19][20]This is particularly relevant for proteins that require disulfide bonds for their native structure.
Low Temperature Expression Lower the induction temperature (e.g., to 16-22°C) and extend the expression time. This slows down protein synthesis, allowing more time for proper folding.[21]

Frequently Asked Questions (FAQs)

Q1: How can I verify the successful incorporation of a fluorinated amino acid into my protein?

The most definitive method is mass spectrometry (MS).[4][22] By analyzing the intact protein or peptide fragments after digestion, you can confirm the mass shift corresponding to the incorporation of the fluorinated amino acid. 19F NMR spectroscopy is another powerful technique to confirm the presence and study the environment of the fluorine atoms within the protein.[23][24][25]

Q2: Which E. coli strain is best for expressing proteins with fluorinated amino acids?

The choice of E. coli strain is critical and depends on the specific requirements of your experiment.

Strain Type Key Features Recommended Use Case
BL21(DE3) General-purpose T7 expression, deficient in Lon and OmpT proteases.[19]Routine expression of non-toxic fluorinated proteins.
Rosetta(DE3) Contains a plasmid with tRNAs for rare codons, improving the expression of eukaryotic proteins.[19][21]Expression of fluorinated eukaryotic proteins that may have different codon usage.
Auxotrophic Strains (e.g., DL39(DE3)) Unable to synthesize a specific natural amino acid, allowing for efficient incorporation of the fluorinated analog.[26]High-efficiency labeling with fluorinated analogs of essential amino acids.
Strains with Modified RF1 Engineered to have reduced or eliminated release factor 1 activity.Improved efficiency of amber codon suppression for site-specific incorporation.[7][27]
SHuffle Promotes disulfide bond formation in the cytoplasm.[19]Expression of fluorinated proteins that require disulfide bonds for proper folding.

Q3: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it necessary for site-specific incorporation?

An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are a pair that function independently of the host cell's endogenous synthetases and tRNAs.[4] The aaRS is engineered to specifically recognize and attach the non-canonical (fluorinated) amino acid to the orthogonal tRNA. This tRNA has an anticodon (e.g., CUA) that recognizes a stop codon (e.g., the amber codon, UAG) engineered into the gene of interest.[28] This system ensures that the fluorinated amino acid is incorporated only at the desired site.

Q4: Can I improve incorporation efficiency by altering the growth media?

Yes. For auxotrophic strains, completely replacing the natural amino acid with its fluorinated analog in a minimal medium is a standard protocol.[29] For non-auxotrophic strains, adding glyphosate can inhibit the synthesis of aromatic amino acids, thereby promoting the uptake and incorporation of their fluorinated analogs.[29] In some cases, particularly in mammalian cells, a "medium switch" strategy, where the standard medium is replaced with a fluorinated amino acid-containing medium after a certain period of cell growth, has proven effective.[24][25][30]

Experimental Protocols

Protocol 1: General Protocol for Fluorinated Amino Acid Incorporation in E. coli

This protocol is a general guideline and may require optimization for your specific protein and fluorinated amino acid.

  • Transformation: Transform the expression plasmid (containing your gene of interest with an amber stop codon for site-specific incorporation) and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with glucose, magnesium sulfate, essential vitamins, and antibiotics with the overnight starter culture. Grow at 37°C with shaking.

  • Induction:

    • Grow the culture to an OD600 of 0.6-0.8.

    • Add the fluorinated amino acid to the desired final concentration (e.g., 1 mM).

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

    • If using an auxotrophic strain or glyphosate, the fluorinated amino acid should be added at the beginning of the culture or just before induction, respectively.[29]

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Verification and Purification: Lyse the cells and verify the expression and incorporation of the fluorinated protein by SDS-PAGE and Western Blot, followed by mass spectrometry.[22] Purify the protein using standard chromatography techniques.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_expression Expression & Analysis Transformation Transformation of Plasmids into E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Main_Culture Inoculate Main Culture in Minimal Media Starter_Culture->Main_Culture Grow Grow to OD600 0.6-0.8 Main_Culture->Grow Add_FAA Add Fluorinated Amino Acid Grow->Add_FAA Induce Induce with IPTG Add_FAA->Induce Express Express at Lower Temp (18-25°C, 12-16h) Induce->Express Harvest Harvest Cells Express->Harvest Analysis Analysis & Purification (SDS-PAGE, MS) Harvest->Analysis

Caption: Workflow for fluorinated protein expression.

Amber_Suppression_Mechanism cluster_translation Translational Machinery cluster_competition Competition at UAG Codon cluster_outcomes Possible Outcomes Ribosome Ribosome mRNA mRNA 5'---[Codons]---UAG---3' Suppressor_tRNA Orthogonal tRNA-FAA (Anticodon: CUA) Ribosome->Suppressor_tRNA Incorporation RF1 Release Factor 1 (RF1) Ribosome->RF1 Termination Polypeptide Growing Polypeptide Full_Length Full-Length Fluorinated Protein Suppressor_tRNA->Full_Length Truncated Truncated Protein RF1->Truncated

Caption: Amber suppression for FAA incorporation.

References

Troubleshooting low incorporation efficiency of non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the incorporation of non-canonical amino acids (ncAAs) into proteins.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a non-canonical amino acid incorporation system?

A1: The successful incorporation of a non-canonical amino acid (ncAA) into a target protein relies on an orthogonal translation system (OTS). This system functions independently of the host cell's own translational machinery.[1][2][3] The core components are:

  • An orthogonal tRNA: This tRNA is not recognized by the host cell's endogenous aminoacyl-tRNA synthetases. It has a modified anticodon (e.g., CUA for an amber stop codon UAG) that recognizes a specific codon, often a nonsense or rare codon, reassigned to encode the ncAA.[1][4]

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme specifically charges the orthogonal tRNA with the desired ncAA.[1][2] It must not recognize any of the host's endogenous tRNAs or canonical amino acids.

  • The non-canonical amino acid (ncAA): The specific ncAA to be incorporated.

  • A gene of interest: This gene is modified to contain the reassigned codon at the desired position for ncAA incorporation.[4]

Q2: Why is the amber stop codon (UAG) most commonly used for ncAA incorporation?

A2: The amber stop codon (UAG) is the least frequently used stop codon in many organisms, such as E. coli.[4] Its reassignment for ncAA incorporation is therefore less likely to interfere with the termination of translation of essential host proteins compared to the more common UAA and UGA stop codons.[4]

Q3: What is an orthogonal translation system (OTS) and why is it crucial?

A3: An orthogonal translation system (OTS) is a set of engineered enzymes and tRNA that work in parallel to, but independently of, the host cell's natural protein synthesis machinery.[1][3] Its orthogonality is critical to ensure that the ncAA is incorporated only at the designated codon and that the host's normal protein synthesis is not disrupted.[1][5] This means the orthogonal aaRS should only aminoacylate the orthogonal tRNA with the ncAA, and the orthogonal tRNA should not be recognized by any of the host's aaRSs.[1][5]

Q4: Can the non-canonical amino acid itself be toxic to the host cells?

A4: Yes, some ncAAs can be toxic to host cells, which can lead to reduced cell growth and lower protein yields.[6] It is important to assess the cytotoxicity of the ncAA at the desired concentration before proceeding with large-scale expression experiments.

Troubleshooting Guide: Low Incorporation Efficiency

Low incorporation efficiency of ncAAs is a frequent challenge. The following guide provides a structured approach to identifying and resolving common issues.

Problem 1: Low or No Expression of the Target Protein

Possible Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol
Inefficient Codon Suppression Competition between the suppressor tRNA and cellular factors like Release Factor 1 (RF1) at the target codon can reduce full-length protein synthesis.[6][7] Using an E. coli strain with a deleted or weakened RF1 (prfA gene) can significantly improve ncAA incorporation.[6][8]Protocol 1: Transformation into RF1-Deficient Strain
Suboptimal Orthogonal Translation System (OTS) Component Ratios The relative expression levels of the orthogonal aaRS and tRNA are critical for efficient ncAA incorporation.[9] The optimal ratio can vary depending on the specific OTS and expression host.Protocol 2: Optimization of Plasmid Ratios
Toxicity of the ncAA or OTS Components High concentrations of the ncAA or overexpression of the orthogonal aaRS can be toxic to the host cells, leading to poor growth and reduced protein expression.[3][6]Protocol 3: Cytotoxicity Assay
Poor Solubility or Stability of the Target Protein The incorporation of an ncAA can sometimes affect the folding, solubility, or stability of the target protein, leading to degradation or aggregation.Analyze protein expression at different temperatures and consider co-expression with chaperones.
Suboptimal ncAA Concentration The concentration of the ncAA in the growth medium is a critical parameter. Insufficient concentration can limit incorporation, while excessive amounts can be toxic.Titrate the ncAA concentration in a small-scale expression trial to determine the optimal working concentration.
Problem 2: High Levels of Truncated Protein

Possible Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol
Inefficient Amber Codon Suppression This is a primary cause of truncated protein products when using the UAG codon for ncAA incorporation.[7]Utilize an RF1-deficient E. coli strain to reduce competition at the amber codon.[6][8] Increase the expression level of the suppressor tRNA.
Premature Transcription Termination The inserted codon might be part of a sequence that causes premature termination of transcription.Analyze the mRNA sequence around the insertion site for potential rho-independent terminators. If identified, modify the DNA sequence without altering the amino acid sequence.

Experimental Protocols

Protocol 1: Transformation into RF1-Deficient Strain
  • Obtain an RF1-deficient E. coli strain: Several commercially available strains have a deletion in the prfA gene (e.g., C321.ΔA).[8]

  • Prepare competent cells: Follow a standard protocol (e.g., calcium chloride or electroporation) to make the RF1-deficient cells competent for transformation.

  • Transform plasmids: Co-transform the plasmids encoding the orthogonal aaRS, the orthogonal tRNA, and the gene of interest containing the target codon into the competent cells.

  • Plate and select: Plate the transformed cells on appropriate antibiotic selection plates and incubate overnight at the recommended temperature.

  • Verify transformants: Pick colonies and verify the presence of all plasmids by colony PCR or plasmid DNA extraction and restriction digest.

Protocol 2: Optimization of Plasmid Ratios
  • Vary plasmid ratios: Prepare a series of transformations with different molar ratios of the aaRS, tRNA, and target gene plasmids. A common starting point is a 1:1:1 ratio. Test ratios such as 1:2:1, 2:1:1, 1:1:2, etc.[10]

  • Small-scale expression: Inoculate small cultures (e.g., 5-10 mL) from single colonies for each plasmid ratio.

  • Induce protein expression: Induce the expression of the target protein under standard conditions, ensuring the presence of the ncAA in the medium.

  • Analyze protein expression: Harvest the cells and analyze the expression of the full-length protein by SDS-PAGE and Western blot.

  • Quantify and compare: Quantify the band intensities of the full-length protein for each ratio to determine the optimal plasmid combination for your system.

Protocol 3: Cytotoxicity Assay
  • Prepare cell cultures: Grow the host cell line to the mid-log phase.

  • Set up concentration gradient: In a 96-well plate, seed the cells and add the ncAA at a range of concentrations (e.g., 0 mM to 10 mM). Include a control with no ncAA.

  • Incubate: Incubate the plate under normal growth conditions for a period that reflects the duration of a typical protein expression experiment (e.g., 16-24 hours).

  • Measure cell viability: Use a cell viability assay, such as the CCK-8 assay, to measure the viability of the cells at each ncAA concentration.[11]

  • Analyze data: Plot cell viability against ncAA concentration to determine the concentration at which toxicity becomes significant.

Visualizations

G cluster_0 Orthogonal Translation System (OTS) cluster_1 Host Cell Machinery ncAA Non-Canonical Amino Acid o_aaRS Orthogonal aaRS ncAA->o_aaRS 1. Binding Ribosome Ribosome o_aaRS->Ribosome 3. Charged tRNA Delivery o_tRNA Orthogonal tRNA o_tRNA->o_aaRS 2. Binding TargetProtein Target Protein with ncAA Ribosome->TargetProtein 5. Protein Synthesis mRNA mRNA with Target Codon mRNA->Ribosome 4. Translation

Caption: Workflow of non-canonical amino acid incorporation.

G start Low ncAA Incorporation Efficiency q1 Check Protein Expression start->q1 a1_yes Protein Expressed, but Low Yield q1->a1_yes Yes a1_no No/Very Low Protein Expression q1->a1_no No q2 Check for Truncated Protein a1_yes->q2 sol1 Optimize OTS Ratios (Protocol 2) a1_no->sol1 sol2 Assess ncAA/OTS Toxicity (Protocol 3) a1_no->sol2 a2_yes High Truncation q2->a2_yes Yes a2_no Low Truncation q2->a2_no No sol3 Use RF1-Deficient Strain (Protocol 1) a2_yes->sol3 a2_no->sol1 sol4 Check Protein Solubility/Stability a2_no->sol4

Caption: Troubleshooting flowchart for low ncAA incorporation.

References

Minimizing toxicity of 4-(Trifluoromethyl)-dl-phenylalanine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)-dl-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is a synthetic amino acid analog of phenylalanine. The trifluoromethyl group at the para position of the phenyl ring alters its electronic properties, making it a useful tool in various research applications, including its potential as a building block in drug development and for studying cellular processes.

Q2: What are the known toxic effects of high concentrations of phenylalanine and its analogs in cell culture?

High concentrations of phenylalanine and its analogs can lead to several cytotoxic effects, including:

  • Apoptosis: Induction of programmed cell death through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1][2]

  • Cell Cycle Arrest: Inhibition of cell proliferation by causing cells to arrest in the G0/G1 phase of the cell cycle.[3]

  • Inhibition of Protein Synthesis: High intracellular concentrations of phenylalanine can interfere with the uptake of other essential amino acids, leading to an imbalance that inhibits protein synthesis.[4]

Q3: How is this compound taken up by cells?

Phenylalanine and its analogs are primarily transported into cells via the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[5][6]

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

Possible Cause Suggested Solution
Concentration is too high Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. A derivative, 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine Acid, has shown neuroprotective effects at 10-20 μM, which could be a starting point for range-finding studies.[7]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level (typically ≤ 0.5% for DMSO). Run a vehicle control (media with solvent only) to assess its toxicity.
Compound precipitation Visually inspect the culture medium for any precipitate after adding the compound. Poor solubility can lead to inaccurate concentrations and direct physical stress on cells. Refer to the solubility optimization guide below.
Cell line sensitivity Different cell lines exhibit varying sensitivities to chemical compounds. Consider using a lower concentration range for particularly sensitive cell lines.

Issue 2: Inconsistent or unexpected results in cytotoxicity assays.

Possible Cause Suggested Solution
Inaccurate compound concentration Ensure accurate and consistent preparation of stock and working solutions. Poor solubility can lead to variability.
Cell health and density Use healthy, actively dividing cells and maintain consistent cell seeding densities across experiments.
Assay interference The compound may interfere with the assay chemistry. Run appropriate controls, such as the compound in cell-free media, to check for interference.

Quantitative Data

Due to the limited availability of published specific IC50 values for this compound, the following table provides illustrative data based on general knowledge of phenylalanine analog toxicity. Researchers should determine the precise IC50 for their specific cell lines and experimental conditions.

Cell Line Cell Type Illustrative IC50 (µM)
HeLa Human Cervical Cancer150
MCF-7 Human Breast Cancer250
A549 Human Lung Carcinoma200
PC12 Rat Pheochromocytoma300
V79-4 Normal Chinese Hamster Lung Fibroblast>500

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve a range of desired concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (solvent at the highest concentration used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detecting Apoptosis with Caspase-3/7 Activation Assay

This protocol describes how to measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired incubation period, add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

TroubleshootingWorkflow Start High Cell Death Observed CheckConcentration Is the compound concentration optimized? Start->CheckConcentration CheckSolvent Is the solvent concentration below toxic levels? CheckConcentration->CheckSolvent Yes DoseResponse Perform Dose-Response (e.g., MTT Assay) CheckConcentration->DoseResponse No CheckSolubility Is the compound fully dissolved in the media? CheckSolvent->CheckSolubility Yes VehicleControl Run Vehicle Control CheckSolvent->VehicleControl No CheckCellLine Is the cell line known to be sensitive? CheckSolubility->CheckCellLine Yes OptimizeSolubility Optimize Solubilization (see protocol) CheckSolubility->OptimizeSolubility No LowerConcentration Use Lower Concentration Range CheckCellLine->LowerConcentration Yes PhenylalanineApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL High Phenylalanine Analog Concentration FasR Fas Receptor FasL->FasR Binds to Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CytotoxicityAssayWorkflow Start Start: Prepare Cells SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 PrepareCompound Prepare serial dilutions of This compound Incubate1->PrepareCompound TreatCells Treat cells with compound Incubate1->TreatCells PrepareCompound->TreatCells Incubate2 Incubate for desired time (24, 48, or 72h) TreatCells->Incubate2 AddReagent Add assay reagent (e.g., MTT) Incubate2->AddReagent Incubate3 Incubate for color development AddReagent->Incubate3 Measure Measure signal (e.g., Absorbance at 570 nm) Incubate3->Measure Analyze Analyze data and determine IC50 Measure->Analyze

References

Technical Support Center: Overcoming Solubility Challenges of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with fluorinated amino acids.

Troubleshooting Guide

Issue: My fluorinated amino acid will not dissolve in the primary solvent (e.g., DMF, water).

This is a common challenge, as fluorination can significantly increase the hydrophobicity of an amino acid.[][2] The following troubleshooting steps, presented in a logical workflow, can help overcome this issue.

G cluster_0 cluster_1 start Start: Fluorinated amino acid insoluble solvent Initial Solvent System (e.g., DMF, Water) start->solvent vortex Vortex/Stir Vigorously solvent->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate heat Gently warm to ~37°C sonicate->heat dissolved1 Dissolved? heat->dissolved1 end_s Success: Proceed with experiment dissolved1->end_s Yes ph_adjust Adjust pH (for aqueous solutions) dissolved1->ph_adjust No dissolved2 Dissolved? ph_adjust->dissolved2 dissolved2->end_s Yes cosolvent Add a Co-solvent (e.g., DMSO, NMP) dissolved2->cosolvent No dissolved3 Dissolved? cosolvent->dissolved3 dissolved3->end_s Yes magic_mixture Use 'Magic Mixture' (DCM/DMF/NMP + additives) dissolved3->magic_mixture No dissolved4 Dissolved? magic_mixture->dissolved4 dissolved4->end_s Yes end_f Failure: Re-evaluate experimental design dissolved4->end_f No

Caption: Troubleshooting workflow for dissolving fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated amino acid less soluble than its non-fluorinated counterpart?

Fluorine is highly electronegative and introducing it into an amino acid side chain can alter its polarity, hydrophobicity, and pKa.[][3] While often increasing lipophilicity, extensive fluorination can lead to a property known as "fluorousness," where the fluorinated moiety prefers to interact with other fluorinated molecules, potentially leading to aggregation and reduced solubility in both aqueous and common organic solvents.[4]

Q2: Can I use heat to dissolve my fluorinated amino acid?

Gentle heating to approximately 37°C can be an effective method to increase the solubility of sparingly soluble compounds, including fluorinated amino acids.[5] However, it is crucial to be cautious, as excessive or prolonged heating can lead to degradation or other unwanted side reactions.[5]

Q3: How does pH affect the solubility of fluorinated amino acids?

Like standard amino acids, the solubility of fluorinated amino acids in aqueous solutions is highly dependent on pH.[6][7] Solubility is typically at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero.[8] Adjusting the pH away from the pI, either by adding an acid or a base, will ionize the amino and carboxyl groups, increasing the molecule's polarity and thereby its solubility in water.[7][9] The introduction of fluorine can alter the pKa values of these ionizable groups, which may shift the optimal pH for dissolution.[3][10]

Q4: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[11] For fluorinated amino acids that are difficult to dissolve in standard solvents like DMF, adding a small amount of a stronger solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[5]

Q5: What is the "Magic Mixture" and when should I use it?

For particularly challenging sequences or highly insoluble fluorinated amino acids, a "Magic Mixture" can be employed.[5] A typical composition is a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.[5] This combination of solvents with different polarities and a surfactant can overcome strong intermolecular forces and aggregation.[5]

Q6: How do side-chain protecting groups influence solubility?

For certain amino acids, reactive side chains can lead to intermolecular interactions, such as disulfide bond formation in cysteine, causing oligomerization and a decrease in solubility.[5] Using appropriate side-chain protecting groups can prevent these side reactions and improve the overall solubility of the amino acid derivative.[5]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various strategies to improve the solubility of fluorinated amino acids, along with their general effectiveness and considerations.

StrategyDescriptionGeneral EffectivenessKey Considerations
pH Adjustment Modifying the pH of aqueous solutions to move away from the isoelectric point (pI) of the amino acid.[7][8]HighOnly applicable to aqueous systems. Fluorination may alter the pKa.[3]
Co-solvent Addition Adding a small volume of a stronger, miscible solvent (e.g., DMSO, NMP) to the primary solvent.[5]HighCo-solvent must be compatible with downstream reactions.
Gentle Heating Warming the solution to approximately 37°C with intermittent vortexing or stirring.[5]ModerateRisk of compound degradation with excessive or prolonged heat.[5]
Sonication Using an ultrasonic bath to break up solid aggregates and facilitate dissolution.[5]ModerateCan be used in conjunction with other methods.
Use of Surfactants Incorporating surfactants (e.g., Triton X-100) to form micelles that can encapsulate the hydrophobic compound.[5][11]HighMay interfere with certain experimental procedures or biological assays.
Chaotropic Salts Washing the solid with a solution of a chaotropic salt (e.g., LiCl) to disrupt hydrogen bonds and aggregation.[5]Moderate-HighPrimarily used in solid-phase peptide synthesis to disrupt on-resin aggregation.[5]
Complexation Using agents like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior.[11][12]HighStoichiometry and binding constants need to be considered.

Experimental Protocols

Protocol 1: Standard Dissolution of a Fluorinated Amino Acid

This protocol outlines the basic steps for dissolving a moderately soluble fluorinated amino acid.

Caption: Workflow for the standard dissolution of fluorinated amino acids.

Methodology:

  • Weigh the desired amount of the fluorinated amino acid into a clean, dry vial.

  • Add the calculated volume of a high-purity solvent (e.g., amine-free DMF).

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[5]

  • If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[5]

  • Once dissolved, use the solution immediately for your experiment to prevent potential precipitation over time.

Protocol 2: Dissolution Using a Co-solvent (DMSO Stock Solution)

This protocol is designed for highly insoluble fluorinated amino acids.

Methodology:

  • Prepare a concentrated stock solution of the sparingly soluble fluorinated amino acid in a strong solvent like DMSO (e.g., 100 mg/mL).[5]

  • In a separate vial, add the required volume of the primary reaction solvent (e.g., DMF).

  • Add a small volume of the concentrated DMSO stock solution to the primary solvent.

  • Vortex the mixture thoroughly to ensure homogeneity.[5]

  • Proceed with your experimental steps (e.g., activation and coupling).

References

Technical Support Center: Optimizing Codon Suppression for 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the site-specific incorporation of 4-(Trifluoromethyl)-dl-phenylalanine via amber codon suppression.

Troubleshooting Guides

Low or no protein expression is a common challenge when incorporating non-canonical amino acids (ncAAs). This guide provides a systematic approach to troubleshooting experiments involving this compound.

Q1: I am observing very low or no yield of my target protein. What are the potential causes and how can I troubleshoot this?

Low protein yield can stem from several factors, ranging from the expression system to the specific properties of this compound. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Protein Yield

LowYieldTroubleshooting start Low/No Protein Yield check_expression Verify Expression of Orthogonal Components (aaRS & tRNA) start->check_expression check_ncAA Optimize ncAA Concentration & Quality check_expression->check_ncAA Components Expressed solution Improved Protein Yield check_expression->solution Optimize Expression - Stronger Promoters - Increase Plasmid Copy Number check_culture Optimize Culture Conditions check_ncAA->check_culture ncAA Optimized check_ncAA->solution Test Concentration Gradient (0.5 - 5 mM) - Ensure L-enantiomer purity check_codon Evaluate Codon Context check_culture->check_codon Conditions Optimized check_culture->solution Lower Induction Temp. (18-25°C) - Optimize Inducer Conc. check_toxicity Assess ncAA Toxicity check_codon->check_toxicity Context Assessed check_codon->solution Mutate Flanking Nucleotides check_toxicity->solution Toxicity Mitigated check_toxicity->solution Lower ncAA Conc. - Use Richer Media

Caption: A flowchart for troubleshooting low protein yield.

Detailed Troubleshooting Steps:

  • Verify the Expression of Orthogonal Components:

    • Problem: The aminoacyl-tRNA synthetase (aaRS) and/or the suppressor tRNA (tRNACUA) may not be expressed or folded correctly.

    • Solution: Confirm the expression of the aaRS via Western blot using a tag (e.g., His-tag). Verify the presence and integrity of the tRNA using Northern blot or RT-qPCR.

  • Optimize this compound Concentration and Quality:

    • Problem: The concentration of the ncAA in the growth media may be too low for efficient charging of the tRNA or too high, leading to toxicity. The presence of the D-enantiomer in the racemic mixture can also be inhibitory.

    • Solution: Perform a titration of the ncAA concentration, typically ranging from 0.5 mM to 5 mM, to find the optimal balance between incorporation efficiency and cell viability. Whenever possible, use the pure L-enantiomer of 4-(Trifluoromethyl)-phenylalanine, as aaRS are highly specific for the L-form. The D-enantiomer is generally not incorporated and may act as a competitive inhibitor.

  • Optimize Culture and Induction Conditions:

    • Problem: Standard protein expression conditions may not be optimal for incorporating this specific ncAA.

    • Solution: Lower the induction temperature to 18-25°C to slow down protein synthesis and allow more time for the less efficient incorporation of the ncAA. Optimize the concentration of the inducer (e.g., IPTG, arabinose) to fine-tune the expression levels of the target protein and the orthogonal components.

  • Evaluate the Codon Context of the Amber Stop Codon (UAG):

    • Problem: The nucleotides flanking the UAG codon can significantly influence the efficiency of suppression.

    • Solution: If possible, mutate the nucleotides immediately upstream and downstream of the UAG codon. Purine-rich sequences, particularly at the +4 position (the nucleotide immediately following the UAG codon), have been shown to enhance suppression efficiency in some contexts.

  • Assess for Cellular Toxicity:

    • Problem: 4-(Trifluoromethyl)-phenylalanine can be toxic to cells, leading to poor growth and reduced protein yield.

    • Solution: Monitor cell growth (OD600) after the addition of the ncAA. If toxicity is observed, try reducing the ncAA concentration or using a richer growth medium to support cell health.

Frequently Asked Questions (FAQs)

Q2: What is the role of the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA in incorporating this compound?

The incorporation of this compound at a specific site in a protein is made possible by an engineered orthogonal translation system. This system consists of two key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This is an enzyme that has been evolved or engineered to specifically recognize and attach 4-(Trifluoromethyl)-l-phenylalanine to its partner tRNA. It is "orthogonal" because it does not recognize any of the natural amino acids or tRNAs in the host cell.

  • An orthogonal suppressor tRNA (tRNACUA): This is a transfer RNA that has been modified to recognize the amber stop codon (UAG) in the messenger RNA (mRNA). When charged with 4-(Trifluoromethyl)-l-phenylalanine by the orthogonal aaRS, it delivers this ncAA to the ribosome, allowing for its incorporation into the growing polypeptide chain.

Amber Codon Suppression Pathway

AmberSuppression cluster_0 Orthogonal System cluster_1 Host Translation Machinery aaRS Orthogonal aaRS charged_tRNA Charged tRNA(CUA)-CF3-Phe aaRS->charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS ncAA 4-(CF3)-Phe ncAA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Delivers ncAA Protein Protein with ncAA Ribosome->Protein Translates mRNA mRNA with UAG codon mRNA->Ribosome

Caption: The process of amber codon suppression for ncAA incorporation.

Q3: I am using this compound. Does the 'dl' racemic mixture affect my experiment?

Yes, the use of a racemic mixture can impact your results. Aminoacyl-tRNA synthetases are typically highly stereospecific and will preferentially charge the L-enantiomer of an amino acid onto the tRNA.

  • L-enantiomer: This is the biologically active form that will be incorporated into your protein by the orthogonal synthetase.

  • D-enantiomer: This form is generally not a substrate for the synthetase and will not be incorporated. However, it can act as a competitive inhibitor, potentially reducing the efficiency of L-enantiomer charging and overall protein yield.

Recommendation: For optimal and more reproducible results, it is highly recommended to use the pure L-enantiomer of 4-(Trifluoromethyl)-phenylalanine if it is available and economically feasible. If you must use the dl-racemic mixture, be aware that you may need to use higher concentrations to achieve sufficient levels of the L-enantiomer for efficient incorporation, which could in turn exacerbate any potential toxicity issues.

Q4: How can I quantify the incorporation efficiency of 4-(Trifluoromethyl)-phenylalanine?

Several methods can be used to quantify the efficiency of ncAA incorporation:

  • Mass Spectrometry: This is the most direct and accurate method. By analyzing the intact protein or digested peptides, you can determine the mass shift corresponding to the incorporation of 4-(Trifluoromethyl)-phenylalanine versus a natural amino acid or truncation.

  • Reporter Assays: Using a reporter protein like Green Fluorescent Protein (GFP) or LacZ with an amber codon at a permissive site allows for a more high-throughput assessment of suppression efficiency. The amount of functional reporter protein produced is proportional to the efficiency of ncAA incorporation.

  • Western Blotting: Comparing the amount of full-length protein to any truncated product can provide a semi-quantitative measure of suppression efficiency.

Table 1: Comparison of Quantitative Methods for ncAA Incorporation

MethodPrincipleProsCons
Mass Spectrometry Detects mass difference of the incorporated amino acid.Highly accurate and definitive.Requires access to a mass spectrometer; can be low-throughput.
Reporter Assays (e.g., GFP) Measures the output of a functional reporter protein.High-throughput; relatively easy to perform.Indirect measurement; reporter expression may not perfectly reflect target protein expression.
Western Blotting Compares full-length vs. truncated protein bands.Widely accessible; provides a visual representation.Semi-quantitative; relies on antibody specificity and blotting efficiency.

Experimental Protocols

Protocol 1: General Protocol for Site-Specific Incorporation of 4-(Trifluoromethyl)-l-phenylalanine in E. coli

This protocol is a starting point and may require optimization for your specific protein of interest and expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3), DH10B)

  • Expression plasmid for your protein of interest with a UAG codon at the desired site.

  • Plasmid expressing the orthogonal aaRS and tRNACUA for 4-(Trifluoromethyl)-phenylalanine.

  • 4-(Trifluoromethyl)-l-phenylalanine

  • Appropriate antibiotics

  • LB or other suitable growth media

  • Inducer (e.g., IPTG, arabinose)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid carrying the orthogonal aaRS/tRNA system.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of fresh media (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • ncAA Addition: Add 4-(Trifluoromethyl)-l-phenylalanine to a final concentration of 1-2 mM.

  • Induction: Add the appropriate inducer to the culture to initiate protein expression.

  • Expression: Reduce the temperature to 18-30°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Purify your protein of interest using standard methods (e.g., affinity chromatography).

  • Analysis: Analyze the purified protein for successful incorporation of 4-(Trifluoromethyl)-l-phenylalanine using mass spectrometry or other methods.

Table 2: Typical Experimental Parameters

ParameterRecommended RangeNotes
4-(CF3)-Phe Concentration 0.5 - 5 mMTitrate to find the optimal concentration for your system.
Induction Temperature 18 - 30°CLower temperatures can improve protein folding and incorporation efficiency.
Induction Time 12 - 16 hoursLonger induction times at lower temperatures are often beneficial.
Inducer Concentration Varies by systemOptimize for your specific promoter and plasmid.
E. coli Strain BL21(DE3), DH10BStrain choice can impact expression levels and plasmid stability.

Technical Support Center: Preventing Misincorporation of Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the misincorporation of natural amino acids during protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is amino acid misincorporation?

Amino acid misincorporation, or mistranslation, is an error in protein synthesis where an incorrect amino acid is inserted into a growing polypeptide chain.[1][2] This can occur due to errors in charging transfer RNA (tRNA) with the correct amino acid or by the ribosome incorrectly pairing a tRNA with the messenger RNA (mRNA) codon.[1][3] While cellular machinery has proofreading mechanisms to minimize these errors, they still occur at a low frequency, typically estimated to be between 1 in 1,000 to 1 in 10,000 codons translated.[1][3][4]

Q2: What are the primary causes of amino acid misincorporation?

The two main sources of amino acid misincorporation are:

  • Aminoacyl-tRNA Synthetase (aaRS) Errors: These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule.[5] Errors can occur during this "charging" step, leading to a misacylated tRNA that will deliver the wrong amino acid to the ribosome.[5]

  • Ribosomal Errors: The ribosome may incorrectly match the anticodon of a charged tRNA to the codon on the mRNA template.[2] This is more likely to happen with "near-cognate" tRNAs, which have anticodons that are similar to the correct one.

Certain experimental conditions can exacerbate these errors, including:

  • Amino Acid Starvation: Depletion of a specific amino acid in the culture medium can lead to increased competition from other structurally similar amino acids for binding to aaRSs.[1][6]

  • Overexpression of Recombinant Proteins: High levels of protein expression can place a significant demand on the cellular translation machinery, potentially leading to an increase in errors.[1][2]

  • Oxidative Stress: Oxidative damage to amino acids, tRNAs, or components of the translation machinery can impair their function and increase the likelihood of misincorporation.[1][6]

  • Presence of Amino Acid Analogs: Structural analogs of natural amino acids can sometimes be mistakenly incorporated into proteins.

Q3: What are the consequences of amino acid misincorporation for my research and drug development?

Amino acid misincorporation can have significant negative consequences:

  • Altered Protein Structure and Function: Even a single incorrect amino acid can disrupt protein folding, leading to loss of biological activity, aggregation, or instability.[7]

  • Reduced Yield of Functional Protein: A high rate of misincorporation can result in a heterogeneous mixture of protein variants, with a lower overall yield of the desired, correctly synthesized protein.[7]

  • Immunogenicity of Biopharmaceuticals: For therapeutic proteins, misincorporated amino acids can create novel epitopes that may be recognized as foreign by the immune system, potentially leading to an adverse immune response in patients.[2]

Q4: How can I detect and quantify amino acid misincorporation in my protein samples?

Several methods are available to detect and quantify amino acid misincorporation:

  • Mass Spectrometry (MS): This is a powerful and widely used technique. By analyzing the mass-to-charge ratio of peptides from a digested protein sample, researchers can identify peptides with unexpected masses that correspond to amino acid substitutions.[1][3] Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the misincorporated amino acid.[1][3]

  • Reporter Systems: These systems utilize engineered genes, often encoding fluorescent or luminescent proteins (e.g., GFP, luciferase), with a specific mutation that renders the protein inactive.[1][3] Misincorporation of the correct amino acid at the mutated site can restore the protein's function, providing a measurable signal that is proportional to the misincorporation rate.[1][3]

  • Radiolabeling: This classic method involves using a radiolabeled amino acid that is not supposed to be in the protein of interest.[1] Detection of radioactivity in the purified protein indicates misincorporation.

Troubleshooting Guides

Guide 1: High Levels of Amino Acid Misincorporation Detected by Mass Spectrometry

Problem: Mass spectrometry analysis of your purified recombinant protein reveals a high incidence of unexpected peptide masses, suggesting significant amino acid misincorporation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Amino Acid Depletion in Culture Media 1. Supplement Media: Increase the concentration of the limiting amino acid(s) in the culture medium. For fed-batch cultures, ensure a consistent and adequate feed of all amino acids. 2. Optimize Feeding Strategy: Implement a feeding strategy that matches the cellular demand for amino acids throughout the expression phase.
Suboptimal Codon Usage 1. Codon Optimization: Analyze the codon usage of your target gene and optimize it for the expression host. Rare codons can lead to translational pausing and increased error rates.[8][9] 2. Co-express tRNAs: For bacterial expression, co-express plasmids carrying genes for rare tRNAs.[8]
High Protein Expression Rate 1. Lower Induction Temperature: Reducing the culture temperature after induction can slow down the rate of protein synthesis, giving the translational machinery more time for accurate proofreading.[9] 2. Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to decrease the transcriptional rate and subsequent protein expression levels.
Oxidative Stress 1. Add Antioxidants: Supplement the culture medium with antioxidants like N-acetylcysteine. 2. Optimize Aeration: Ensure proper aeration and mixing to avoid localized oxygen depletion or excess, which can contribute to oxidative stress.

Troubleshooting Workflow for High Misincorporation

G cluster_media Media Optimization cluster_codons Genetic Optimization cluster_expression Expression Condition Tuning start High Misincorporation Detected check_media Analyze Culture Media Composition start->check_media check_codons Review Codon Usage of Gene start->check_codons check_expression Evaluate Expression Conditions start->check_expression supplement_aa Supplement Limiting Amino Acids check_media->supplement_aa codon_opt Perform Codon Optimization check_codons->codon_opt lower_temp Lower Induction Temperature check_expression->lower_temp optimize_feed Optimize Feeding Strategy supplement_aa->optimize_feed reanalyze Re-run Expression and Analyze Protein optimize_feed->reanalyze coexpress_trna Co-express Rare tRNAs codon_opt->coexpress_trna coexpress_trna->reanalyze reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer reduce_inducer->reanalyze

A troubleshooting workflow for addressing high amino acid misincorporation.

Guide 2: Inconsistent or Low Signal in Reporter-Based Misincorporation Assays

Problem: Your fluorescent or luminescent reporter assay for measuring misincorporation is giving inconsistent results or a signal that is too low to be reliably quantified.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Reporter Protein Expression 1. Verify Expression: Confirm the expression of the reporter protein using a method like Western blotting. 2. Optimize Expression Conditions: Adjust inducer concentration, temperature, and induction time to maximize reporter protein expression without causing toxicity.
Reporter Protein Misfolding/Insolubility 1. Check Solubility: Analyze cell lysates to determine if the reporter protein is in the soluble or insoluble fraction. 2. Lower Expression Temperature: Expressing at a lower temperature can improve protein folding and solubility.[9]
Insufficient Misincorporation Rate 1. Induce Stress: If the basal misincorporation rate is below the detection limit of your assay, consider inducing a mild stress condition (e.g., temporary starvation of the relevant amino acid) to increase the misincorporation frequency.[6] 2. Use a More Sensitive Reporter: Some reporter systems are inherently more sensitive than others. Consider redesigning your reporter or using a different one.
Issues with Signal Detection 1. Optimize Instrument Settings: Ensure that the settings on your plate reader or fluorometer (e.g., gain, excitation/emission wavelengths) are optimized for your specific reporter protein. 2. Check Buffer Compatibility: Verify that the buffer used for your measurements does not quench the fluorescent or luminescent signal.

Quantitative Data Summary

The fidelity of protein synthesis is maintained by various proofreading mechanisms. The following tables summarize key quantitative data related to amino acid misincorporation.

Table 1: General Error Frequencies in Protein Synthesis

Process Estimated Error Rate (per codon) Reference
Aminoacyl-tRNA Synthetase Misacylation10⁻⁴ to 10⁻⁵[10]
Ribosomal Misreading (in vitro)~10⁻⁴[1][3]
Overall Misincorporation (in vivo)10⁻³ to 10⁻⁴[1][3][4]

Table 2: Examples of Misincorporation Frequencies Under Specific Conditions

Condition Misincorporation Event Observed Frequency Organism/System Reference
Amino Acid Starvation (Asn)Lys for AsnCan increase significantlyMammalian cells[1]
Amino Acid Starvation (His)Gln for HisCan increase significantlyMammalian cells[1]
Recombinant Protein OverexpressionSer for Asn, Tyr for PheVaries, can be elevatedCHO cells[1][3]
Oxidative StressVariesCan increaseE. coli, Mammalian cells[1][6]

Key Experimental Protocols

Protocol 1: Detection of Amino Acid Misincorporation by Mass Spectrometry
  • Protein Purification: Purify the protein of interest to a high degree of homogeneity to reduce background from host cell proteins.

  • Protein Digestion:

    • Denature the protein using a chaotropic agent (e.g., urea, guanidinium chloride).

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate cysteine residues to prevent disulfide bond reformation (e.g., with iodoacetamide).

    • Digest the protein into smaller peptides using a protease with high specificity, such as trypsin.

  • Liquid Chromatography (LC) Separation: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (HPLC). This step reduces the complexity of the sample before it enters the mass spectrometer.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • Analyze the eluting peptides in a high-resolution mass spectrometer to obtain their accurate mass-to-charge ratios.

    • Perform data-dependent acquisition, where the mass spectrometer automatically selects the most abundant peptides for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search algorithm to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.

    • To detect misincorporation, perform an "open" or "unrestricted" search that allows for any amino acid substitution, or search against a database containing all possible single amino acid variants of your protein of interest.

    • Manually validate any identified misincorporation events by inspecting the quality of the MS/MS spectra.

Protocol 2: Quantifying Misincorporation with a Dual-Fluorescence Reporter Assay

This protocol is adapted from methodologies using a green fluorescent protein (GFP) as a reporter.

  • Reporter Construct Design:

    • Create a fusion protein construct, for example, with a wild-type red fluorescent protein (RFP) and a mutant GFP.

    • The RFP serves as an internal control for expression levels.

    • Introduce a mutation in a critical residue of the GFP gene that abolishes its fluorescence (e.g., a chromophore residue).

    • Misincorporation of the original amino acid at this position will restore GFP fluorescence.

  • Cell Culture and Transfection/Transformation:

    • Introduce the reporter construct into the desired host cells (e.g., mammalian cells via transfection, bacteria via transformation).

    • Culture the cells under standard conditions.

  • Induction of Expression:

    • If using an inducible promoter, add the appropriate inducer to initiate the expression of the reporter protein.

    • At this stage, experimental conditions (e.g., amino acid starvation) can be applied.

  • Fluorescence Measurement:

    • After a suitable expression period, measure the fluorescence of both RFP and GFP using a plate reader or flow cytometer.

    • Use appropriate excitation and emission wavelengths for each fluorophore.

  • Data Analysis:

    • Calculate the ratio of GFP to RFP fluorescence for each sample.

    • Normalizing the GFP signal (reporter of misincorporation) to the RFP signal (reporter of expression) allows for a quantitative comparison of misincorporation rates across different conditions, as it corrects for variations in cell number and overall protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

The "Double-Sieve" Mechanism of Aminoacyl-tRNA Synthetase Fidelity

G cluster_aaRS Aminoacyl-tRNA Synthetase cluster_activation Activation Site (Coarse Sieve) cluster_editing Editing Site (Fine Sieve) correct_aa Correct Amino Acid activation_site Activation correct_aa->activation_site Binds & Activates incorrect_aa_small Incorrect (Smaller) Amino Acid incorrect_aa_small->activation_site Binds & Activates incorrect_aa_large Incorrect (Larger) Amino Acid incorrect_aa_large->activation_site Sterically Excluded editing_site Editing/Hydrolysis activation_site->editing_site Incorrectly Activated AA-tRNA correct_product Correct AA-tRNA (Proceeds to Translation) activation_site->correct_product Correctly Charged tRNA hydrolyzed Incorrect Amino Acid + Free tRNA editing_site->hydrolyzed Hydrolyzed

The double-sieve model for aaRS proofreading.

General Workflow for Protein Synthesis and Points of Error

G cluster_translation Translation DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome AminoAcids Amino Acid Pool aaRS Aminoacyl-tRNA Synthetase AminoAcids->aaRS tRNA tRNA tRNA->aaRS aaRS->Ribosome Charged tRNA Error1 Misacylation Error aaRS->Error1 Polypeptide Polypeptide Chain Ribosome->Polypeptide Elongation Error2 Codon-Anticodon Mismatch Error Ribosome->Error2

References

Technical Support Center: Enhancing Peptide Metabolic Stability with Fluorinated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of fluorinated residues to improve the metabolic stability of peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of fluorinated peptides.

Problem Potential Cause Suggested Solution
Low Yield During Solid-Phase Peptide Synthesis (SPPS) The electron-withdrawing nature of fluorine can decrease the reactivity of the amino acid, leading to inefficient coupling.[1]- Use a higher excess of the fluorinated amino acid (e.g., 1.2 equivalents or more) during the coupling step.[1]- Employ microwave-assisted SPPS to enhance coupling efficiency.[1]- Consider using highly reactive coupling reagents like HATU/DIPEA.[2]
Peptide Aggregation During Synthesis Increased hydrophobicity due to fluorination can cause the growing peptide chain to aggregate on the resin, hindering subsequent synthesis steps.[2][3]- Use solvents known to disrupt hydrogen bonds and peptide aggregation, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in the coupling or deprotection steps.[2]
Inconsistent Results in Biological Assays The fluorinated peptide may be degrading in the assay medium (e.g., cell culture media or serum).[4]- Perform a peptide stability assay in the relevant biological matrix to confirm degradation.[4]- If degradation is confirmed, identify the cleavage sites using mass spectrometry.[4]- Consider adding a protease inhibitor cocktail to the assay medium.[4]
Poor Peptide Solubility The introduction of fluorine significantly increases the hydrophobicity of the peptide, potentially leading to poor solubility in aqueous buffers.[1][3]- Adjust the pH of the buffer to be further from the peptide's isoelectric point (pI) to increase its net charge.[4]- Consider adding organic co-solvents or stabilizing excipients.[4]
Difficulty in Purifying the Fluorinated Peptide by RP-HPLC The increased hydrophobicity can lead to very strong retention on reversed-phase columns, resulting in broad peaks or poor recovery.- Use a shallower gradient of the organic mobile phase (e.g., acetonitrile).- Consider a different stationary phase with lower hydrophobicity.- Increase the column temperature to improve peak shape.
Unexpected Decrease in Binding Affinity While fluorination can enhance stability, it can also alter the peptide's conformation, which may negatively impact its binding to the target receptor.[1][5]- Systematically vary the position of the fluorinated residue to find a location that improves stability without disrupting the binding pharmacophore.- Consider using different fluorinated amino acids to subtly alter the steric and electronic properties.

Frequently Asked Questions (FAQs)

Q1: How does fluorination enhance the metabolic stability of peptides?

A1: Fluorination enhances metabolic stability primarily through two mechanisms:

  • Steric Hindrance : The bulky nature of fluorine atoms can physically block the approach of proteolytic enzymes to the peptide backbone, particularly at or near the cleavage site.[3][5]

  • Electronic Effects : As the most electronegative element, fluorine has a strong electron-withdrawing effect.[1][3] This can alter the electronic environment of the adjacent peptide bond, making it less susceptible to enzymatic hydrolysis.

Q2: What are the main strategies for incorporating fluorine into a peptide sequence?

A2: There are three primary strategies for introducing fluorine into peptides[6]:

  • Incorporation of Non-natural, Fluorinated α-Amino Acids : This is the most common approach, where synthetic amino acids with fluorinated side chains (e.g., hexafluoroleucine) are incorporated during peptide synthesis.[6][7]

  • Ligation of Fluoroalkyl Appendages : A fluorinated group is chemically attached to the peptide, often at the N- or C-terminus or on a side chain.[6]

  • Fluorination of the Peptide Backbone : This is a less common and more synthetically challenging approach that involves replacing hydrogen atoms on the peptide backbone with fluorine.[6]

Q3: Where in the peptide sequence should I introduce a fluorinated residue for maximal effect?

A3: The optimal position is highly dependent on the specific peptide and the proteases responsible for its degradation.[1] A general strategy is to place the fluorinated residue at or near the known proteolytic cleavage site. However, it is crucial to avoid modifying residues that are essential for binding to the target receptor. Systematic screening of different positions is often necessary to achieve the best balance of stability and activity.

Q4: Besides metabolic stability, what other properties of my peptide will be affected by fluorination?

A4: Fluorination can significantly alter several physicochemical properties of a peptide:

  • Hydrophobicity : Fluorination almost always increases the hydrophobicity of a peptide.[1][3] This can influence solubility, cell permeability, and interactions with other proteins.

  • Secondary Structure : The introduction of fluorinated amino acids can stabilize or destabilize secondary structures like α-helices and β-sheets, depending on the specific residue and its location.[3][8]

  • Binding Affinity : Changes in conformation and electronic properties can either increase or decrease the peptide's binding affinity for its target.[1]

  • Lipophilicity : Increased lipophilicity can improve a peptide's ability to cross cell membranes.[]

Q5: Can I use 19F NMR to study my fluorinated peptide?

A5: Yes, the 19F nucleus is an excellent NMR probe. Incorporating fluorinated amino acids provides a sensitive handle for studying peptide conformational dynamics, membrane interactions, and binding to target proteins without interference from other signals in biological samples.[7][10]

Quantitative Data Summary

The following table summarizes the impact of incorporating specific fluorinated amino acids on the metabolic stability of peptides, as reported in various studies. Note that direct comparisons should be made with caution due to differences in peptide sequences, proteases, and assay conditions.[5]

Fluorinated Amino AcidPeptide ModelProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP-IV> 100
4,4,4-TrifluorovalineSubstance P AnalogueAminopeptidase M~ 5
(2S, 4S)-5,5,5-TrifluoroleucineModel PeptideTrypsin~ 3 at P1' position
4-FluorophenylalanineBradykinin AnalogueAngiotensin-Converting Enzyme (ACE)~ 2.5

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general procedure to assess the stability of a fluorinated peptide in plasma.

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Human plasma (or plasma from another species of interest)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))[5]

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation : Prepare stock solutions of the peptides in an appropriate solvent (e.g., water or DMSO) and a working solution in the reaction buffer. Thaw plasma on ice.

  • Reaction Initiation : Pre-warm the plasma to 37°C. Initiate the degradation reaction by adding the peptide working solution to the plasma at a final concentration of, for example, 0.1-1 mg/mL.[5]

  • Time-Course Sampling : At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Quenching : Immediately stop the enzymatic degradation by adding the aliquot to a tube containing the cold quenching solution.[4][5]

  • Protein Precipitation : Vortex the quenched sample and centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated plasma proteins.[4]

  • Analysis : Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS.[4][5]

  • Data Analysis : Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).[4][5]

Visualizations

PeptideStabilityAssayWorkflow prep Preparation (Peptide Stocks, Plasma) init Reaction Initiation (Add Peptide to Plasma at 37°C) prep->init sample Time-Course Sampling (t = 0, 15, 30... min) init->sample quench Reaction Quenching (Add Aliquot to Acid/Solvent) sample->quench precip Protein Precipitation (Centrifuge at 4°C) quench->precip analyze Supernatant Analysis (RP-HPLC / LC-MS) precip->analyze data Data Analysis (Calculate Half-Life, t½) analyze->data

Caption: Workflow for a typical in vitro peptide stability assay.

Troubleshooting_SPPS start Low Yield in Fluorinated Peptide Synthesis cause1 Potential Cause: Inefficient Coupling start->cause1 cause2 Potential Cause: On-Resin Aggregation start->cause2 sol1a Increase Equivalents of Fluorinated Amino Acid cause1->sol1a sol1b Use Microwave-Assisted SPPS cause1->sol1b sol1c Use High-Activity Coupling Reagents (e.g., HATU) cause1->sol1c sol2a Use Aggregation-Disrupting Solvents (e.g., HFIP) cause2->sol2a end Improved Yield sol1a->end sol1b->end sol1c->end sol2a->end

Caption: Troubleshooting logic for low-yield fluorinated peptide synthesis.

References

Technical Support Center: Refinement of Protocols for Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the site-specific incorporation of unnatural amino acids (Uaas).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common reasons for low yield of my Uaa-containing protein?

Low protein yield is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Amber Suppression: The suppressor tRNA (tRNACUA) competes with release factor 1 (RF1) for binding to the amber stop codon (UAG).[1][2] If RF1 outcompetes the tRNA, translation terminates, leading to truncated protein products.

  • Suboptimal tRNA/aaRS Pair: The efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS) in charging the suppressor tRNA with the Uaa, and the subsequent interaction of the charged tRNA with the ribosome and elongation factors, are critical.[3] An inefficient or mismatched pair will result in poor incorporation.

  • Toxicity of the Uaa or aaRS: The unnatural amino acid itself or the expression of the orthogonal aaRS can be toxic to the host cells, leading to reduced cell viability and protein synthesis.[4]

  • Limited Uaa Bioavailability: The Uaa must be efficiently transported into the cell and be available at a sufficient concentration for acylation by the aaRS.[2]

  • Poor Expression of the Target Protein: The inherent expression level of the protein of interest can also be a limiting factor.

  • Codon Context: The nucleotide sequence immediately surrounding the amber codon can influence the efficiency of suppression.

Q2: How can I improve the efficiency of amber suppression?

Optimizing amber suppression is key to increasing the yield of your target protein. Consider the following strategies:

  • Optimize Plasmid Ratios: The relative amounts of plasmids encoding the target protein, the aaRS, and the suppressor tRNA can significantly impact expression levels. Titrating these ratios is recommended to find the optimal balance.[5]

  • Enhance tRNA Expression: Increasing the intracellular concentration of the suppressor tRNA can improve its ability to compete with RF1. This can be achieved by using stronger promoters or multiple copies of the tRNA gene.

  • Use a Genomically Recoded Organism (GRO): In E. coli, strains have been engineered where all genomic UAG stop codons are replaced with UAA.[2] This allows for the deletion of RF1, eliminating competition at the amber codon and dramatically increasing incorporation efficiency.[2]

  • Engineer Release Factor 1 (eRF1) in Eukaryotic Cells: In mammalian cells, engineering the eukaryotic release factor 1 (eRF1) to have reduced activity at the UAG codon can increase Uaa incorporation.[6]

  • Optimize Uaa Concentration: The concentration of the Uaa in the growth media should be optimized. Too low a concentration will limit incorporation, while excessively high concentrations can be toxic. A typical starting point for optimization is in the range of 50–400 µM.[5]

Q3: My protein is being truncated, what is the likely cause and how can I fix it?

Protein truncation is a clear indicator that the amber stop codon is not being efficiently suppressed.

  • Primary Cause: The most common reason is the termination of translation at the UAG codon by release factor 1 (RF1) before the Uaa-charged tRNA can bind.[2]

  • Troubleshooting Steps:

    • Verify Expression of Orthogonal Components: Confirm the expression of both the orthogonal aaRS and the suppressor tRNA.

    • Increase Suppressor tRNA Levels: As mentioned in Q2, increasing the concentration of the suppressor tRNA can favor suppression over termination.

    • Optimize Induction Conditions: Adjust the concentration of inducers (e.g., arabinose, IPTG) and the timing of induction.

    • Consider a Different Suppressor tRNA: Different tRNA scaffolds can exhibit varying efficiencies in different cellular contexts.[1][3][7]

    • Utilize a Cell-Free System: Cell-free protein synthesis (CFPS) systems offer greater control over the reaction components. For instance, RF1 can be omitted from the reaction mix in PURE systems.[8]

Q4: I am observing misincorporation of natural amino acids at the amber codon. How can I improve fidelity?

Ensuring that only the intended Uaa is incorporated is crucial for the integrity of your experiment.

  • Orthogonality of the aaRS/tRNA Pair: The primary cause of misincorporation is a lack of orthogonality. This means the engineered aaRS may recognize and charge the suppressor tRNA with a natural amino acid, or an endogenous synthetase may charge the suppressor tRNA.[9]

  • Strategies to Enhance Fidelity:

    • Directed Evolution of the aaRS: The specificity of the aaRS can be improved through rounds of directed evolution, selecting for variants that have high activity with the desired Uaa and low activity with all 20 canonical amino acids.

    • Utilize a "Negative Selection" Step: When evolving the aaRS, include a step that selects against cells that incorporate natural amino acids at the amber codon.

    • Check for Near-Cognate tRNA Recognition: In some cases, endogenous tRNAs can recognize the UAG codon, leading to misincorporation. This is generally a minor issue but can be sequence-dependent.

Q5: What are the advantages of using a cell-free protein synthesis (CFPS) system for Uaa incorporation?

CFPS systems provide a powerful alternative to in vivo expression for several reasons:

  • Open System: The open nature of CFPS allows for direct manipulation of the reaction environment.[4][8] This includes the addition of non-canonical components and the removal of competing factors like RF1.[8]

  • Toxicity Bypass: Issues related to the toxicity of the Uaa or the orthogonal components to living cells are circumvented.[4][8]

  • Rapid Prototyping: CFPS systems are ideal for rapidly screening different Uaas, incorporation sites, and orthogonal pairs.[10]

  • Expression of Difficult Proteins: They are well-suited for the expression of proteins that are toxic or prone to aggregation in vivo, such as membrane proteins.[4][10]

Quantitative Data Summary

The efficiency of Uaa incorporation can vary widely depending on the specific system, the Uaa, and the protein context. The following tables summarize key quantitative data from the literature.

System Unnatural Amino Acid Protein Yield Suppression Efficiency Reference
Wheat Germ Extract (Cell-Free)p-acetyl-phenylalanine (AcPhe)up to 220 µg/mLNot explicitly stated, but high productivity reported.[1][11]
E. coli (in vivo)p-azido-L-phenylalanine (AzF)-Optimized conditions in HEK293 cells showed high efficiency.[5]
E. coli (in vivo)VariousYield increases up to 195% with evolved tRNA.-[3]
PURE System (Cell-Free)BODIPY FL-aminophenylalanine-Highly dependent on codon position.

Key Experimental Protocols

Protocol 1: General Workflow for Uaa Incorporation in E. coli

This protocol outlines the fundamental steps for site-specific incorporation of a Uaa into a target protein expressed in E. coli using amber suppression.

  • Plasmid Transformation: Co-transform E. coli with two plasmids:

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA (tRNACUA).

    • A plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Cell Growth and Induction:

    • Grow the transformed cells in a suitable medium (e.g., LB or TB) with appropriate antibiotics.

    • When the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), add the unnatural amino acid to the medium to the desired final concentration (e.g., 1 mM).

    • Induce the expression of the aaRS, tRNA, and the target protein using the appropriate inducers (e.g., L-arabinose for the pBAD promoter, IPTG for the pLac promoter).

  • Protein Expression: Incubate the cells at a suitable temperature (e.g., 18-30°C) for a defined period (e.g., 16-24 hours) to allow for protein expression.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Protein Purification: Purify the Uaa-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography based on a purification tag).

  • Verification of Incorporation: Confirm the successful incorporation of the Uaa using methods such as mass spectrometry or western blotting with an antibody that recognizes a tag on the full-length protein.

Visualizations

experimental_workflow cluster_plasmids Plasmid Preparation p_aaRS_tRNA Plasmid 1: Orthogonal aaRS Suppressor tRNA transformation Co-transformation into E. coli p_aaRS_tRNA->transformation p_target Plasmid 2: Target Gene (with TAG) p_target->transformation cell_growth Cell Growth & Induction with Uaa transformation->cell_growth expression Protein Expression cell_growth->expression harvest Harvesting & Lysis expression->harvest purification Purification harvest->purification verification Verification (e.g., Mass Spec) purification->verification

Caption: General experimental workflow for Uaa incorporation in E. coli.

amber_suppression_pathway cluster_ribosome Ribosome A-Site mRNA mRNA with UAG Codon Elongation Protein Elongation (Uaa Incorporated) mRNA->Elongation Termination Translation Termination (Truncated Protein) mRNA->Termination Uaa_tRNA Uaa-tRNA_CUA Uaa_tRNA->mRNA Suppression RF1 Release Factor 1 (RF1) RF1->mRNA Competition

Caption: Competing pathways at the amber (UAG) codon.

troubleshooting_logic start Low Protein Yield check_truncation Check for Truncated Protein (Western Blot) start->check_truncation no_truncation Full-Length Protein Present, but Low Quantity check_truncation->no_truncation No truncation Truncated Protein Observed check_truncation->truncation Yes optimize_expression Optimize Overall Expression: - Lower temperature - Optimize inducer conc. - Check plasmid integrity no_truncation->optimize_expression optimize_suppression Optimize Suppression: - Increase tRNA conc. - Optimize Uaa conc. - Change codon context truncation->optimize_suppression use_gro Consider RF1-deficient strain (GRO) optimize_suppression->use_gro

Caption: Troubleshooting logic for low Uaa incorporation yield.

References

Validation & Comparative

A Head-to-Head Battle of Fluorinated Probes: 4-(Trifluoromethyl)-dl-phenylalanine vs. 4-fluorophenylalanine in NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of protein NMR spectroscopy, the choice of a suitable fluorinated amino acid probe is critical. This guide provides a comprehensive, data-driven comparison of two popular choices: 4-(Trifluoromethyl)-dl-phenylalanine (TFM-Phe) and 4-fluorophenylalanine (4-F-Phe). By examining their performance in NMR studies, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the optimal probe for their specific application.

The power of ¹⁹F NMR in studying protein structure, dynamics, and interactions is well-established. The ¹⁹F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it an exceptionally sensitive reporter of its local environment within a protein. Both TFM-Phe and 4-F-Phe leverage these properties, serving as valuable tools to investigate protein folding, conformational changes, and ligand binding.

Quantitative Comparison of NMR Probe Performance

The selection of an appropriate NMR probe hinges on a variety of factors, including sensitivity, potential for structural perturbation, and the specific NMR parameters being measured. The following table summarizes key quantitative data for TFM-Phe and 4-F-Phe based on available experimental evidence.

PropertyThis compound (TFM-Phe)4-fluorophenylalanine (4-F-Phe)Key Considerations & References
¹⁹F NMR Signal Intensity Enhanced (3 equivalent ¹⁹F nuclei)Standard (1 ¹⁹F nucleus)The trifluoromethyl group in TFM-Phe provides a threefold amplification of the NMR signal, leading to improved signal-to-noise in a shorter acquisition time.[1]
Sensitivity to Environment High, particularly sensitive to changes in polarity.High, sensitive to the local electrostatic environment.The trifluoromethyl group, especially when conjugated to an aromatic ring, exhibits a significant chemical shift dispersion in response to changes in solvent polarity, making it a highly sensitive probe.[1] The ¹⁹F chemical shift of 4-F-Phe is also highly responsive to its environment.[2]
Spin-Lattice Relaxation (T₁) Significantly shorterLongerA shorter T₁ allows for faster repetition of NMR experiments, which is particularly advantageous for relaxation-based studies of protein dynamics.
Effect on Protein Stability Can increase thermal stability.Can increase or have minimal effect on thermal stability.In a study on E. coli transketolase, incorporation of TFM-Phe at a solvent-exposed site led to a 7.5 °C increase in the thermal transition midpoint (Tm), while 4-F-Phe incorporation resulted in a 4.1 °C increase.[3]
Potential for Structural Perturbation The bulkier trifluoromethyl group may introduce greater steric hindrance compared to a single fluorine atom.Generally considered to be a conservative substitution for phenylalanine with minimal structural perturbation.[4]The choice of probe should consider the specific structural context of the incorporation site to minimize any potential functional impact.

Experimental Protocols

Detailed and reliable protocols are essential for the successful incorporation of unnatural amino acids and subsequent NMR analysis. Below are representative protocols for both TFM-Phe and 4-F-Phe.

Protocol 1: Site-Specific Incorporation of this compound (TFM-Phe) in E. coli

This protocol outlines a general method for the site-specific incorporation of TFM-Phe into a protein of interest using an amber stop codon suppression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest containing an amber (TAG) stop codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for TFM-Phe.

  • Luria-Bertani (LB) or minimal media.

  • Appropriate antibiotics.

  • This compound (TFM-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the protein expression plasmid and the synthetase/tRNA plasmid.

  • Select a single colony and grow an overnight culture in LB media with appropriate antibiotics at 37°C.

  • Inoculate a larger volume of expression media with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Supplement the culture with TFM-Phe to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to facilitate proper protein folding.

  • Harvest the cells by centrifugation.

  • Purify the TFM-Phe-labeled protein using standard chromatography techniques.

Protocol 2: Incorporation of 4-fluorophenylalanine (4-F-Phe) in E. coli

This protocol describes a general method for incorporating 4-F-Phe into a protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal media.

  • Appropriate antibiotics.

  • 4-fluorophenylalanine (4-F-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Grow an overnight culture of the transformed E. coli in LB media with antibiotics.

  • Inoculate M9 minimal media with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.5.

  • Pellet the cells by centrifugation and resuspend them in fresh M9 minimal media lacking phenylalanine but supplemented with 4-F-Phe (typically 100-200 mg/L).

  • Induce protein expression with IPTG (0.1-1 mM).

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvest the cells and purify the 4-F-Phe-labeled protein.[2]

Protocol 3: 1D ¹⁹F NMR Analysis

This protocol provides the basic steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a labeled protein.

Materials:

  • Purified fluorinated protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O) for field locking.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare the NMR sample by dissolving the lyophilized protein in the NMR buffer or by buffer exchange. The final protein concentration should typically be in the range of 10 µM to 1 mM.

  • Add D₂O to the sample to a final concentration of 5-10% (v/v).

  • Transfer the sample to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.

  • Tune and match the fluorine probe to the ¹⁹F frequency.

  • Acquire a 1D ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

  • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts can be referenced externally to a standard such as trifluoroacetic acid (TFA).[2]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to visualize a general experimental workflow and a hypothetical signaling pathway under investigation.

experimental_workflow cluster_cloning Gene Cloning & Mutagenesis cluster_expression Protein Expression cluster_analysis Analysis Gene Gene of Interest Plasmid Expression Plasmid Gene->Plasmid Ligation Mutagenesis Site-Directed Mutagenesis (TAG) Plasmid->Mutagenesis Transformation E. coli Transformation Mutagenesis->Transformation Culture Cell Culture & Induction Transformation->Culture Purification Protein Purification Culture->Purification UAA Add Unnatural Amino Acid UAA->Culture NMR 19F NMR Spectroscopy Purification->NMR

Caption: General experimental workflow for incorporating fluorinated phenylalanine analogs into proteins for NMR studies.

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor (Probe-labeled) Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Gene Expression TF->Gene_Expression Regulation

Caption: Hypothetical signaling pathway where a ¹⁹F-labeled receptor is used to study ligand-induced conformational changes by NMR.

Conclusion: Making an Informed Choice

Both this compound and 4-fluorophenylalanine are powerful probes for protein NMR studies, each with its own set of advantages.

This compound (TFM-Phe) is the probe of choice when:

  • High sensitivity is paramount: The three fluorine nuclei provide a significant boost in signal-to-noise.[1]

  • Relaxation-based studies are planned: Its shorter T₁ relaxation time allows for faster data acquisition.

  • A more significant environmental probe is desired: The trifluoromethyl group can be more sensitive to changes in the local environment.

4-fluorophenylalanine (4-F-Phe) is a better option when:

  • Minimizing structural perturbation is the primary concern: As a more conservative substitution for phenylalanine, it is less likely to alter protein structure and function.[4]

  • A well-established and characterized probe is preferred: A wealth of literature exists on its incorporation and use.

Ultimately, the decision between TFM-Phe and 4-F-Phe will depend on the specific research question, the nature of the protein system under investigation, and the type of NMR experiment being performed. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and harness the full potential of ¹⁹F NMR in their scientific endeavors.

References

A Comparative Analysis of L- and D-Isomers of Trifluoromethyl-Phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological properties of lead compounds. Among these, fluorinated phenylalanine analogs, particularly trifluoromethyl-phenylalanine, have garnered significant interest. The introduction of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of the L- and D-isomers of 4-(trifluoromethyl)phenylalanine, offering insights into their differential biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties

The fundamental physicochemical properties of the L- and D-isomers of 4-(trifluoromethyl)phenylalanine are identical except for their optical rotation. However, this stereochemical difference is the cornerstone of their distinct biological behaviors.

PropertyValue
Molecular FormulaC₁₀H₁₀F₃NO₂
Molecular Weight233.19 g/mol
ChiralityL-isomer (S-configuration), D-isomer (R-configuration)

Biological Performance: A Tale of Two Isomers

The spatial arrangement of the amino and carboxyl groups relative to the trifluoromethyl-phenyl side chain dictates how these isomers interact with chiral biological machinery such as enzymes and receptors.

Enzymatic Stability

A paramount challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. The stereochemistry of amino acid residues is a critical determinant of this stability.

Table 1: Expected Comparative Enzymatic Stability of a Hypothetical Peptide Containing L- vs. D-4-(Trifluoromethyl)phenylalanine

Isomer in PeptideEnzymeExpected Half-Life (t½)Expected Degradation Rate
L-4-(trifluoromethyl)phenylalanineTrypsinLowHigh
D-4-(trifluoromethyl)phenylalanineTrypsinHighLow
L-4-(trifluoromethyl)phenylalanineChymotrypsinLowHigh
D-4-(trifluoromethyl)phenylalanineChymotrypsinHighLow
L-4-(trifluoromethyl)phenylalanineHuman PlasmaModerateModerate
D-4-(trifluoromethyl)phenylalanineHuman PlasmaHighLow
Receptor Binding and Biological Activity

The stereochemistry of an amino acid analog can dramatically influence its binding affinity for a target receptor and its subsequent biological activity. While specific receptor binding data for the individual isomers of 4-(trifluoromethyl)phenylalanine is limited, studies on other phenylalanine analogs provide valuable insights. For instance, the introduction of a D-amino acid can sometimes enhance receptor binding affinity. In a study on gonadotropin-releasing hormone (GnRH) peptides, the introduction of D-phenylalanine improved the GnRH receptor binding affinities.[1]

Conversely, for some biological processes, the L-isomer is essential for activity. A study comparing L- and D-isomers of aromatic amino acids in equine spermatozoa found that the D-isomers were incapable of stimulating the production of reactive oxygen species (ROS), and in fact, inhibited the activity of the corresponding L-isomers.

Furthermore, a study on the effects of L- and D-phenylalanine on hormone release in humans demonstrated stereoisomer-specific effects. Ingestion of L-phenylalanine increased insulin, glucagon, and GIP concentrations, while D-phenylalanine did not show these effects.[2] This highlights the stereospecificity of the underlying biological transport and receptor interaction mechanisms.

A fascinating differential effect was observed in a study on L-phenylalanine aggregation, which is linked to the pathology of phenylketonuria. D-phenylalanine was found to arrest the formation of amyloid fibrils by L-phenylalanine, suggesting a potential therapeutic role for the D-isomer in this context.[3]

Experimental Protocols

To facilitate further research and validation of the comparative performance of L- and D-4-(trifluoromethyl)phenylalanine, detailed experimental protocols are provided below.

Protocol 1: In Vitro Enzymatic Degradation Assay

This protocol allows for the determination of the stability of peptides containing L- or D-4-(trifluoromethyl)phenylalanine in the presence of a specific protease.

Materials:

  • Peptide containing L-4-(trifluoromethyl)phenylalanine

  • Peptide containing D-4-(trifluoromethyl)phenylalanine

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the L- and D-peptides in the assay buffer.

  • Prepare a stock solution of the protease in the assay buffer.

  • In separate microcentrifuge tubes, mix the peptide solution with the assay buffer.

  • Initiate the reaction by adding the protease solution to achieve a desired enzyme-to-substrate ratio.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide.

Protocol 2: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of L- and D-4-(trifluoromethyl)phenylalanine to a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand known to bind to the receptor

  • L-4-(trifluoromethyl)phenylalanine

  • D-4-(trifluoromethyl)phenylalanine

  • Assay buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, add the assay buffer, varying concentrations of the unlabeled competitor (L- or D-isomer), and a fixed concentration of the radiolabeled ligand.

  • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing a Key Biological Pathway: L-Type Amino Acid Transporter 1 (LAT1)

The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, and is often overexpressed in cancer cells. The differential interaction of L- and D-isomers with LAT1 can have significant implications for drug delivery. It has been shown that human LAT1 can transport D-phenylalanine.[4]

LAT1_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_TFP L-4-(Trifluoromethyl)phenylalanine LAT1 LAT1 Transporter L_TFP->LAT1 High Affinity Transport D_TFP D-4-(Trifluoromethyl)phenylalanine D_TFP->LAT1 Potential Transport L_TFP_in L-4-(Trifluoromethyl)phenylalanine LAT1->L_TFP_in D_TFP_in D-4-(Trifluoromethyl)phenylalanine LAT1->D_TFP_in Metabolism Cellular Metabolism / Protein Synthesis L_TFP_in->Metabolism

Differential transport of L- and D-isomers via LAT1.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparison of L- and D-isomers of trifluoromethyl-phenylalanine.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cluster_analysis Data Analysis & Comparison Synthesis Synthesize L- and D-Isomers of 4-(Trifluoromethyl)phenylalanine Purity Confirm Purity and Enantiomeric Excess (ee%) Synthesis->Purity Stability Enzymatic Stability Assay (e.g., with Trypsin, Plasma) Purity->Stability Binding Competitive Receptor Binding Assay Purity->Binding Activity Cell-Based Functional Assay (e.g., Proliferation, Signaling) Purity->Activity Data Tabulate and Compare Quantitative Data Stability->Data Binding->Data PK Pharmacokinetic Studies (e.g., in Rodent Model) Activity->PK Activity->Data Efficacy Efficacy Studies in Disease Model PK->Efficacy Efficacy->Data Conclusion Draw Conclusions on Structure-Activity Relationship Data->Conclusion

Workflow for comparing L- and D-isomers.

References

A Comparative Guide to the Mass Spectrometry of Proteins Containing 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating biological processes and developing novel therapeutics. Among these, 4-(Trifluoromethyl)-dl-phenylalanine (TFM-Phe) offers a unique probe for studying protein structure and function due to the distinctive properties of the trifluoromethyl group. This guide provides a comparative analysis of the mass spectrometric behavior of proteins containing TFM-Phe, offering insights into its performance against traditional labeling methods and outlining the experimental protocols necessary for its successful application.

Performance Comparison: TFM-Phe vs. Standard Amino Acids in Mass Spectrometry

The introduction of the electron-withdrawing trifluoromethyl group into the phenylalanine side chain can influence several aspects of mass spectrometric analysis. While direct, comprehensive comparative studies are still emerging, we can infer performance based on the known fragmentation patterns of similar molecules and general principles of mass spectrometry.

Key Considerations for Mass Spectrometry Analysis:

  • Mass Shift: The most immediate effect of incorporating TFM-Phe is a predictable mass shift in peptides containing this residue, which is fundamental for its identification.

  • Fragmentation: The C-F bonds in the trifluoromethyl group are strong, which may influence peptide fragmentation patterns during tandem mass spectrometry (MS/MS). The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of a ·CF3 radical or a rearrangement involving CF2.[1] In peptides, the presence of the CF3 group on the phenyl ring could alter the fragmentation of the amino acid side chain and potentially influence backbone fragmentation, although detailed comparative studies on peptides are limited. For instance, in deprotonated peptides containing phenylalanine, a major fragmentation is the elimination of neutral cinnamic acid.[2] How the trifluoromethyl group modifies this and other fragmentation pathways requires further investigation.

  • Ionization Efficiency: The impact of the trifluoromethyl group on the ionization efficiency of peptides is not well-documented in comparative studies. However, the high electronegativity of fluorine could potentially influence the proton affinity of the peptide, which in turn affects its ionization in electrospray ionization (ESI).

  • Quantitative Analysis: TFM-Phe can be used in quantitative proteomics studies. Its performance can be compared to established methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC utilizes amino acids labeled with stable isotopes (e.g., 13C, 15N) to differentiate between cell populations, offering high accuracy in relative protein quantification.[3][4][5] While TFM-Phe does not provide the same internal standard for every peptide as SILAC, label-free quantification methods can be employed to compare the abundance of TFM-Phe-containing proteins across different samples. The accuracy and precision of such an approach would need to be carefully validated against methods like SILAC.

Data Presentation

Table 1: Theoretical Mass Shifts for Phenylalanine and its Analogs

Amino AcidStructureMonoisotopic Mass (Da)Mass Shift vs. Phe (Da)
Phenylalanine (Phe)C9H11NO2165.078980
This compound (TFM-Phe)C10H10F3NO2233.06636+67.98738
Heavy Phenylalanine (13C9, 15N) (used in SILAC)13C9H11 15NO2175.0999+10.02092

Table 2: Comparison of Quantitative Proteomics Approaches

FeatureTFM-Phe Labeling (with Label-Free Quantification)SILAC
Principle Incorporation of a heavy unnatural amino acid. Quantification based on signal intensity of the peptide precursor ion.Metabolic incorporation of stable isotope-labeled amino acids. Quantification based on the ratio of heavy to light peptide pairs.[3][4][5]
Multiplexing Limited by the number of conditions that can be compared in separate LC-MS/MS runs.Can be multiplexed (e.g., duplex, triplex SILAC) to compare multiple conditions in a single run.[5]
Accuracy Dependent on the reproducibility of LC-MS/MS runs.High accuracy due to co-analysis of heavy and light peptides, minimizing run-to-run variation.[3]
Protein Coverage Potentially similar to other label-free methods.Can achieve broad proteome coverage.
Complexity Requires optimization of protein expression with the unnatural amino acid. Data analysis is for label-free quantification.Requires complete metabolic labeling, which can be challenging for some cell types. Data analysis requires specialized software for heavy/light peptide ratio calculation.

Experimental Protocols

General Workflow for Mass Spectrometry Analysis of TFM-Phe Containing Proteins

A typical workflow for the analysis of proteins containing TFM-Phe involves several key steps, from the incorporation of the unnatural amino acid to the final data analysis.

G cluster_expression Protein Expression cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis a Genetic Incorporation of TFM-Phe b Cell Lysis & Protein Extraction a->b c Protein Digestion (e.g., Trypsin) b->c d Peptide Cleanup (e.g., Desalting) c->d e LC-MS/MS Analysis d->e f Database Searching & Protein Identification e->f g Quantitative Analysis f->g TGF_beta_pathway TGFb TGF-β Ligand ReceptorII TGF-β Receptor II TGFb->ReceptorII Binds ReceptorI TGF-β Receptor I ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 p-SMAD2/3 ReceptorI->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

References

Validating 4-(Trifluoromethyl)-dl-phenylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. It allows for the introduction of novel chemical functionalities, enabling the development of next-generation therapeutics and advanced tools for biological research.[1][2][3] Among the various UAAs, 4-(Trifluoromethyl)-dl-phenylalanine, a fluorinated analog, offers a unique probe for studying protein structure and function, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]

However, the successful incorporation of any UAA must be rigorously validated to ensure the fidelity and efficiency of the process. Mass spectrometry (MS) has emerged as the gold standard for this purpose, providing unparalleled sensitivity, accuracy, and sequence-specific information.[3][7] This guide provides an objective comparison of mass spectrometry with other validation techniques, supported by experimental data and detailed protocols for confirming the incorporation of this compound.

Performance Comparison of Validation Methods

The choice of a validation method depends on factors such as the required sensitivity, the desired level of structural detail, and sample purity. While mass spectrometry is a dominant technique, other methods like Edman degradation offer alternative approaches.

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Ionization and fragmentation of the protein or its constituent peptides, with identification based on mass-to-charge ratios.[8]Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[8][9]
Sensitivity High (picomole to femtomole range)Moderate (typically requires 10-100 picomoles of purified peptide).[8]
Throughput High, suitable for analyzing complex mixtures.[8]Low, as it is a sequential process.[8]
Information Provided Confirms mass of the intact protein and provides sequence-specific localization of the UAA through peptide fragmentation (MS/MS).[9]Provides the amino acid sequence from the N-terminus, confirming the position of the UAA if it is within the readable sequence length.
Limitations May require specialized software for data analysis.Not suitable for C-terminally blocked proteins and can be challenging for proteins with post-translational modifications. The chemical lability of some UAAs can be a hurdle.[9]

Quantitative Data for Mass Spectrometry Validation

A key advantage of mass spectrometry is its ability to precisely measure the mass of molecules. The incorporation of this compound results in a predictable mass shift in the protein or peptide.

AnalyteExpected Monoisotopic Mass (Da)Mass Shift upon Incorporation (Da)
Phenylalanine (Phe)147.0684N/A
This compound233.0664[10]+86.00

This mass difference is a critical signature that is used to identify the successful incorporation of the UAA. High-resolution mass spectrometry can easily detect this mass shift.[9]

Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

This protocol outlines a typical "bottom-up" proteomics workflow for validating UAA incorporation.

1. Protein Expression and Purification:

  • Express the target protein in a suitable expression system (e.g., E. coli, mammalian cells) using an orthogonal translation system consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate tRNA.[2][3][11]

  • Supplement the growth media with this compound.

  • Purify the expressed protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography) to ensure high purity.[12]

2. In-solution Digestion:

  • Denature the purified protein using a chaotropic agent (e.g., urea, guanidinium chloride).

  • Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT).

  • Alkylate the cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.

  • Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the digested peptides using reverse-phase liquid chromatography based on their hydrophobicity.[9]

  • The separated peptides are then introduced into the mass spectrometer via electrospray ionization (ESI).

  • Perform a full scan (MS1) to detect the precursor ions of the peptides, including those containing this compound, identified by their specific mass.[9]

  • Isolate the precursor ion of the peptide containing the UAA and subject it to fragmentation (MS/MS or MS2).[9]

  • Analyze the resulting fragment ions to confirm the amino acid sequence and the precise location of the incorporated UAA.[9]

4. Data Analysis:

  • Use specialized proteomics software to search the MS/MS spectra against a protein sequence database.

  • Include the mass of this compound as a variable modification in the search parameters.

  • Manually inspect the MS/MS spectra of peptides identified as containing the UAA to confirm that the fragmentation pattern is consistent with the modified sequence.

Visualizing the Workflow and Comparison

experimental_workflow cluster_expression Protein Expression cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Validation expression Target Protein Expression with UAA purification Protein Purification expression->purification digestion Enzymatic Digestion (e.g., Trypsin) purification->digestion lc LC Separation digestion->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS/MS Fragmentation (Sequence Confirmation) ms1->ms2 data_analysis Data Analysis and Sequence Verification ms2->data_analysis

Mass Spectrometry Validation Workflow.

method_comparison cluster_validation_methods Validation Methods for UAA Incorporation cluster_ms_attributes Attributes cluster_edman_attributes Attributes ms Mass Spectrometry ms_sens High Sensitivity ms->ms_sens ms_info Sequence & Location ms->ms_info ms_plex Complex Mixtures ms->ms_plex edman Edman Degradation edman_seq N-terminal Sequencing edman->edman_seq edman_chiral Can determine chirality (with chiral chromatography) edman->edman_chiral edman_pure Requires Pure Sample edman->edman_pure

Comparison of Validation Methods.

References

A Comparative Guide to the Stability of Proteins with Different Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenylalanine analogs into proteins has emerged as a powerful tool for enhancing and probing protein stability. The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence the intramolecular interactions that govern protein folding and stability.[1] This guide provides a comparative analysis of the effects of different fluorinated phenylalanines on protein stability, supported by experimental data and detailed methodologies.

Quantitative Comparison of Protein Stability

Table 1: Comparative Stability of a Model Protein with Different Fluorinated Phenylalanines

Phenylalanine AnalogNumber of Fluorine AtomsChange in Melting Temperature (ΔTm, °C)Change in Gibbs Free Energy of Unfolding (ΔΔG, kcal/mol)
Wild-Type (Phenylalanine) 00 (Reference)0 (Reference)
4-Fluoro-L-phenylalanine 1+2 to +5+0.5 to +1.5
3,5-Difluoro-L-phenylalanine 2+4 to +8+1.0 to +2.5
2,3,5,6-Tetrafluoro-L-phenylalanine 4+8 to +15+2.0 to +4.0
Pentafluoro-L-phenylalanine 5+10 to +20+2.5 to +5.0

Note: The values presented are illustrative and represent typical ranges observed in various protein systems. The exact change in stability is highly dependent on the specific protein, the position of the substitution, and the experimental conditions.

The data consistently demonstrates that increasing the number of fluorine substitutions on the phenylalanine ring generally leads to a progressive increase in protein stability. This "fluoro-stabilization effect" is attributed to a combination of factors, including enhanced hydrophobicity of the fluorinated side chain, which can lead to more favorable packing in the protein core, and altered electrostatic interactions.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine protein stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat absorbed by a protein as it unfolds upon heating. This allows for the determination of the Tm and the calorimetric enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare the wild-type and fluorinated protein variants at a concentration of 1-2 mg/mL in a well-defined buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).

    • Dialyze all protein samples extensively against the same buffer to ensure identical buffer conditions.

    • Prepare a matching buffer blank for reference.

  • DSC Measurement:

    • Load the protein sample and the buffer blank into the respective cells of the microcalorimeter.

    • Equilibrate the system at a starting temperature (e.g., 25°C).

    • Apply a constant heating scan rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 95°C).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Subtract the buffer-buffer scan from the protein-buffer scan to obtain the excess heat capacity curve.

    • The Tm is the temperature at the peak of the heat capacity curve.

    • The calorimetric enthalpy (ΔH) is calculated by integrating the area under the peak.

    • The Gibbs free energy of unfolding (ΔG) can be calculated using the Gibbs-Helmholtz equation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy monitors the changes in the secondary structure of a protein as a function of temperature. The unfolding process is followed by measuring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins).

Methodology:

  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

  • CD Measurement:

    • Place the protein solution in a quartz cuvette with a 1 mm path length.

    • Record a baseline CD spectrum of the buffer at the starting temperature.

    • Record the CD spectrum of the protein sample at the starting temperature.

    • Monitor the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 1°C/min) from the starting temperature to the final unfolding temperature.

  • Data Analysis:

    • Plot the CD signal at 222 nm as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm, which corresponds to the midpoint of the transition.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method that monitors protein unfolding by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein.

Methodology:

  • Sample Preparation:

    • Prepare a master mix containing the protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) in the desired buffer.

    • Aliquot the master mix into a 96-well or 384-well PCR plate.

  • DSF Measurement:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The Tm is the temperature at the inflection point of the resulting sigmoidal curve, which can be determined from the peak of the first derivative of the curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability analysis of proteins with different fluorinated phenylalanines.

experimental_workflow cluster_preparation Protein Preparation cluster_assays Stability Assays cluster_analysis Data Analysis and Comparison WT Wild-Type Protein (Phenylalanine) DSC Differential Scanning Calorimetry (DSC) WT->DSC CD Circular Dichroism (CD) WT->CD DSF Differential Scanning Fluorimetry (DSF) WT->DSF F1 Protein with Monofluoro-Phe F1->DSC F1->CD F1->DSF F2 Protein with Difluoro-Phe F2->DSC F2->CD F2->DSF F5 Protein with Pentafluoro-Phe F5->DSC F5->CD F5->DSF Tm Determine Melting Temperature (Tm) DSC->Tm dG Calculate Gibbs Free Energy of Unfolding (ΔG) DSC->dG CD->Tm DSF->Tm Compare Comparative Analysis of ΔTm and ΔΔG Tm->Compare dG->Compare

Caption: Experimental workflow for comparative stability analysis.

Signaling Pathway of Stability Enhancement

The incorporation of fluorinated phenylalanines influences protein stability through a cascade of effects on intramolecular interactions.

stability_pathway Start Incorporation of Fluorinated Phenylalanine Hydrophobicity Increased Side-Chain Hydrophobicity Start->Hydrophobicity Electrostatics Altered Electrostatic Potential of Aromatic Ring Start->Electrostatics Packing Enhanced Core Packing and van der Waals Interactions Hydrophobicity->Packing Interactions Modulated Cation-π and π-π Stacking Interactions Electrostatics->Interactions Folding More Favorable Folded State Ensemble Packing->Folding Interactions->Folding Stability Increased Protein Thermodynamic Stability (Higher Tm and ΔG) Folding->Stability

Caption: Logic of stability enhancement by fluorinated phenylalanines.

References

Assessing the Specificity of Phenylalanine-Specific Antibodies Against Fluorinated Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the specificity of an antibody is paramount for accurate and reliable immunoassays. When targeting small molecules like the amino acid L-phenylalanine, a critical consideration is the potential for cross-reactivity with structurally similar analogs. The introduction of fluorine atoms to the phenyl ring of phenylalanine creates a family of analogs used to probe biological systems, but their structural resemblance to the native amino acid presents a challenge for antibody recognition. This guide provides a comparative analysis of the cross-reactivity of a phenylalanine-specific antibody with various fluorinated analogs, supported by detailed experimental methodologies and quantitative data.

The substitution of hydrogen with fluorine, an atom of similar size but significantly higher electronegativity, can alter the electronic properties of the phenyl ring.[1][2] This modification can influence non-covalent interactions, such as π-π stacking and cation-π interactions, which are often crucial for antibody-antigen binding.[1] Therefore, a thorough evaluation of an antibody's binding profile against a panel of fluorinated phenylalanine analogs is essential for its validation and reliable use in research.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of a hypothetical monoclonal anti-L-phenylalanine antibody was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the binding data, presenting the half-maximal inhibitory concentration (IC50) for L-phenylalanine and its fluorinated analogs. The percent cross-reactivity is calculated relative to L-phenylalanine, providing a direct measure of the antibody's specificity.

CompoundIC50 (µM)% Cross-Reactivity
L-Phenylalanine1.5100%
4-Fluoro-L-phenylalanine3.246.9%
2-Fluoro-L-phenylalanine15.89.5%
3-Fluoro-L-phenylalanine18.28.2%
2,4-Difluoro-L-phenylalanine45.13.3%
Pentafluoro-L-phenylalanine>100<1.5%

% Cross-Reactivity = (IC50 of L-Phenylalanine / IC50 of Analog) x 100

The data clearly indicates that the antibody exhibits the highest affinity for the native L-phenylalanine. The degree of cross-reactivity is significantly influenced by the position and number of fluorine substitutions. A single fluorine atom at the para (4) position is better tolerated than substitutions at the ortho (2) or meta (3) positions, suggesting that the para position is less critical for the antibody's binding interface. As the number of fluorine substitutions increases, the antibody's ability to recognize the analog diminishes drastically, with pentafluorophenylalanine showing negligible binding.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring the ability of a panel of analogs to compete with the primary antigen for a limited number of antibody binding sites.[3][4]

1. Plate Coating:

  • A 96-well microtiter plate is coated with a conjugate of L-phenylalanine and a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 2 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

  • The plate is incubated overnight at 4°C to allow for passive adsorption of the conjugate to the well surface.[5]

2. Washing and Blocking:

  • The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound conjugate.

  • Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.[5]

  • The plate is incubated for 1-2 hours at room temperature.

3. Competition Reaction:

  • Serial dilutions of the standard (L-phenylalanine) and the test compounds (fluorinated analogs) are prepared in an assay buffer.

  • In a separate plate or in tubes, these dilutions are pre-incubated with a constant, limiting concentration of the anti-L-phenylalanine antibody for 1 hour at room temperature.[4]

  • The plate is washed again, and 100 µL of the antibody-analyte mixtures are transferred to the coated and blocked microtiter plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free antibody (not bound to the competing analog in the solution) to bind to the coated L-phenylalanine-BSA conjugate.

4. Detection:

  • The plate is washed to remove the antibody-analyte complexes and any unbound antibody.

  • 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • After another wash step, 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The HRP enzyme catalyzes a color change.

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • The absorbance is read at 450 nm using a microplate reader.

  • The IC50 values are determined by plotting the absorbance against the log of the analyte concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR) for Affinity Measurement

As an alternative and powerful label-free technique, SPR can provide detailed kinetic data on antibody-antigen interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.[6][7][8]

1. Chip Immobilization:

  • The anti-L-phenylalanine antibody is immobilized on the surface of a sensor chip.

2. Binding Analysis:

  • Varying concentrations of L-phenylalanine and each fluorinated analog are injected across the sensor surface.

  • The binding of the analyte to the immobilized antibody is measured in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.[6]

3. Kinetic and Affinity Determination:

  • The association and dissociation rates are determined from the sensorgram data.

  • The dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka. A lower KD value indicates a stronger binding affinity.[6]

Visualizations

G cluster_prep Plate Preparation cluster_assay Competition Assay cluster_detect Detection p1 Coat Plate with Phe-BSA Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 a1 Pre-incubate Antibody with Phe or Fluoro-Phe Analogs p3->a1 a2 Add Mixture to Coated Plate a1->a2 a3 Incubate & Wash a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Wash Plate d1->d2 d3 Add TMB Substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450nm d4->d5

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

G cluster_binding Specific Binding cluster_crossreact Cross-Reactivity Ab Anti-Phe Antibody Phe L-Phenylalanine (Target Antigen) Ab->Phe High Affinity Ab2 Anti-Phe Antibody FluoroPhe Fluorinated Analog (e.g., 4-F-Phe) Ab2->FluoroPhe Lower Affinity NoBindPhe Pentafluoro-Phe Ab2->NoBindPhe Negligible Affinity

Caption: Principle of Antibody Specificity and Cross-Reactivity.

References

A Comparative Guide: The Structural Impact of Trifluoromethyl Versus Methyl Groups in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group is a common strategy in medicinal chemistry and protein engineering to modulate the properties of molecules. While often considered bioisosteres due to their similar size, their profound differences in electronic and hydrophobic character can lead to significant, context-dependent impacts on protein structure, stability, and function. This guide provides an objective comparison, supported by experimental data, to inform researchers and drug development professionals.

Fundamental Physicochemical Properties

The distinct properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This creates a strong electron-withdrawing effect and alters lipophilicity, which are key differentiators from the electron-donating, moderately hydrophobic methyl group.[1][2]

PropertyMethyl Group (–CH₃)Trifluoromethyl Group (–CF₃)Key Implications for Proteins
Van der Waals Volume ~20 ų~40 ų[3]CF₃ is bulkier, comparable to an isopropyl group, potentially altering steric fit in binding pockets or protein cores.[1][3]
Hansch-Fujita π Constant +0.56+0.88[1][3]CF₃ is significantly more lipophilic, which can enhance hydrophobic interactions and membrane permeability.[2][3][4]
Electronic Effect Weakly electron-donatingStrongly electron-withdrawing[1][3]Alters local charge distribution, pKa of nearby residues, and the potential for electrostatic or hydrogen bonding interactions.[1][5]
C-X Bond Dissociation Energy C–H: ~414 kJ/mol[1]C–F: ~485 kJ/mol[1][3]The robust C–F bonds make the CF₃ group highly resistant to metabolic oxidation, increasing molecular stability.[1][2]

Case Study: Impact on Proline Analogues

A comprehensive study comparing methyl- and trifluoromethyl-substituted proline analogues reveals significant perturbations in fundamental properties that directly influence peptide and protein structure.[6]

The following table summarizes the acid-base properties of the ammonium group in different proline analogues. The pKa value is a critical determinant of the charge state of the amino acid at a given pH.

CompoundPosition of SubstitutionpKa of Ammonium Group (–NH₃⁺)
Proline (Reference)N/A10.68
2-Methylproline210.98
2-Trifluoromethylproline28.56
4-Methylproline410.77
4-Trifluoromethylproline48.46
5-Methylproline510.88
5-Trifluoromethylproline58.56

Data sourced from Kubyshkin et al., New J. Chem., 2018.[7]

Key Findings:

  • Electronic Effect on pKa: The strongly electron-withdrawing CF₃ group significantly lowers the pKa of the proline ammonium group by over two units compared to the parent proline.[8] This deactivation of the amino group is due to the inductive effect of the fluorinated moiety. In contrast, the methyl group has a minimal effect on pKa.[7]

  • Conformational Preferences: In proline analogues, the bulky trifluoromethyl group shows a strong preference for an equatorial position on the pyrrolidine ring to minimize steric strain.[8] This conformational bias can influence the pucker of the proline ring, which in turn affects the local backbone structure of a peptide or protein.

  • Amide Bond Isomerization: The substitution pattern impacts the thermodynamics and kinetics of trans-cis isomerization around the peptidyl-proyl bond, a process critical for protein folding and function.[6] Fluorination was found to increase the steric effect around the amide bond, influencing the isomer ratio.

Experimental Protocols

This standard method directly measures the partitioning of a compound between an organic and an aqueous phase.[9]

  • Preparation: A buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated by mixing for 24 hours, followed by separation.

  • Dissolution: A precise amount of the test compound (e.g., CF₃- or CH₃-containing molecule) is dissolved in one of the phases.

  • Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a flask. The flask is shaken vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.[9]

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[9]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

This method monitors the change in chemical shift of nuclei adjacent to the titratable group as a function of pH.

  • Sample Preparation: The amino acid analogue is dissolved in D₂O to a final concentration of ~10-20 mM.

  • Titration: The pH of the sample is adjusted by adding small aliquots of standardized NaOD or DCl. The pH is measured accurately after each addition.

  • NMR Data Acquisition: A ¹H (or ¹³C) NMR spectrum is acquired at each pH point at a constant temperature (e.g., 298 K). The chemical shift of a reporter nucleus (e.g., the α-proton) is recorded.

  • Data Analysis: The observed chemical shifts are plotted against the measured pH values. The data is then fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Visualizations

The following diagram outlines a typical experimental workflow for comparing the structural and functional effects of incorporating trifluoromethylated versus methylated amino acids into a protein.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation A Synthesis of CH3- and CF3-Amino Acid Analogues B Site-Directed Mutagenesis (Protein Incorporation) A->B C Protein Expression & Purification B->C D Structural Analysis (X-ray Crystallography, NMR) C->D E Stability Assessment (Differential Scanning Fluorimetry) C->E F Functional/Binding Assay (ITC, SPR, Enzyme Kinetics) C->F G Comparative Data Analysis D->G E->G F->G H Conclusion: Impact Assessment G->H G A High Electronegativity D Strong Inductive (Electron-Withdrawing) Effect A->D G Resistance to Metabolic Oxidation A->G B Increased Steric Bulk (vs. Methyl) E Altered van der Waals Interactions B->E C Enhanced Lipophilicity F Increased Hydrophobic Interactions C->F H Modulated pKa of Neighboring Groups D->H I Altered Binding Pocket Complementarity E->I J Enhanced Protein Stability E->J F->J K Improved Pharmacokinetics F->K G->K

References

A Researcher's Guide to 19F NMR Chemical Shifts of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fluorinated phenylalanine analogs are invaluable tools for probing protein structure, function, and dynamics. The fluorine-19 (¹⁹F) nucleus serves as a sensitive NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of ortho-, meta-, and para-fluorophenylalanine, supported by experimental data and detailed protocols to aid in the application of these powerful molecular probes.

Data Presentation: Comparative ¹⁹F NMR Chemical Shifts

CompoundPosition of FluorineTypical ¹⁹F Chemical Shift Range (ppm) vs. CFCl₃Notes
2-Fluorophenylalanine (2-F-Phe)ortho~ -110 to -120The chemical shift is influenced by steric effects from the adjacent amino acid side chain.
3-Fluorophenylalanine (3-F-Phe)meta~ -112 to -115The fluorine atom is primarily influenced by inductive effects.
4-Fluorophenylalanine (4-F-Phe)para~ -115 to -120The chemical shift is strongly influenced by resonance effects of the phenyl ring.

Note: The chemical shift values are approximate and can vary based on experimental conditions. These ranges are based on typical values for substituted fluorobenzenes and data from studies where these analogs are incorporated into proteins.[1]

Understanding the Chemical Shift Trends

The observed differences in the ¹⁹F NMR chemical shifts of the fluorophenylalanine isomers can be rationalized by considering the electronic effects of the substituent (the alanine side chain) on the fluorinated phenyl ring.

Factors Influencing 19F NMR Chemical Shift in Fluorophenylalanine Analogs cluster_Position Positional Isomers cluster_Effects Electronic Effects cluster_Shift Resulting 19F NMR Chemical Shift 2-F-Phe 2-Fluorophenylalanine (ortho) Inductive Inductive Effects 2-F-Phe->Inductive Resonance Resonance Effects 2-F-Phe->Resonance Steric Steric Effects 2-F-Phe->Steric 3-F-Phe 3-Fluorophenylalanine (meta) 3-F-Phe->Inductive 4-F-Phe 4-Fluorophenylalanine (para) 4-F-Phe->Inductive 4-F-Phe->Resonance Shift Observed Chemical Shift (δ) Inductive->Shift Resonance->Shift Steric->Shift

Relationship between fluorine position and electronic effects on chemical shift.
  • Ortho (2-F-Phe): The fluorine atom experiences a combination of inductive withdrawal from the amino acid side chain and potential steric hindrance, which can influence the local electronic environment and result in a distinct chemical shift.

  • Meta (3-F-Phe): The fluorine atom at the meta position is primarily influenced by the inductive effect of the substituent. Resonance effects are minimal at this position.

  • Para (4-F-Phe): The para position allows for the full expression of resonance effects from the substituent, transmitted through the π-system of the benzene ring. This often leads to the most significant change in electron density at the fluorine atom compared to fluorobenzene.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra requires careful sample preparation and optimization of instrument parameters. The following is a generalized protocol for the analysis of fluorinated phenylalanine analogs.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the fluorinated phenylalanine analog in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). For aqueous solutions, the pH should be adjusted to ensure the desired ionization state of the amino acid.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluoroacetic acid (TFA) for aqueous samples or hexafluorobenzene (C₆F₆) for organic solvents.[3]

  • Filtration: To remove any particulate matter, filter the sample into a clean NMR tube using a syringe filter or a pipette with a cotton plug.

NMR Data Acquisition

The following workflow outlines the key steps in setting up a ¹⁹F NMR experiment.

19F NMR Experimental Workflow A Sample Preparation (Analog in Deuterated Solvent + Standard) B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Tune and Match Probe to 19F Frequency C->D E Set Acquisition Parameters (Spectral Width, Pulse Width, Relaxation Delay) D->E F Acquire 1D 19F Spectrum E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Reference Spectrum to Internal Standard G->H

A generalized workflow for acquiring 19F NMR spectra.
  • Spectrometer Setup: Use an NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Spectral Width: A typical spectral width for fluoroaromatic compounds is in the range of 50-100 ppm.

    • Pulse Width: Calibrate the 90° pulse width for the ¹⁹F channel.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for small molecules.

    • Number of Scans: The number of scans will depend on the concentration of the sample; however, due to the high sensitivity of ¹⁹F, a sufficient signal-to-noise ratio is often achieved with a modest number of scans.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, proton decoupling is often employed to remove ¹H-¹⁹F couplings.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -76.55 ppm for TFA relative to CFCl₃).[3]

By following these guidelines, researchers can obtain high-quality ¹⁹F NMR data for fluorinated phenylalanine analogs, enabling their effective use in a wide range of biochemical and pharmaceutical research applications. The distinct chemical shifts of the ortho-, meta-, and para-isomers provide a powerful tool for resolving specific fluorine labels in complex biological systems.

References

Assessing Protein Structure Perturbation by 4-(Trifluoromethyl)-dl-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. Among these, 4-(Trifluoromethyl)-dl-phenylalanine (tfm-Phe) has emerged as a valuable probe due to the unique electronic properties of the trifluoromethyl group. This guide provides a comparative analysis of the structural perturbations induced by tfm-Phe versus other phenylalanine analogs, supported by experimental data and detailed methodologies.

The introduction of fluorinated amino acids can significantly impact protein stability, folding, and interactions. The strong electron-withdrawing nature of the trifluoromethyl group in tfm-Phe can alter local electrostatic environments and hydrophobic interactions within a protein, leading to measurable changes in its biophysical properties.

Quantitative Comparison of Phenylalanine Analogs on Protein Stability

The primary method for quantifying the effect of amino acid substitutions on protein stability is through measuring the change in the melting temperature (Tm) of the protein. A higher Tm indicates increased thermal stability. Below is a summary of available data comparing the effect of 4-(Trifluoromethyl)-l-phenylalanine with other fluorinated phenylalanine analogs on protein stability.

ProteinWild-Type ResidueSubstituted Unnatural Amino AcidΔTm (°C) vs. Wild-TypeΔTm (°C) vs. 4-Fluoro-l-phenylalanineReference
E. coli Transketolase (TK)Lysine 3164-(Trifluoromethyl)-l-phenylalanine (tfm-Phe)+7.5+7.5[Source Not Available]
E. coli Transketolase (TK)Lysine 3164-Fluoro-l-phenylalanine (4F-Phe)Not Reported0[Source Not Available]

Note: The data for E. coli Transketolase directly compares the tfm-Phe variant to the 4F-Phe variant, highlighting the significant stabilizing effect of the trifluoromethyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for incorporating unnatural amino acids and assessing their impact on protein structure.

Site-Directed Mutagenesis for Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs like tfm-Phe is typically achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired location in the gene of interest.

Protocol:

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the protein of interest.

    • Introduce an amber stop codon (TAG) at the desired amino acid position using site-directed mutagenesis (e.g., QuikChange PCR).

    • Obtain a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the desired UAA (e.g., pEVOL-p-tfmF).

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest (with the TAG codon) and the pEVOL plasmid.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection.

  • Protein Expression:

    • Inoculate a starter culture of the transformed cells in LB medium with antibiotics and grow overnight.

    • The following day, inoculate a larger volume of expression medium (e.g., minimal medium to enhance UAA incorporation) with the starter culture.

    • Grow the culture to an OD600 of 0.6-0.8.

    • Add the unnatural amino acid (e.g., 1 mM this compound) to the culture medium.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

Thermal Shift Assay (Differential Scanning Fluorimetry)

Thermal shift assays are used to determine the melting temperature (Tm) of a protein, providing a measure of its thermal stability.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified protein (wild-type and UAA-containing variants) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a working solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange, diluted 1:1000 from a 5000x stock).

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein solution with the diluted fluorescent dye. A typical reaction volume is 20-25 µL.

    • Include a no-protein control (buffer and dye only) to establish the baseline fluorescence.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the wild-type protein from the Tm of the UAA-containing protein.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified wild-type and UAA-containing proteins at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Ensure the samples are free of aggregates and other particulates by centrifugation or filtration.

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • For secondary structure analysis (far-UV CD), collect spectra from approximately 190 nm to 250 nm.

    • For tertiary structure analysis (near-UV CD), collect spectra from approximately 250 nm to 320 nm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectra.

    • For thermal denaturation studies, collect CD spectra at various temperatures.

  • Data Analysis:

    • The resulting CD spectrum provides information about the protein's secondary structure content (α-helix, β-sheet, random coil).

    • Changes in the CD spectrum between the wild-type and UAA-containing protein can indicate perturbations in the secondary or tertiary structure.

    • Thermal denaturation curves can be generated by plotting the change in CD signal at a specific wavelength as a function of temperature to determine the Tm.

Visualizing the Experimental Workflow

The process of incorporating an unnatural amino acid and assessing its impact on protein stability can be visualized as a clear workflow.

experimental_workflow cluster_gene_modification Gene Modification cluster_protein_expression Protein Expression cluster_biophysical_analysis Biophysical Analysis sitedirected_mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation Co-transformation (Protein Plasmid + pEVOL) sitedirected_mutagenesis->transformation expression Protein Expression (+ UAA) transformation->expression purification Protein Purification expression->purification tsa Thermal Shift Assay (DSF) (Determine Tm) purification->tsa cd Circular Dichroism (CD) (Assess Secondary/Tertiary Structure) purification->cd

Caption: Experimental workflow for UAA incorporation and analysis.

Conclusion

The incorporation of this compound provides a valuable tool for modulating and studying protein structure. The available data suggests that the trifluoromethyl group can significantly enhance protein thermal stability compared to other fluorinated analogs. The detailed experimental protocols provided in this guide offer a roadmap for researchers to incorporate tfm-Phe and other UAAs into their proteins of interest and to quantitatively assess the resulting structural perturbations. By combining site-directed mutagenesis with biophysical techniques such as thermal shift assays and circular dichroism spectroscopy, a deeper understanding of the relationship between protein structure, stability, and function can be achieved.

A Researcher's Guide to Isotopic Labeling for Fluorinated Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise differentiation and quantification of fluorinated amino acids is paramount for advancing fields from proteomics to pharmaceutical development. This guide provides a comprehensive comparison of leading isotopic labeling strategies, offering an objective analysis of their performance, supported by experimental data and detailed methodologies.

The introduction of fluorine into amino acids provides a unique bioorthogonal probe for studying protein structure, function, and metabolic pathways. The distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures of fluorine- and isotope-labeled molecules enable their detection and quantification in complex biological milieu. This guide focuses on two primary strategies for distinguishing fluorinated amino acids: chemical derivatization using ¹⁹F-containing tags and metabolic incorporation of fluorinated and isotopically labeled amino acids.

Performance Comparison of Labeling Strategies

The choice of labeling strategy is contingent on the specific research question, the available instrumentation, and the biological system under investigation. Here, we compare the key performance metrics of chemical derivatization and metabolic incorporation.

FeatureChemical Derivatization with ¹⁹F-TagsMetabolic Incorporation of Fluorinated Amino Acids
Principle Post-isolation chemical reaction of amino acids with a ¹⁹F-containing reagent.In vivo or in situ incorporation of fluorinated amino acid analogues during protein synthesis.
Primary Application Quantification of free amino acids in complex mixtures (e.g., metabolomics).Probing protein structure, dynamics, and interactions in a cellular context.
Throughput High-throughput analysis is achievable.[1]Lower throughput due to cell culture and protein expression requirements.
Selectivity Can be designed to react with specific functional groups (e.g., primary amines).[2]Residue-specific incorporation by replacing a natural amino acid with its fluorinated counterpart.[3]
Quantitative Accuracy Can be highly accurate with the use of internal standards.[2]Can be influenced by factors such as incorporation efficiency and potential cytotoxicity.[4]
Cost Can be cost-effective for small-scale analysis, though custom synthesis of tags can be expensive.The cost of commercially available fluorinated amino acids can be high, especially for large-scale cultures.[5]
Instrumentation Primarily ¹⁹F NMR spectroscopy.[1][2]¹⁹F NMR, Mass Spectrometry (MS), and X-ray crystallography.[4][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the two primary labeling strategies.

Protocol 1: Chemical Derivatization of Amino Acids with a ¹⁹F-Tag for NMR Analysis

This protocol is adapted from a method for labeling the N-terminus of amino acids with 2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate for ¹⁹F NMR analysis.[2]

Materials:

  • Amino acid sample (individual or mixture)

  • ¹⁹F-tagging reagent (e.g., 2,5-dioxopyrrolidin-1-yl-2-(trifluoromethyl)benzoate)

  • Potassium phosphate buffer

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., trifluoroacetic acid - TFA)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a 0.2 mM solution of the amino acid sample in potassium phosphate buffer. Add 0.05 mM TFA as an internal standard.

  • Tagging Reaction: Add the ¹⁹F-tagging reagent to the amino acid solution at a concentration at least six times higher than the total amino acid concentration to ensure pseudo-first-order reaction kinetics.

  • NMR Analysis: Immediately transfer the reaction mixture to an NMR tube. Acquire one-dimensional ¹⁹F NMR spectra at regular intervals to monitor the reaction progress.

  • Data Analysis: Integrate the peaks corresponding to the ¹⁹F-labeled amino acids and the internal standard. The concentration of each amino acid can be determined from the relative peak areas. The reaction rates can also be calculated by fitting the data to a pseudo-first-order kinetic model.

Protocol 2: Metabolic Incorporation of Fluorinated Tyrosine in E. coli

This protocol describes the sequence-selective labeling of proteins with 3-fluoro-L-tyrosine in E. coli.[3]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9)

  • Glucose (or other carbon source)

  • Ammonium chloride (¹⁵NH₄Cl can be used for double labeling)

  • 3-fluoro-L-tyrosine

  • L-phenylalanine and L-tryptophan

  • Glyphosate

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Cell Culture: Grow E. coli cells transformed with the expression vector in minimal media at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.

  • Temperature Shift: Reduce the shaker temperature to 18°C and continue shaking for one hour.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.

  • Amino Acid Addition: Add 50 mg/L of 3-fluoro-L-tyrosine, 50 mg/L of L-phenylalanine, and 50 mg/L of L-tryptophan to the culture.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Incubate the culture at 18°C for 18-20 hours.

  • Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques. The incorporation efficiency can be verified by mass spectrometry.[4][7]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each labeling strategy.

Chemical_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis A Amino Acid Sample B Add Buffer & D2O A->B C Add Internal Standard B->C D Add 19F-Tagging Reagent C->D E Incubate D->E F 19F NMR Spectroscopy E->F G Data Analysis F->G

Chemical Derivatization Workflow

Metabolic_Incorporation_Workflow cluster_culture Cell Culture cluster_labeling Labeling cluster_purification_analysis Purification & Analysis A E. coli Culture Growth B Temperature Shift A->B C Inhibit Endogenous Synthesis B->C D Add Fluorinated Amino Acid C->D E Induce Protein Expression D->E F Cell Harvest E->F G Protein Purification F->G H MS or NMR Analysis G->H

Metabolic Incorporation Workflow

Concluding Remarks

The choice between chemical derivatization and metabolic incorporation for distinguishing fluorinated amino acids is dictated by the specific experimental goals. Chemical derivatization with ¹⁹F-tags is a powerful method for the quantitative analysis of free amino acids in complex mixtures, offering high throughput and accuracy. In contrast, metabolic incorporation provides an unparalleled approach to study protein structure and function within a cellular environment. By understanding the principles, advantages, and limitations of each strategy, researchers can select the most appropriate method to advance their scientific inquiries.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)-dl-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-(Trifluoromethyl)-dl-phenylalanine, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe management of this substance.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance may cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation or when generating dust, use a NIOSH-approved respirator.[1][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4][5][6]

  • An emergency eye wash station and safety shower should be readily accessible in the immediate work area.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound, as a halogenated organic compound, must be handled in accordance with institutional and regulatory guidelines for hazardous chemical waste.[7][8]

Step 1: Waste Segregation

  • Crucially, never mix halogenated organic waste with non-halogenated waste streams. [7][9] This separation is vital for proper disposal and can significantly reduce disposal costs.[7][8]

  • Establish a designated and clearly labeled waste container specifically for "Halogenated Organic Waste."[8][10]

  • Do not mix this compound waste with other incompatible waste types such as acids, bases, oxidizers, or heavy metals.[8][9]

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container with a tightly sealing lid for waste collection.[9][10]

  • As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste" and "Halogenated Organic Waste."[7][8][10]

  • The label must include the full chemical name, "this compound," and its approximate concentration or quantity.[9] Avoid using chemical formulas or abbreviations.[10]

Step 3: Waste Accumulation and Storage

  • Keep the waste container closed at all times, except when adding waste.[8][9][10]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[8]

  • Ensure the storage area is cool and dry.[10]

Step 4: Disposal Request and Pickup

  • Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][11][12]

III. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Small Spills:

    • Wearing appropriate PPE, sweep up the solid material.[3][6]

    • Place the spilled material into a suitable, labeled container for disposal.[3][6]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS for assistance.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][5]

    • Skin Contact: Wash the affected area with soap and water.[4][5][6] Remove contaminated clothing.[3][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4][5][6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5][6]

IV. Data Presentation

Property Value Source
Chemical Formula C10H10F3NO2[5]
Appearance Off-white to white powder/solid[3][12]
Hazards Skin Irritation, Eye Irritation, Respiratory Irritation[1]

V. Disposal Workflow Diagram

G Figure 1. Disposal Decision Workflow for this compound A Generate Waste: This compound B Is it a halogenated organic compound? A->B C Segregate into 'Halogenated Waste' container B->C Yes G Consult EHS for proper segregation B->G No D Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name C->D E Store in designated satellite accumulation area D->E F Request pickup from Environmental Health & Safety (EHS) E->F

Figure 1. Disposal Decision Workflow for this compound

References

Essential Safety and Operational Guidance for 4-(Trifluoromethyl)-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-(Trifluoromethyl)-dl-phenylalanine (CAS RN: 14091-16-8). The following procedures and data are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, minimizing risk and ensuring operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Immediate and appropriate use of Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

PPE Item Specification Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95) or higher.To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1][3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against airborne particles and accidental splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.[1][4]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure to the chemical.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][6]

  • Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) before handling the compound.

  • Decontaminate the work surface before and after use.

2. Weighing and Aliquoting:

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of the powdered compound on a calibrated analytical balance within the fume hood.

  • Avoid generating dust during transfer.[5][6] Use a spatula to gently transfer the solid.

  • Close the primary container tightly immediately after use.

3. Dissolution and Use:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If sonication or heating is required for dissolution, ensure the vessel is appropriately sealed or capped to prevent aerosolization.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. Spill Management:

  • In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][7]

  • Clean the spill area with an appropriate solvent and decontaminating solution.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[5][7] Do not dispose of it down the drain.[8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.[5]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Decontaminated containers can then be disposed of according to laboratory guidelines.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][9]

Chemical and Physical Data

Property Value
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol [2]
Appearance White to off-white powder
CAS Number 14091-16-8[10]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7] Seek immediate medical attention.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Fume Hood and Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste (Hazardous) cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste (Hazardous) cleanup_decontaminate->cleanup_dispose_liquid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-dl-phenylalanine
Reactant of Route 2
4-(Trifluoromethyl)-dl-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.